4-(aminomethyl)-3-bromoaniline
Description
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Properties
IUPAC Name |
4-(aminomethyl)-3-bromoaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2/c8-7-3-6(10)2-1-5(7)4-9/h1-3H,4,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NADVLWHPLPJDGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)Br)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501300759 | |
| Record name | 4-Amino-2-bromobenzenemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501300759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
624814-19-3 | |
| Record name | 4-Amino-2-bromobenzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=624814-19-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Amino-2-bromobenzenemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501300759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4-(aminomethyl)-3-bromoaniline CAS 624814-19-3 properties
The following technical guide details the properties, synthesis, and medicinal chemistry applications of 4-(Aminomethyl)-3-bromoaniline (CAS 624814-19-3).[1][2]
A Strategic Tri-Vector Scaffold for High-Affinity Ligand Design[1][2][3][4]
Executive Summary In the landscape of modern drug discovery, 4-(aminomethyl)-3-bromoaniline (CAS 624814-19-3) has emerged as a "privileged intermediate"—a molecular scaffold offering three orthogonal vectors for diversification. Unlike simple anilines, this compound possesses a unique substitution pattern that allows medicinal chemists to independently elaborate the hinge-binding region (via the aniline), the hydrophobic core (via the bromine handle), and the solvent-front/back-pocket (via the aminomethyl group).[1] This guide provides a comprehensive analysis of its physiochemical properties, a validated synthesis protocol, and its strategic application in kinase and protein-protein interaction (PPI) inhibitor design.[2]
Part 1: Chemical Identity & Physiochemical Profile[1][2]
This compound is defined by its dense functionality on a small benzene core.[2] The presence of both an electron-donating amine and an electron-withdrawing bromine creates a distinct electronic push-pull system that influences its reactivity in cross-coupling reactions.[1][2]
Core Properties Table[1][2][5][6][7]
| Property | Data | Technical Note |
| CAS Number | 624814-19-3 | Primary identifier.[1][2] |
| IUPAC Name | 4-(Aminomethyl)-3-bromoaniline | Also: 3-Bromo-4-(aminomethyl)aniline.[1][2] |
| Molecular Formula | C₇H₉BrN₂ | High atom economy scaffold.[2] |
| Molecular Weight | 201.07 g/mol | Ideal for Fragment-Based Drug Discovery (FBDD).[1][2] |
| Appearance | Off-white to beige solid | Oxidizes slightly upon air exposure (store under inert gas).[1][2] |
| Solubility | DMSO (>50 mg/mL), MeOH | Moderate solubility in DCM; poor in water (unless protonated).[2] |
| pKa (Calc) | ~4.0 (Aniline), ~9.5 (Alkyl amine) | The alkyl amine is the primary protonation site at physiological pH.[2] |
| LogP | ~0.9 | Lipophilic enough for cell permeability but polar enough for solubility.[2] |
Part 2: Validated Synthesis Protocol
While various routes exist, the most robust method for generating high-purity 4-(aminomethyl)-3-bromoaniline avoids the risk of debromination associated with catalytic hydrogenation.[1][2] The recommended route utilizes the chemoselective reduction of 4-amino-2-bromobenzonitrile .[1][2]
Reaction Scheme
The synthesis targets the nitrile group reduction while preserving the aryl bromide and the aniline functionality.[2]
Figure 1: Chemoselective reduction pathway preserving the aryl bromide.[1][2][3]
Step-by-Step Methodology
1. Reagent Preparation:
-
Substrate: 4-Amino-2-bromobenzonitrile (1.0 eq).
-
Reductant: Borane-Tetrahydrofuran complex (BH₃[1][2]·THF, 1.0 M solution, 3.0–4.0 eq). Note: Use of excess borane is required to overcome the coordination of boron to the aniline nitrogen.[2]
-
Solvent: Anhydrous THF (0.1 M concentration relative to substrate).[2]
2. Execution:
-
Setup: Flame-dry a reaction flask and purge with Argon/Nitrogen.
-
Addition: Dissolve the nitrile in anhydrous THF. Cool to 0°C.[2]
-
Reduction: Add BH₃·THF dropwise over 30 minutes.[2] The reaction is exothermic; maintain internal temperature <5°C.[2]
-
Reflux: Once addition is complete, warm to room temperature, then heat to mild reflux (65°C) for 2–4 hours to ensure complete reduction of the nitrile to the amine.
-
Quench (Critical): Cool to 0°C. Carefully add Methanol (excess) dropwise to destroy excess borane. Caution: Vigorous H₂ evolution.[1][2]
-
Hydrolysis: Add 6M HCl and reflux for 1 hour to break the boron-amine adducts.
3. Isolation:
-
Basify the aqueous layer to pH >12 using NaOH.[2]
-
Extract with DCM or EtOAc (3x).[2]
-
Dry over Na₂SO₄ and concentrate.[2]
-
Purification: If necessary, purify via flash chromatography (DCM:MeOH:NH₄OH gradient) or crystallize as the HCl salt for stability.
Why this method? Unlike catalytic hydrogenation (Pd/C + H₂), which frequently causes hydrodehalogenation (cleaving the bromine), borane reduction is chemoselective for the nitrile in the presence of aryl halides.[2]
Part 3: Medicinal Chemistry Utility & Mechanism[1][2]
This scaffold is highly valued in Fragment-Based Drug Discovery (FBDD) because it allows for "vector exploration" in three distinct dimensions.
The "Tri-Vector" Strategy
The molecule serves as a hub with three orthogonal reactive sites.[2]
Figure 2: Orthogonal functionalization vectors for SAR exploration.[1]
Applications in Drug Design
1. Kinase Inhibitors (Type I/II):
-
Mechanism: The aniline nitrogen (Vector 1) often forms the critical hydrogen bond with the kinase hinge region (e.g., via a urea linkage).[2]
-
Selectivity: The bromine (Vector 2) allows for the introduction of a "gatekeeper" interacting group via Suzuki coupling, locking the inhibitor into a specific conformation.[2]
-
Solubility: The aminomethyl group (Vector 3) projects into the solvent front.[2] Derivatization here (e.g., with solubilizing heterocycles like piperazine) dramatically improves PK properties without disrupting the core binding mode.[2]
2. Menin-MLL Interaction Inhibitors:
-
Recent research utilizes this scaffold to disrupt protein-protein interactions.[1][2] The rigid benzene core correctly spaces the amine vectors to mimic peptide residues (e.g., Arginine or Lysine mimics) required for binding to the Menin pocket.[2]
-
Reference: The scaffold is a key intermediate in the synthesis of exo-aza spiro inhibitors targeting the Menin-MLL interface [1].[1][2]
3. PROTAC Linkers:
-
The distinct reactivity of the aromatic amine vs. the aliphatic amine allows for sequential functionalization.[2] One amine can be attached to the E3 ligase ligand (e.g., Thalidomide derivative) and the other to the Warhead, with the bromine providing a site for linker rigidity tuning.[2]
Part 4: Safety & Handling
-
Hazards: As an aromatic amine and alkyl bromide derivative, it is classified as Irritant and potentially Toxic if swallowed.[2]
-
Sensitization: Aromatic amines are known skin sensitizers.[2] Use double-gloving (Nitrile) and work within a fume hood.[1][2]
-
Storage: Store at 2–8°C under Argon. The free base absorbs CO₂ from the air (forming carbamates) and oxidizes; the HCl salt is significantly more stable.[2]
References
-
Exo-aza spiro inhibitors of menin-MLL interaction. Source: US Patent US11396517B1.[2] Context: Describes the use of 4-amino-2-bromobenzonitrile (precursor) and its reduction to the aminomethyl scaffold for constructing Menin inhibitors. URL:
-
Microwave-assisted green synthesis of anilines... (Precursor Synthesis). Source: National Institutes of Health (PMC).[2] Context: Validates the synthesis and characterization of the 4-amino-2-bromobenzonitrile precursor. URL:[Link]
Sources
4-Amino-2-bromobenzylamine: Structural Dynamics, Orthogonal Reactivity, and Base-Free Coupling Methodologies
Executive Summary
In the landscape of modern pharmaceutical synthesis and medicinal chemistry, 4-amino-2-bromobenzylamine (and its hydrochloride salt) stands out as a highly versatile, "three-pole" synthetic scaffold. Possessing a primary aniline, a benzylic amine, and an aryl bromide within a single compact framework, this molecule offers exceptional orthogonal reactivity.
As a Senior Application Scientist, I frequently see researchers underutilize this compound by applying brute-force protection/deprotection strategies or redundant catalytic conditions. This whitepaper deconstructs the structural identity of 4-amino-2-bromobenzylamine, maps its causality-driven reactivity, and provides a self-validating protocol for advanced, base-free aqueous cross-coupling methodologies [1].
Structural Identity and Synonyms
The nomenclature surrounding this compound can often lead to procurement and synthetic errors. Depending on the supplier, it is frequently listed under its aniline-centric synonym, 4-(aminomethyl)-3-bromoaniline [2].
A critical failure point in early-stage drug development is the inadvertent substitution of the free base for the hydrochloride salt. As detailed in subsequent sections, the protonation state of the benzylic amine fundamentally alters the molecule's behavior in transition-metal catalysis.
Quantitative Data: Physicochemical Profile
| Property | Specification / Data |
| IUPAC Name | 4-(Aminomethyl)-3-bromoaniline |
| Common Synonyms | 4-Amino-2-bromobenzylamine; 4-amino-2-bromo-benzylamine |
| CAS Registry Number (Free Base) | 624814-19-3 [3] |
| CAS Registry Number (HCl Salt) | 1955561-04-2[4] |
| Molecular Formula | C₇H₉BrN₂ |
| Molecular Weight | 201.07 g/mol |
| SMILES | NC1=CC=C(CN)C(Br)=C1 |
| Key Functional Groups | Benzylic primary amine (aliphatic), Aryl primary amine (aromatic), Aryl bromide |
Orthogonal Reactivity: The "Three-Pole" Scaffold
The true value of 4-amino-2-bromobenzylamine lies in the thermodynamic and kinetic differences between its functional groups.
-
Aliphatic Benzylic Amine (-CH₂NH₂): Highly nucleophilic with a pKa of ~9.0–9.5. It reacts rapidly with electrophiles (e.g., Boc₂O, acyl chlorides) at room temperature.
-
Aromatic Aniline (-NH₂): Poorly nucleophilic due to resonance delocalization into the pi-system, with a pKa of ~4.6.
-
Aryl Bromide (-Br): An excellent electrophile for oxidative addition by Pd(0) or Ni(0) catalysts.
Causality in Experimental Design: Because the benzylic amine is roughly 10,000 times more basic and significantly more nucleophilic than the aniline, you can achieve >99% selective Boc-protection of the benzylic position without adding external bases or operating at cryogenic temperatures. The unprotected aniline can then be subjected to reductive amination or Buchwald-Hartwig coupling, while the aryl bromide remains intact for downstream Suzuki couplings.
Orthogonal reactivity map of 4-amino-2-bromobenzylamine functional groups.
Advanced Methodology: Base-Free Aqueous Suzuki Couplings
Standard Suzuki-Miyaura couplings require an external inorganic base (e.g., K₃PO₄, Na₂CO₃) to activate the boronic acid via the formation of a reactive boronate complex. However, when utilizing the free base of 4-amino-2-bromobenzylamine (CAS 624814-19-3), the addition of an external base is entirely redundant [1].
The Mechanistic Causality:
When dissolved in water, the highly basic benzylic amine substituent naturally deprotonates H₂O, generating hydroxide ions (
Quantitative Yield Analysis (Ligand-Free, Aqueous Conditions)
The following data demonstrates that adding external base provides no kinetic or thermodynamic advantage when the substrate itself is basic [1].
| Entry | Substrate | Added Base (K₃PO₄) | Initial pH | Final pH | GC Yield (%) |
| 1 | 4-Amino-2-bromobenzylamine | 0.0 equiv | 9.8 | 6.8 | 100% |
| 2 | 4-Amino-2-bromobenzylamine | 1.0 equiv | 11.2 | 8.5 | 100% |
| 3 | 4-Amino-2-bromobenzylamine | 3.0 equiv | 12.1 | 11.4 | 100% |
Conditions: 10 mmol aryl bromide, 11 mmol PhB(OH)₂, 2 mol % Pd(OAc)₂, 25 mL H₂O, 100 °C, 4 h.
Base-free aqueous Suzuki coupling catalytic cycle enabled by substrate basicity.
Experimental Protocol: Self-Validating Base-Free Suzuki Coupling
To ensure trustworthiness and reproducibility, the following protocol incorporates built-in validation checks. This methodology specifically couples 4-amino-2-bromobenzylamine with phenylboronic acid in a completely green, ligand-free, and base-free system [1].
Reagents Required
-
4-Amino-2-bromobenzylamine (Free Base): 10.0 mmol (CAS: 624814-19-3). Do not use the HCl salt (CAS: 1955561-04-2) without adding 1.0 eq of neutralizing base.
-
Phenylboronic Acid: 11.0 mmol (1.1 equiv).
-
Palladium(II) Acetate (Pd(OAc)₂): 0.2 mmol (2.0 mol %).
-
Deionized Water (Degassed): 25.0 mL.
Step-by-Step Methodology
-
Substrate Solubilization & pH Validation (Critical Control Point):
-
Add 10.0 mmol of 4-amino-2-bromobenzylamine to a 100 mL Schlenk flask containing 25.0 mL of deionized water.
-
Self-Validation Check: Measure the pH of the aqueous suspension. It must read between 9.5 and 10.0. If the pH is < 7.0, you have likely procured the hydrochloride salt. The reaction will fail at this stage because no
will be generated to activate the boronic acid.
-
-
Reagent Addition:
-
Add 11.0 mmol of phenylboronic acid to the stirring mixture.
-
Add 2.0 mol % of Pd(OAc)₂. No phosphine ligands (e.g., PPh₃, XPhos) are required.
-
-
Deoxygenation:
-
Sparge the heterogeneous mixture with N₂ gas for 15 minutes. This prevents the oxidative homocoupling of the boronic acid and protects the active Pd(0) species.
-
-
Thermal Activation & Mass Transfer:
-
Heat the reaction to 100 °C under an N₂ atmosphere.
-
Causality of Stir Rate: Because the system is heterogeneous (aqueous solvent, organic substrates), mass transfer is the rate-limiting step. Ensure vigorous stirring at ≥400 rpm . Below 200 rpm, yields will drop precipitously due to phase separation.
-
-
Monitoring & Workup:
-
Monitor the reaction via GC/MS. Complete conversion is typically observed within 4 hours.
-
Self-Validation Check: The final pH of the mixture should drop to roughly 6.8–7.0 as the basic amine is incorporated into the less soluble biaryl product.
-
Cool to room temperature, extract the organic product with ethyl acetate (3 × 20 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Conclusion
4-Amino-2-bromobenzylamine is far more than a simple structural intermediate; it is a chemically programmable scaffold. By deeply understanding the thermodynamic disparities between its functional groups—specifically the high pKa of its benzylic amine—researchers can bypass traditional, reagent-heavy protocols. Utilizing its free-base form enables completely base-free, ligand-free aqueous cross-couplings, significantly reducing the cost, environmental impact, and purification complexity of pharmaceutical synthesis.
References
- Aqueous Suzuki Coupling Reactions of Basic Nitrogen-Containing Substrates in the Absence of Added Base and Ligand. ElectronicsAndBooks (Originally published in J. Org. Chem. 2016, 81, 8520−8529).
- 4-(aminomethyl)-3-bromoaniline hydrochloride. Sigma-Aldrich.
- CAS No.
- 1955561-04-2 | 4-(Aminomethyl)-3-bromoaniline hydrochloride. BLD Pharm.
Comprehensive Technical Guide on 2-Bromo-4-aminobenzylamine: Synthesis, Physicochemical Profiling, and Applications in Drug Discovery
Executive Summary & Pharmacophoric Significance
2-Bromo-4-aminobenzylamine (CAS: 624814-19-3), also known as 4-(aminomethyl)-3-bromoaniline, is a highly versatile bifunctional building block utilized extensively in modern drug discovery and organic synthesis. Structurally, it features an aromatic primary amine, an aliphatic primary amine, and an ortho-positioned bromine atom. This unique topology provides orthogonal reactivity , allowing chemists to selectively functionalize the aliphatic amine (e.g., via reductive amination or amidation) while preserving the aniline for distinct modifications, or utilizing the aryl bromide for palladium-catalyzed cross-coupling reactions.
As a Senior Application Scientist, understanding the structural dynamics and mechanistic behavior of this compound is critical for optimizing synthetic workflows, particularly in the development of kinase inhibitors, PARP inhibitors, and complex heterocyclic scaffolds like pyrimidinediones[1].
Physicochemical Profiling & Structural Dynamics
The physicochemical properties of 2-bromo-4-aminobenzylamine dictate its behavior in both synthetic environments and biological systems. The presence of the bromine atom induces steric hindrance around the aniline group, which can be strategically leveraged to control regioselectivity during electrophilic aromatic substitutions.
Quantitative Data Summary
| Property | Value | Causality / Scientific Significance |
| Chemical Name | 2-Bromo-4-aminobenzylamine | Dual-amine functionality allows orthogonal protection and reaction sequences. |
| CAS Number | 624814-19-3 | Unique identifier for procurement and regulatory tracking. |
| Molecular Formula | C | Halogenated aromatic ring provides a direct handle for cross-coupling. |
| Molecular Weight | 201.06 g/mol | Low molecular weight makes it an ideal fragment for Fragment-Based Drug Discovery (FBDD). |
| LogP | ~0.80 | High aqueous solubility, highly beneficial for green chemistry and aqueous protocols[2]. |
| H-Bond Donors / Acceptors | 2 / 2 | Facilitates strong target engagement, particularly in kinase hinge-binding regions. |
Synthetic Methodologies & Workflows
Protocol 1: Chemoselective Reduction of 4-Amino-2-bromobenzonitrile
Causality Focus: Standard catalytic hydrogenation (e.g., Pd/C with H
Step-by-Step Methodology:
-
Preparation: Dissolve 4-amino-2-bromobenzonitrile (1.0 equiv) in anhydrous THF under an inert nitrogen atmosphere at 0 °C.
-
Reagent Addition: Dropwise add BH
THF complex (2.5 equiv) to strictly control the exothermic formation of the amine-borane complex. -
Reflux: Heat the reaction mixture to 70 °C (reflux) for 12 hours to ensure complete conversion of the nitrile.
-
Quenching: Cool the vessel to 0 °C and carefully quench with methanol, followed by the addition of 2M HCl to break the robust boron-nitrogen bonds.
-
Neutralization & Extraction: Adjust the aqueous phase to pH 10-11 using NaOH. Extract with dichloromethane (DCM). Self-Validating Step: The highly basic pH ensures the newly formed aliphatic amine (pKa ~9.5) is fully deprotonated, forcing it to partition cleanly into the organic layer.
-
Purification: Dry the organic layer over Na
SO , concentrate under reduced pressure, and purify via flash chromatography (DCM:MeOH) to yield pure 2-bromo-4-aminobenzylamine.
Synthetic workflow for 2-bromo-4-aminobenzylamine via nitrile reduction.
Advanced Application: Ligand-Free Aqueous Suzuki-Miyaura Coupling
2-Bromo-4-aminobenzylamine is a privileged substrate for green chemistry applications. According to authoritative studies published in the Journal of Organic Chemistry, this compound can undergo highly efficient Suzuki-Miyaura cross-coupling in pure water without the addition of exogenous bases or phosphine ligands .
Protocol 2: Auto-Catalyzed Aqueous Suzuki Coupling
Causality Focus: Traditional Suzuki couplings require exogenous inorganic bases (e.g., K
Step-by-Step Methodology:
-
Reaction Assembly: In a standard reaction vessel, combine 2-bromo-4-aminobenzylamine (10 mmol) and phenylboronic acid (11 mmol) in 25 mL of deionized water.
-
Catalyst Addition: Add Pd(OAc)
(2 mol%). Critical Note: Do not add any phosphine ligands or inorganic bases. -
Heating: Purge the system with nitrogen gas and heat the mixture to 100 °C for 4 hours.
-
Monitoring: The initial pH will naturally be basic due to the substrate's aliphatic amine. Monitor the reaction via GC/MS. The yield of the coupled product is independent of the stirring rate (100% conversion observed from 60 to 600 rpm).
-
Workup: Cool to room temperature, extract the cross-coupled biaryl product with ethyl acetate, and purify via silica gel chromatography.
Ligand-free aqueous Suzuki coupling auto-catalyzed by the substrate's aliphatic amine.
Trustworthiness & Analytical Validation
To ensure the integrity of the synthesized 2-bromo-4-aminobenzylamine and its downstream products, rigorous analytical validation must be employed as a self-validating protocol:
-
High-Performance Liquid Chromatography (HPLC): Use a long gradient HPLC method with UV detection at 220 nm and 254 nm to confirm purity >95% prior to biological assays[3].
-
Nuclear Magnetic Resonance (NMR):
H NMR (400 MHz, Chloroform-d or DMSO-d ) is essential to verify the regiochemistry. The distinct chemical shifts of the aliphatic methylene protons (singlet, ~3.8-4.2 ppm) versus the aromatic protons confirm the preservation of both amine functionalities[4]. -
Mass Spectrometry (LC-MS): Electrospray ionization (ESI) should yield an [M+H]
peak at m/z 201.0 / 203.0, displaying the characteristic 1:1 isotopic pattern indicative of a single bromine atom.
References
-
Aqueous Suzuki Coupling Reactions of Basic Nitrogen-Containing Substrates in the Absence of Added Base and Ligand The Journal of Organic Chemistry, 2016, 81, 8520−8529. URL:[Link]
-
CAS No. 624814-19-3 / 2639456-86-1 Structural and Property Database ChemSrc, 2025. URL: [Link]
-
Microwave-assisted green synthesis of anilines, phenols, and benzenediamines National Institutes of Health (PMC), 2022. URL: [Link]
Sources
- 1. WO2021063821A1 - Pyrimidinedione derivatives - Google Patents [patents.google.com]
- 2. 海森大数据 [haisendata.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Microwave-assisted green synthesis of anilines, phenols, and benzenediamines without transition metals, ligands, or organic solvents - PMC [pmc.ncbi.nlm.nih.gov]
3-bromo-4-(aminomethyl)aniline molecular weight and formula
A Privileged Scaffold for Fragment-Based Drug Discovery (FBDD)
Part 1: Executive Technical Summary
3-Bromo-4-(aminomethyl)aniline (CAS: 624814-19-3 ) acts as a high-value bifunctional building block in medicinal chemistry. Its structural uniqueness lies in the orthogonality of its two amino groups: an electron-rich aromatic aniline (C1) and a nucleophilic benzylic amine (C4-methyl), flanked by a sterically and electronically significant ortho-bromo substituent (C3).
This scaffold is extensively utilized in the synthesis of kinase inhibitors, where the aniline moiety often forms the hinge-binding motif, and the aminomethyl group serves as a solubilizing tail or a vector for linker attachment in Proteolysis Targeting Chimeras (PROTACs).
Part 2: Physicochemical Profile
The following data represents the core physicochemical properties essential for stoichiometric calculations and ADME prediction.
| Property | Value | Technical Note |
| IUPAC Name | 4-(Aminomethyl)-3-bromoaniline | - |
| CAS Registry Number | 624814-19-3 | Often indexed as the hydrochloride salt in catalogs. |
| Molecular Formula | C₇H₉BrN₂ | - |
| Molecular Weight | 201.07 g/mol | Monoisotopic Mass: 199.995 g/mol |
| Appearance | Off-white to beige solid | Oxidizes/darkens upon air exposure. |
| Predicted LogP | ~0.85 | Moderate lipophilicity; good CNS penetration potential. |
| pKa (Aniline) | ~3.5 - 4.0 | Weakly basic due to electron-withdrawing Br. |
| pKa (Benzyl Amine) | ~9.2 - 9.6 | Highly basic; primary site of protonation at physiological pH. |
| H-Bond Donors | 2 (4 hydrogens) | - |
| H-Bond Acceptors | 2 | - |
Part 3: Structural Analysis & Synthetic Logic
The "Orthogonal Reactivity" Principle
For the medicinal chemist, this molecule offers three distinct vectors for diversification, which can be engaged sequentially without cross-reactivity if proper pH control is maintained.
-
The Aryl Bromide (C3): A handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig). The ortho position relative to the benzyl amine introduces steric twist, often improving selectivity in biaryl inhibitors.
-
The Aniline Nitrogen (N1): Less nucleophilic than the benzyl amine. It typically requires forcing conditions or catalysis to react, allowing the benzyl amine to be functionalized first if unprotected.
-
The Benzylic Amine (N4'): Highly nucleophilic. It readily undergoes acylation, alkylation, or reductive amination.
Diagram: Reactivity Vectors & Synthetic Workflow
The following diagram illustrates the strategic utility of the scaffold and the two primary routes for its synthesis.
Figure 1: Synthetic provenance and downstream utility of the 3-bromo-4-(aminomethyl)aniline scaffold.
Part 4: Experimental Protocols
Protocol A: Selective Reduction of 4-Amino-2-bromobenzonitrile
Rationale: This method avoids the use of protecting groups. Borane is selected over Lithium Aluminum Hydride (LiAlH₄) to prevent potential debromination of the aromatic ring.
Materials:
-
4-Amino-2-bromobenzonitrile (1.0 eq)
-
Borane-Tetrahydrofuran complex (BH₃·THF), 1.0 M solution (3.0 eq)
-
Methanol (MeOH)
-
Hydrochloric acid (HCl), 1.0 M
Step-by-Step Methodology:
-
Setup: Flame-dry a 2-neck round-bottom flask and purge with Argon. Add 4-Amino-2-bromobenzonitrile (e.g., 1.97 g, 10 mmol) and anhydrous THF (20 mL).
-
Addition: Cool the solution to 0°C. Add BH₃·THF (30 mL, 30 mmol) dropwise via a pressure-equalizing addition funnel over 20 minutes. Caution: Gas evolution.
-
Reflux: Allow the reaction to warm to room temperature, then heat to reflux (66°C) for 4–6 hours. Monitor by LC-MS (Look for M+H = 201/203).
-
Quench: Cool to 0°C. Carefully quench excess borane by dropwise addition of MeOH until bubbling ceases.
-
Hydrolysis: Add 1.0 M HCl (15 mL) and reflux for 1 hour to break the boron-amine complex.
-
Isolation: Basify the aqueous layer to pH >10 using NaOH (2 M). Extract with Dichloromethane (DCM) (3 x 50 mL).
-
Purification: Dry organics over Na₂SO₄ and concentrate. If necessary, purify via flash chromatography (DCM:MeOH:NH₄OH, 90:9:1).
Protocol B: The "Classical" Route (From 3-Bromo-4-methylaniline)
Rationale: Use this when the nitrile precursor is unavailable. It requires protection to prevent oxidation of the aniline.
-
Protection: React 3-bromo-4-methylaniline with acetic anhydride to form N-(3-bromo-4-methylphenyl)acetamide .
-
Bromination: Treat the protected intermediate with N-Bromosuccinimide (NBS) and AIBN in CCl₄ or Trifluorotoluene at reflux. This yields the benzyl bromide.
-
Substitution: React the benzyl bromide with Sodium Azide (NaN₃) in DMF to form the benzyl azide.
-
Reduction (Staudinger): Treat the azide with Triphenylphosphine (PPh₃) and water to yield the amine.
-
Deprotection: Acid hydrolysis (6N HCl, reflux) removes the acetyl group to yield the final product.
Part 5: Safety & Handling Guidelines
-
Acute Toxicity: As with most anilines, assume potential for methemoglobinemia upon absorption.
-
Lachrymator: The benzylic amine moiety (and any benzyl bromide intermediates in Route 2) can be severe eye irritants. Handle only in a fume hood.
-
Storage: Store under inert gas at 2–8°C. The free base absorbs CO₂ from the air to form carbamates; the hydrochloride salt is more stable.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21257325, 3-(Bromomethyl)aniline. Retrieved from [Link](Note: Closely related isomer used for property extrapolation).
-
Organic Syntheses. Bromination of Anilines and Preparation of Benzyl Amines. General methodologies adapted from Org. Synth. 1955, 35, 21. Retrieved from [Link]
Technical Guide: Ortho-Bromo Benzylamine Derivatives in Drug Discovery
Strategic Scaffolds for Next-Generation Therapeutics
Executive Summary: The "Ortho-Lock" Advantage
In the high-stakes landscape of fragment-based drug discovery (FBDD), ortho-bromo benzylamine (2-BBA) is not merely a building block; it is a privileged structural motif . Unlike its meta or para counterparts, the ortho-isomer offers a unique duality:
-
Synthetic Proximity: The bromine atom at the C2 position serves as a latent handle for intramolecular cyclization (e.g., to isoquinolines or benzothiophenes) and directed ortho-metalation.
-
Conformational Control: The steric bulk of the bromine atom (
) restricts rotation around the benzylic bond, reducing the entropic penalty upon protein binding. Furthermore, the "sigma-hole" on the bromine allows for specific halogen-bonding interactions with backbone carbonyls, a strategy increasingly validated in kinase and protease inhibitor design.
This guide outlines the strategic application of 2-BBA derivatives, moving from robust synthetic protocols to high-affinity ligand design.
Chemical Space & Pharmacophore Analysis
The Halogen Bond (XB) as a Design Element
The ortho-bromine is not just a hydrophobic lump; it is an anisotropic electrophile. In 2-BBA derivatives, the C-Br bond creates a region of positive electrostatic potential (the
-
Interaction Geometry: Optimal binding occurs when a nucleophilic residue (e.g., Ser-OH, Backbone C=O) approaches the Br atom at
relative to the C-Br bond. -
Metabolic Stability: The ortho-substituent blocks metabolic deamination at the benzylic carbon by sterically hindering Cytochrome P450 approach.
Design Logic Visualization
The following diagram illustrates the decision matrix for utilizing the 2-BBA scaffold in lead optimization.
Figure 1: Strategic decision pathways for incorporating the ortho-bromo motif into benzylamine scaffolds.
Synthetic Architectures: Modular Assembly
Synthesis of 2-BBA derivatives demands chemoselectivity, particularly when preserving the bromine for late-stage coupling.
Primary Route: Reductive Amination (Chemoselective)
Standard reductive amination using NaBH(OAc)₃ is preferred over NaCNBH₃ due to lower toxicity and better functional group tolerance.
Protocol 1: Synthesis of N-Substituted 2-Bromobenzylamines
-
Scope: Applicable to aliphatic and aromatic amines.
-
Reaction: 2-Bromobenzaldehyde + R-NH₂
Imine Amine.
| Step | Reagent | Conditions | Critical Note |
| 1. Imine Formation | Amine (1.0 eq), 2-Br-Benzaldehyde (1.0 eq) | DCM or MeOH, 25°C, 2h | Add MgSO₄ (anhydrous) to drive equilibrium if reaction is sluggish. |
| 2. Reduction | NaBH(OAc)₃ (1.5 eq) | AcOH (cat.), 0°C to RT, 12h | Do not use strong acid ; avoid protodebromination. |
| 3. Workup | NaHCO₃ (sat. aq.) | Extract w/ EtOAc | Maintain pH > 8 to ensure amine is free-based. |
Advanced Route: Iridium-Catalyzed Reductive Amination
For sensitive substrates where borohydrides cause side reactions, Iridium catalysis offers a greener alternative using ammonium formate as the hydrogen source [1].
-
Catalyst: [Cp*Ir(N-phenyl-2-pyridinecarboxamidate)Cl][1]
-
Conditions: MeOH, 37°C, 15h.
-
Yield: Typically >95% for 2-bromobenzylamine.
Medicinal Chemistry Applications: Case Studies
Neurodegeneration: PDE4 Inhibitors
Phosphodiesterase 4 (PDE4) inhibitors are targets for Parkinson's disease.[2] However, many fail due to emetic side effects.
-
Innovation: Researchers synthesized arylbenzylamines where the benzyl ring contained specific substitutions.
-
Role of Ortho-Br: In analogous SAR studies, ortho-substitution forces the benzylamine into a specific twist relative to the heterocycle, optimizing the fit within the PDE4B1 UCR2 regulatory domain. This "conformational selection" can improve subtype selectivity (PDE4B vs PDE4D) [2].
Complement Factor D (FD) Inhibitors
Factor D is a serine protease critical for the alternative complement pathway.[3]
-
Discovery: Fragment screening identified benzylamine derivatives binding to the S1 pocket.
-
Mechanism: The basic amine forms a salt bridge with Asp189.[3] An ortho-substituent (like Br or Cl) on the benzyl ring can displace the "self-inhibitory loop" of the enzyme, locking it into an active conformation for binding but inhibiting function. The ortho-position directs vectors towards the S1
subpocket [3].
Synthetic Divergence Workflow
The utility of 2-BBA lies in its ability to serve as a "branching point" for library generation.
Figure 2: Divergent synthesis pathways utilizing the ortho-bromo handle for library expansion.
Detailed Experimental Protocol: Suzuki Coupling on 2-BBA
Objective: Synthesize a 2-arylbenzylamine derivative (Biaryl scaffold).
Reagents:
-
Substrate: N-Boc-2-bromobenzylamine (Protection of amine is crucial to prevent catalyst poisoning).
-
Boronic Acid: Phenylboronic acid (1.2 eq).
-
Catalyst: Pd(dppf)Cl₂·DCM (5 mol%).
-
Base: K₂CO₃ (3.0 eq).
-
Solvent: 1,4-Dioxane/Water (4:1).
Step-by-Step:
-
Degassing: Charge a microwave vial with the substrate, boronic acid, base, and catalyst. Seal and purge with Argon for 5 minutes.
-
Solvation: Add degassed solvent via syringe.
-
Reaction: Heat to 90°C for 12 hours (or 120°C for 30 min in microwave).
-
Filtration: Filter through a Celite pad to remove Palladium black.
-
Deprotection: Treat the crude N-Boc biaryl intermediate with TFA/DCM (1:1) for 1 hour at RT to yield the free amine.
Validation Check:
-
TLC: Disappearance of starting bromide (
in 20% EtOAc/Hex) and appearance of fluorescent biaryl spot. -
LC-MS: Look for [M+H]+ corresponding to the biaryl product (Br isotope pattern disappears).
References
-
Nguyen, D. P., Sladek, R. N., & Do, L. H. (2020). Chemoselective reduction of carbonyls to alcohols and amines using a homogeneous iridium catalyst under mild conditions. Tetrahedron Letters, 61(32), 152196. Link[1]
-
Zhou, Z. Z., et al. (2019).[2] Discovery of arylbenzylamines as PDE4 inhibitors with potential neuroprotective effect.[2] European Journal of Medicinal Chemistry, 168, 1-10. Link
-
MacSweeney, A., et al. (2018). Discovery and Design of First Benzylamine-Based Ligands Binding to an Unlocked Conformation of the Complement Factor D. ACS Medicinal Chemistry Letters, 9(7), 625–630. Link
-
Wilcken, R., et al. (2013).[4] Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry, 56(4), 1363–1388. Link
Sources
- 1. 2-BROMOBENZYLAMINE synthesis - chemicalbook [chemicalbook.com]
- 2. Discovery of arylbenzylamines as PDE4 inhibitors with potential neuroprotective effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and Design of First Benzylamine-Based Ligands Binding to an Unlocked Conformation of the Complement Factor D - PMC [pmc.ncbi.nlm.nih.gov]
- 4. namiki-s.co.jp [namiki-s.co.jp]
Strategic Utilization of Bifunctional Bromoaniline Building Blocks in Medicinal Chemistry
The following technical guide details the strategic application, reactivity, and experimental handling of bifunctional aniline building blocks featuring a bromine handle.
The Bifunctional Paradigm: "Push-Pull" Reactivity
Bifunctional bromoanilines represent a high-value class of metabolic precursors and scaffold intermediates. Their utility stems from the orthogonal reactivity of their two primary functional handles:
-
The Nucleophile (Aniline -NH₂): A hard nucleophile ready for acylation, reductive amination, or sulfonation.[1]
-
The Electrophile (Aryl Bromide -Br): A soft electrophile primed for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) or Lithium-Halogen exchange.
This dual nature allows these building blocks to serve as linchpins in Fragment-Based Drug Discovery (FBDD) and PROTAC linker design. The central challenge—and the mark of expert handling—is chemoselectivity : engaging one handle without compromising or poisoning the reactivity of the other.
Structural Classification & Strategic Value
| Class | Structure | Key Application | Strategic Advantage |
| Ortho-Bromoanilines | 2-Br-C₆H₄-NH₂ | Indole/Quinoline synthesis | Proximity allows rapid annulation (e.g., Larock synthesis). |
| Meta-Bromoanilines | 3-Br-C₆H₄-NH₂ | PROTAC Linkers / Spacers | Geometry forces a "kink," improving solubility and rigidifying linkers. |
| Para-Bromoanilines | 4-Br-C₆H₄-NH₂ | Linear Extension | Ideal for extending vectors in linear PROTAC chains or liquid crystals. |
| Heterocyclic Variants | 2-Amino-5-bromopyridine | Bioisostere Scaffolding | Lower lipophilicity (LogP) and improved metabolic stability compared to phenyl analogs. |
Chemoselective Functionalization Workflows
The order of operations is critical. While classical methods suggest protecting the amine (e.g., Boc/Cbz) before engaging the bromide, modern ligand design allows for protection-free cross-coupling , significantly shortening synthetic routes.[1]
Decision Matrix: Route Selection
The following diagram illustrates the decision logic for processing bromoanilines based on the target scaffold.
Caption: Chemoselective divergence from a single bromoaniline precursor. Path A highlights the modern "protection-free" route enabled by specific phosphine ligands.
Experimental Protocols
Protocol A: Chemoselective Suzuki Coupling on Free Bromoanilines
Objective: Couple the aryl bromide with a boronic acid while leaving the primary amine untouched and avoiding catalyst poisoning. Mechanism: Free amines can coordinate to Pd(II), arresting the catalytic cycle.[1] Bulky, electron-rich phosphine ligands (Buchwald ligands) prevent this coordination and facilitate oxidative addition into the Ar-Br bond.[1]
Reagents:
-
Substrate: 2-Bromoaniline (1.0 equiv)[1]
-
Partner: Aryl Boronic Acid (1.2 equiv)[1]
-
Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%) OR CataCXium® A (2 mol%)[1]
-
Base: K₃PO₄ (2.0 equiv, aq.[1] solution)
-
Solvent: 2-MeTHF or n-Butanol (biphasic with water)[1]
Step-by-Step Methodology:
-
Charge: In a reaction vial, combine the bromoaniline (1.0 mmol), boronic acid (1.2 mmol), and SPhos (0.04 mmol).
-
Inert: Evacuate and backfill with Nitrogen (x3).[1][2] Add 2-MeTHF (4 mL) and degassed aqueous K₃PO₄ (2.0 M, 1 mL).
-
Initiate: Add Pd(OAc)₂ (0.02 mmol) last to minimize pre-catalyst decomposition.[1]
-
Reaction: Heat to 80°C for 4–12 hours. The mixture will turn black/brown.
-
Workup: Cool to RT. Dilute with EtOAc. Wash with water and brine. The free amine product is often basic; avoid acidic washes unless forming a salt.
-
Purification: Silica gel chromatography. Note: Pre-treat silica with 1% Et₃N if the product is streaking.
Validation Point: The disappearance of the starting material (TLC) without the formation of "dimer" (via oxidative coupling of amines) confirms the chemoselectivity.[1]
Protocol B: Larock Indole Synthesis (Ortho-Specific)
Objective: Convert o-bromoaniline directly into a 2,3-disubstituted indole in one pot.
Reagents:
-
Substrate: o-Bromoaniline (1.0 equiv)[1]
-
Partner: Internal Alkyne (1.2 equiv)[1]
-
Base: Na₂CO₃ or K₂CO₃ (3.0 equiv)[1]
-
Additive: LiCl (1.0 equiv) – Critical for stabilizing the intermediate.[1]
-
Solvent: DMF (anhydrous)[1]
Step-by-Step Methodology:
-
Mix: Combine o-bromoaniline, alkyne, base, and LiCl in a dried flask.
-
Catalyst: Add Pd(OAc)₂ under Argon flow.
-
Heat: Stir at 100°C for 12 hours.
-
Mechanism Check: The reaction proceeds via oxidative addition to Ar-Br, carbopalladation of the alkyne, and finally intramolecular aminopalladation/reductive elimination.
-
Workup: Pour into water/ice mix. Extract with Et₂O (DMF is hard to remove from EtOAc).[1]
Advanced Application: PROTAC Linker Synthesis
In PROTAC (Proteolysis Targeting Chimera) design, bromoanilines serve as the junction between the E3 ligase ligand (e.g., Thalidomide/Pomalidomide) and the linker.[1]
The "Click" Hub Strategy:
-
Step 1 (N-Functionalization): The aniline is converted to the glutarimide ring (Cereblon binder) or coupled to a VHL ligand.[1]
-
Step 2 (C-Functionalization): The bromine remains available for a Sonogashira coupling with an alkyne-terminated PEG linker.
Diagram: Bromoaniline as a PROTAC Hub
Caption: Synthesis of a CRBN-targeting PROTAC using 4-bromoaniline as the core E3 ligase anchor.
Safety & Stability
-
Toxicity: Haloanilines are potent blood toxins (methemoglobinemia) and potential carcinogens.[1] All weighing must occur in a fume hood or glovebox.
-
Storage: Bromoanilines oxidize (darken) upon air exposure.[1] Store under Nitrogen/Argon at 4°C. Dark brown samples should be recrystallized (EtOH/Water) or distilled before use in sensitive Pd-couplings.[1]
References
-
Suzuki-Miyaura cross-coupling of unprotected ortho-bromoanilines. Source: RSC Advances, 2024.[1][4] Context: Optimized protocols for coupling free amines using CataCXium A and SPhos. URL:[Link]
-
Synthesis of Indoles via Pd-Catalyzed Annulation (Larock Synthesis). Source: Journal of Organic Chemistry.[5] Context: Mechanistic details on the cyclization of o-haloanilines with alkynes. URL:[Link][1]
-
Current strategies for the design of PROTAC linkers. Source: Journal of Hematology & Oncology, 2020.[1] Context: Discusses the structural role of aniline-based anchors in degrader design. URL:[Link][1]
-
Buchwald-Hartwig Amination of Aryl Halides. Source: Chemical Reviews, 2016.[1][6] Context: Comprehensive review of ligand effects on chemoselectivity in C-N bond formation. URL:[Link][1]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. par.nsf.gov [par.nsf.gov]
- 4. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Indole synthesis [organic-chemistry.org]
- 6. Aldo-X Bifunctional Building Blocks for the Synthesis of Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Safety & Handling of 4-(aminomethyl)-3-bromoaniline
This technical guide details the safety, handling, and risk management protocols for 4-(aminomethyl)-3-bromoaniline (also known as 4-amino-2-bromobenzylamine ). This compound is a bifunctional intermediate containing both an aniline and a primary benzylamine moiety, necessitating strict adherence to safety protocols due to potential corrosivity and toxicity.[1]
Chemical Identity & Properties
Compound Name: 4-(aminomethyl)-3-bromoaniline
Synonyms: 4-Amino-2-bromobenzylamine; (4-amino-2-bromophenyl)methanamine
CAS Number: 624814-19-3 (Free base) / 1955561-04-2 (HCl salt)
Molecular Formula: C
Physico-Chemical Profile
| Property | Description |
| Appearance | Off-white to pale brown solid (oxidizes upon air exposure). |
| Solubility | Soluble in DMSO, Methanol, DCM. Slightly soluble in water.[1] |
| Basicity | Contains two basic nitrogens: Aniline (pKa ~4) and Benzylamine (pKa ~9). |
| Reactivity | Air-sensitive (absorbs CO |
Hazard Identification (GHS Classification)
Note: While specific toxicological data for this intermediate may be limited, the presence of the primary benzylamine group dictates a Corrosive classification by default until proven otherwise. The aniline core contributes to potential systemic toxicity.[2]
GHS Label Elements[1][3][4][5][6]
-
Signal Word: DANGER
-
Pictograms:
-
GHS05 (Corrosion): Due to the primary aminomethyl group.[1]
-
GHS07 (Exclamation Mark): Acute toxicity (oral/inhalation).
-
Hazard Statements (Predicted/Analogous)
| Code | Hazard Statement | Mechanism of Action |
| H314 | Causes severe skin burns and eye damage. | High pH of benzylamine moiety causes tissue saponification.[1] |
| H302 | Harmful if swallowed.[1][3][4][5][6][7][8] | Systemic absorption of aniline derivatives.[1] |
| H317 | May cause an allergic skin reaction.[1] | Aniline moieties are known sensitizers.[1] |
| H335 | May cause respiratory irritation.[1][3][6][7][8][9] | Caustic dust/vapor inhalation.[1][4] |
Risk Management & Engineering Controls
Expert Insight: The dual-amine structure creates a unique risk profile. The benzylamine is the primary driver of local tissue damage (burns), while the aniline drives systemic risks (methemoglobinemia). Handling protocols must address both.
Engineering Controls[1]
-
Primary Containment: All weighing and transfer operations must be performed inside a certified Chemical Fume Hood .[1]
-
Airflow: Maintain face velocity >100 fpm.
-
Dust Control: Use an anti-static balance enclosure if handling fine powder to prevent aerosolization.[1]
Personal Protective Equipment (PPE) Matrix
| Zone | PPE Requirement | Rationale |
| Eyes | Chemical Safety Goggles + Face Shield | Prevent corneal damage from corrosive dust/splash. |
| Hands | Double Nitrile Gloves (min 0.11 mm) | Anilines can permeate nitrile; double layer provides breakthrough indication and buffer time.[1] |
| Body | Lab Coat (Buttoned) + Chemical Apron | Protects torso from corrosive solids.[1] |
| Respiratory | N95 (if outside hood) or P100 (spills) | Only required if engineering controls fail or during spill cleanup.[1] |
Experimental Handling Protocols
Workflow: Safe Weighing & Transfer
The following diagram outlines the decision logic for safely transferring this corrosive intermediate.
Caption: Operational workflow for preventing exposure during the weighing of corrosive amine intermediates.
Storage & Stability[1][13]
-
Atmosphere: Store under Argon or Nitrogen .[1] The aminomethyl group reacts with atmospheric CO
to form carbamates/carbonates.[1] -
Temperature: Refrigerate (2–8°C) to prevent oxidative degradation (browning).
-
Container: Amber glass with a Teflon-lined cap.
Emergency Response Procedures
First Aid
-
Eye Contact: IMMEDIATE rinse with water for 15 minutes.[1][4][5][8][9] Hold eyelids open. Time is critical to prevent permanent corneal opacity.[1]
-
Skin Contact: Brush off dry powder before wetting (to prevent exothermic dissolution on skin), then wash with soap and water for 15 minutes.
-
Inhalation: Move to fresh air. If breathing is difficult, provide oxygen (trained personnel only).[1]
Spill Management Decision Tree
Scenario: You have spilled 500 mg of solid powder inside the fume hood.
Caption: Triage protocol for chemical spills involving corrosive solids.
Synthesis & Application Context
Why this compound? 4-(aminomethyl)-3-bromoaniline is a high-value "scaffold" in medicinal chemistry.[1]
-
Fragment-Based Drug Discovery (FBDD): The bromine allows for palladium-catalyzed coupling (Suzuki, Buchwald-Hartwig) to extend the core.[1]
-
Orthogonal Reactivity: The aniline nitrogen (Ar-NH
) and benzylamine nitrogen (R-CH -NH ) have distinct nucleophilicities.[1] The benzylamine is more basic and nucleophilic, allowing selective functionalization (e.g., amide coupling at the benzylamine while leaving the aniline free).
Safety Implication: Because it is often used in cross-coupling reactions, ensure that waste streams containing heavy metals (Pd, Cu) and this amine are segregated from acidic waste streams to prevent precipitation or exothermic neutralization.
References
-
Sigma-Aldrich. Product Search: 4-(aminomethyl)-3-bromoaniline (CAS 624814-19-3).[1] Retrieved from
-
AK Scientific. Safety Data Sheet: 4-Amino-2-bromobenzylamine.[1] Retrieved from
-
PubChem. Compound Summary: 4-Bromo-3-methylaniline (Analogous Structure).[1] National Library of Medicine.[1] Retrieved from [10]
-
ECHA (European Chemicals Agency). C&L Inventory: Benzylamine derivatives classification.[1] Retrieved from
Sources
- 1. paint.org [paint.org]
- 2. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. fishersci.com [fishersci.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. chemicalbook.com [chemicalbook.com]
- 7. One moment, please... [oxfordlabchem.com]
- 8. aksci.com [aksci.com]
- 9. aksci.com [aksci.com]
- 10. GHS Classification Summary (Rev.8) - PubChem [pubchem.ncbi.nlm.nih.gov]
Commercial Sourcing and Synthetic Utilization of 4-(Aminomethyl)-3-bromoaniline: A Technical Guide for Drug Discovery
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Sourcing evaluation, reactivity dynamics, and validated synthetic workflows for CAS 624814-19-3.
Executive Summary
In modern medicinal chemistry, the design of kinase inhibitors, PROTAC linkers, and complex heterocyclic scaffolds relies heavily on versatile, multi-functional building blocks. 4-(Aminomethyl)-3-bromoaniline (CAS: 624814-19-3) is a high-value, unsymmetrical intermediate that meets these demands. Featuring an aryl bromide, a primary aniline, and a primary benzylic amine, this compound offers three orthogonal vectors for functionalization.
However, successfully utilizing this building block requires a deep understanding of its differential reactivity and rigorous quality control (QC) upon procurement to avoid regioisomeric contamination[1]. This whitepaper provides a field-proven framework for sourcing, validating, and synthesizing derivatives from this critical intermediate.
Chemical Profile & Reactivity Dynamics
The synthetic utility of 4-(aminomethyl)-3-bromoaniline stems from the distinct electronic properties of its three functional groups. As a Senior Application Scientist, I emphasize exploiting these differences to achieve regioselective transformations without the need for excessive protecting group manipulations.
-
Benzylic Amine (-CH₂NH₂): This aliphatic amine is highly nucleophilic (pKa ~9.5). It is the most reactive site on the molecule toward electrophiles (e.g., acyl chlorides, sulfonyl chlorides, and alkyl halides).
-
Aniline (-NH₂): The lone pair of the aromatic amine is delocalized into the benzene ring, significantly reducing its nucleophilicity (pKa ~4.6). This allows for the selective functionalization of the benzylic amine over the aniline under kinetic control.
-
Aryl Bromide (-Br): Positioned ortho to the aminomethyl group, the bromide serves as a robust electrophilic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).
Caption: Reactivity map demonstrating the orthogonal functionalization vectors of CAS 624814-19-3.
Commercial Sourcing & Supplier Evaluation
Because 4-(aminomethyl)-3-bromoaniline is a specialized intermediate, it is typically stocked in pre-packaged inventories for discovery chemistry or synthesized on demand for scale-up[2]. Batch-to-batch variability can occur, particularly regarding the presence of regioisomers like 2-(aminomethyl)-4-bromoaniline.
Below is a consolidated evaluation of top commercial suppliers based on current market availability:
| Supplier | Catalog / Product ID | Stated Purity | Typical Scale | Primary Application Focus |
| Enamine [2] | EN300-219890 | 95% | 1g – 5g | Discovery chemistry, library synthesis |
| BLD Pharm [1] | BD00846703 | 95%+ | Milligram to Gram | High-throughput screening building blocks |
| Bide Pharm [3] | BD00846703 | 95% | 50mg – Grams | Custom synthesis, medicinal chemistry |
| Sigma-Aldrich | ENA457509562 | 95% | Varies | Reference standard, specialized synthesis |
Analytical Validation Protocol (Incoming QC)
Never assume the structural integrity of a bifunctional commercial building block. A self-validating Quality Control (QC) protocol is mandatory before introducing this compound into a multi-step synthesis.
Objective: Verify purity (>95%) and confirm the 1,2,4-substitution pattern to explicitly rule out the 1,2,5 or 1,3,4 regioisomers.
Step-by-Step Methodology:
-
Visual Inspection & Solubility Check:
-
Action: Dissolve 1 mg of the pale yellow/brown solid in 1 mL of LC-MS grade Methanol.
-
Causality: Complete dissolution confirms the absence of insoluble inorganic salts (e.g., iron or zinc residues), which are common byproducts from the reduction of nitro precursors during vendor synthesis.
-
-
UPLC-MS Analysis:
-
Action: Run a 3-minute gradient (5% to 95% MeCN in H₂O with 0.1% Formic Acid).
-
Validation Checkpoint: You must observe the
peak at m/z 201.0 and 203.0. The presence of this 1:1 isotopic doublet is a self-validating confirmation of a mono-brominated species.
-
-
¹H-NMR (400 MHz, DMSO-d₆):
-
Causality: Mass spectrometry cannot differentiate between 4-(aminomethyl)-3-bromoaniline and its regioisomers. NMR is critical here.
-
Validation Checkpoint: Analyze the aromatic region (6.5 – 7.5 ppm). You must observe a distinct splitting pattern: a doublet (ortho coupling, ~8 Hz), a doublet (meta coupling, ~2 Hz), and a doublet of doublets. If the splitting pattern deviates (e.g., showing two singlets), the vendor has supplied an incorrect regioisomer, and the batch must be rejected.
-
Application Workflow: Regioselective Functionalization
To build a complex scaffold (such as a kinase hinge binder), the standard workflow involves masking the highly reactive benzylic amine, executing a cross-coupling at the bromide, and finally derivatizing the aniline.
Caption: Step-by-step synthetic workflow for utilizing CAS 624814-19-3 in scaffold generation.
Protocol: Selective N-Boc Protection of the Benzylic Amine
Objective: Mask the benzylic amine to allow subsequent cross-coupling at the aryl bromide without poisoning the palladium catalyst or causing unwanted polymerization.
-
Preparation: Suspend 4-(aminomethyl)-3-bromoaniline (1.0 eq, 5.0 mmol) in anhydrous Dichloromethane (DCM, 0.2 M). Cool the flask to 0 °C using an ice bath.
-
Causality: DCM is chosen because it is a non-polar aprotic solvent that does not hydrogen-bond with the amines, preserving their intrinsic nucleophilic differential. Cooling to 0 °C imposes strict kinetic control, ensuring the Boc anhydride reacts exclusively with the aliphatic amine rather than the aniline.
-
-
Reagent Addition: Add Triethylamine (TEA, 1.2 eq) dropwise. Then, slowly add a solution of Di-tert-butyl dicarbonate (Boc₂O, 1.0 eq) in DCM dropwise over 15 minutes.
-
Reaction Monitoring: Stir the mixture for 2 hours at 0 °C.
-
Validation Checkpoint: Spot the reaction mixture on a silica TLC plate. Develop in 50% EtOAc/Hexanes. Stain with Ninhydrin and heat. The starting material will turn deep purple (primary aliphatic amine). The desired mono-protected product will not stain purple but will be strongly UV active.
-
-
Workup & Self-Validation: Quench the reaction with saturated aqueous NaHCO₃. Extract with DCM, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Self-Validating Output: Run an LC-MS of the crude product. It must show an
at m/z 301.1/303.1. If a peak at 401.1/403.1 is observed, over-protection (bis-Boc) has occurred, indicating a failure in temperature control or stoichiometric measurement.
-
References
Sources
Strategic Procurement & Utilization Guide: 4-(Aminomethyl)-3-bromoaniline (CAS 624814-19-3)
[1][2]
Executive Summary
CAS 624814-19-3 , chemically identified as 4-(Aminomethyl)-3-bromoaniline (or 4-amino-2-bromobenzylamine), is a high-value bifunctional scaffold used primarily in the synthesis of kinase inhibitors and heterocyclic pharmaceutical intermediates.[1][2]
Unlike commodity reagents, this compound is currently classified as a "Make-on-Demand" or "Custom Synthesis" item within the global supply chain. Availability is low, and lead times are significant (typically 2–6 weeks). Researchers must anticipate high unit costs ($1,000+ per gram) and plan procurement well in advance of critical campaigns. Its primary value lies in its orthogonal reactivity: it possesses an aromatic amine, an aliphatic amine, and an aryl bromide, allowing for precise, sequential functionalization.
Chemical Profile & Technical Specifications[3][4][5]
| Property | Specification |
| CAS Number | 624814-19-3 |
| Chemical Name | 4-(Aminomethyl)-3-bromoaniline; 4-Amino-2-bromobenzylamine |
| Molecular Formula | C₇H₉BrN₂ |
| Molecular Weight | 201.07 g/mol |
| Appearance | Off-white to pale yellow solid (typically hygroscopic) |
| Solubility | Soluble in DMSO, Methanol, DMF; slightly soluble in water |
| pKa (Predicted) | ~4.0 (Aniline), ~9.5 (Benzylamine) |
| Storage | 2–8°C, under inert atmosphere (Argon/Nitrogen) |
Structural Utility Analysis
This molecule is a "privileged scaffold" for medicinal chemistry due to its three distinct reactive handles:
-
Aryl Bromide (C-2 position): Enables Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to attach core scaffolds or solubilizing tails.
-
Aromatic Amine (Aniline, C-4): Lower nucleophilicity; suitable for amide coupling or heterocycle formation (e.g., quinazolines).
-
Aliphatic Amine (Benzylamine): High nucleophilicity; ideal for reductive amination or rapid amide formation.
Market Analysis: Price & Availability
Current Status: Restricted Availability / Custom Synthesis Dominant
The following data reflects the Q1 2026 global market landscape. Prices are indicative of "Synthesis-on-Demand" rather than stock inventory.
| Supplier Category | Representative Vendor | Estimated Price (1g) | Lead Time | Purity Grade |
| Primary Synthesis | Enamine | $1,172 | 2–4 Weeks | 95%+ |
| Catalog Aggregator | Sigma-Aldrich (AldrichCPR) | Inquire (Est. >$1,300) | 4–6 Weeks | 95% |
| Bulk Specialist | BLD Pharm | Inquire | 3–5 Weeks | 97% |
| Custom CRO | WuXi AppTec / ChemPartner | FTE-based | 6–8 Weeks | >98% |
Procurement Strategy:
-
Do not rely on "In Stock" flags: Many aggregators list this CAS as available but trigger a synthesis order upon purchase. Always request a Certificate of Analysis (CoA) dated within the last 6 months to confirm physical stock.
-
Bulk vs. Batch: Due to the complexity of synthesis, ordering 5g often costs only 2x the price of 1g. If your campaign requires >500mg, purchase the 5g pack immediately to avoid batch-to-batch variability and lead time delays.
Technical Application: Selective Functionalization Protocol
The Core Challenge: The molecule contains two primary amines. The aliphatic benzylamine is significantly more basic and nucleophilic than the aromatic aniline. Without controlled conditions, reagents will react indiscriminately or preferentially with the benzylamine.
Expert Protocol: Selective N-Boc Protection of the Benzylamine To utilize this scaffold effectively, you must often protect the aliphatic amine first to leave the aniline and bromide free for core construction.
Step-by-Step Methodology
Objective: Selectively protect the benzylamine as a tert-butyl carbamate (Boc).
-
Preparation: Dissolve 1.0 eq of CAS 624814-19-3 in DCM (Dichloromethane) at 0°C.
-
Base Addition: Add 1.1 eq of Triethylamine (TEA). Note: Do not use stronger bases like NaH, which might deprotonate the aniline.
-
Reagent Addition: Slowly add 0.95 eq of Di-tert-butyl dicarbonate (Boc₂O) dissolved in DCM dropwise over 30 minutes.
-
Scientific Rationale: Limiting the Boc₂O to 0.95 eq ensures the highly reactive aliphatic amine consumes it all before the less reactive aniline can compete.
-
-
Reaction: Stir at 0°C for 2 hours, then allow to warm to Room Temperature (RT) for 1 hour.
-
Workup: Wash with mild citric acid (5% aq) to remove unreacted starting material (the diamine is highly basic). The mono-Boc protected aniline will remain in the organic layer.
-
Validation: Check via LC-MS. Target Mass = 301.18 [M+H]⁺.
Visualization: Orthogonal Reactivity Workflow
Caption: Logical workflow for orthogonal functionalization, exploiting the nucleophilic difference between aliphatic and aromatic amines.
Quality Assurance & Validation
When receiving a custom synthesis batch of CAS 624814-19-3, you must validate identity and purity before use.
Critical QC Parameters:
-
¹H NMR (DMSO-d₆):
-
Look for the singlet at ~3.8 ppm (2H, -CH₂-NH₂).
-
Look for the broad singlet at ~5.0 ppm (2H, Ar-NH₂).
-
Diagnostic: If the peaks are shifted or integrated incorrectly, the salt form (e.g., HCl salt) may have been supplied instead of the free base. This drastically alters stoichiometry in coupling reactions.
-
-
LC-MS Purity:
-
Ensure >95% purity at 254 nm.
-
Common impurity: The bis-aminomethyl analog (from over-reduction during synthesis) or the des-bromo analog (from hydrogenolysis).
-
References
-
EnamineStore. Product 624814-19-3 Synthesis and Pricing. Retrieved from
-
PubChem. Compound Summary for CAS 624814-19-3. National Library of Medicine. Retrieved from
-
Sigma-Aldrich. AldrichCPR Custom Synthesis Services. Retrieved from
-
BLD Pharm. 3-Bromo-4-(aminomethyl)aniline Product Page. Retrieved from
Technical Comparative Analysis: 4-(Aminomethyl)-3-bromoaniline vs. 3-Bromo-4-methylaniline
This guide provides a rigorous technical comparison between 4-(aminomethyl)-3-bromoaniline and 3-bromo-4-methylaniline , tailored for application scientists and medicinal chemists. It focuses on their structural divergences, synthetic interconnections, and distinct roles in fragment-based drug discovery (FBDD).[1]
Executive Summary
In the context of lead optimization and linker design, the distinction between 3-bromo-4-methylaniline (Compound B) and its homolog 4-(aminomethyl)-3-bromoaniline (Compound A) represents a critical decision point between a hydrophobic "dead-end" anchor and a solubilizing, vector-competent handle.
-
Compound B (Methyl derivative): Primarily serves as a scaffold core or a precursor. The methyl group provides a hydrophobic contact but lacks functional versatility without harsh activation.
-
Compound A (Aminomethyl derivative): A high-value fragment intermediate. The benzylic amine introduces a basic center (pKa ~9.3), significantly altering LogP and solubility, while providing a nucleophilic handle for orthogonal functionalization (e.g., PROTAC linker attachment).[1]
Physicochemical & Structural Profiling[1]
The introduction of the amino group at the benzylic position drastically shifts the physicochemical landscape.
| Feature | 3-Bromo-4-methylaniline (Compound B)[2] | 4-(Aminomethyl)-3-bromoaniline (Compound A) | Impact on Drug Design |
| CAS | 7745-91-7 | 624814-19-3 | |
| Formula | C₇H₈BrN | C₇H₉BrN₂ | |
| MW | 186.05 g/mol | 201.06 g/mol | Slight increase; negligible penalty. |
| ClogP | ~2.6 (Lipophilic) | ~0.8 (Moderately Polar) | Compound A improves aqueous solubility. |
| pKa (1) | ~3.8 (Aniline NH₂) | ~3.8 (Aniline NH₂) | Aromatic amine remains weakly basic. |
| pKa (2) | N/A | ~9.3 (Benzyl NH₂) | Critical: Compound A is protonated at physiological pH. |
| H-Bond Donors | 1 (Aniline) | 2 (Aniline + Benzyl amine) | Compound A offers new binding vectors. |
Structural Logic Diagram
The following diagram illustrates the pharmacophore divergence. Compound A extends the chemical space into the solvent-accessible region, whereas Compound B buries the 4-position in a hydrophobic pocket.
Figure 1: Pharmacophore mapping highlighting the transition from a lipophilic anchor (B) to a polar, reactive vector (A).[1]
Synthetic Accessibility & Interconnectivity
While Compound B is often a commercially available starting material, Compound A is typically synthesized from B or via reduction of the corresponding nitrile.[1] The synthesis of A from B is a classic exercise in protecting group chemistry and radical halogenation.
Synthetic Pathway: Methyl to Aminomethyl Conversion
Direct amination of the methyl group is impossible. The standard protocol involves a Wohl-Ziegler bromination followed by azide displacement and reduction.
Crucial Consideration: The aniline nitrogen in Compound B must be protected (e.g., Acetyl or Boc) before radical bromination to prevents oxidation and side reactions with the NBS.[1]
Figure 2: Step-wise synthetic transformation from the methyl precursor (B) to the aminomethyl target (A).
Detailed Experimental Protocol
Objective: Synthesis of 4-(aminomethyl)-3-bromoaniline from 3-bromo-4-methylaniline (via the N-acetyl route).
Phase 1: Protection
-
Dissolve 3-bromo-4-methylaniline (1.0 eq) in DCM.
-
Add Acetic Anhydride (1.1 eq) and Triethylamine (1.2 eq).
-
Stir at RT for 2 hours. Wash with 1N HCl and Brine. Dry (MgSO₄) and concentrate to yield N-(3-bromo-4-methylphenyl)acetamide.
Phase 2: Radical Bromination (The Critical Step)[1]
-
Reagents: N-(3-bromo-4-methylphenyl)acetamide (1.0 eq), N-Bromosuccinimide (NBS) (1.05 eq), AIBN (0.05 eq).
-
Solvent: CCl₄ or PhCF₃ (Trifluorotoluene is a greener alternative).
-
Procedure:
-
Degas the solvent with Argon for 15 mins.
-
Heat the mixture to reflux.
-
Add AIBN/NBS portion-wise over 1 hour to minimize di-bromination.
-
Reflux for 4-6 hours. Monitor by TLC (the benzyl bromide is less polar than the starting material).
-
Cool, filter off succinimide, and concentrate.
-
Phase 3: Azidation & Reduction
-
Dissolve the crude benzyl bromide in DMF. Add NaN₃ (1.5 eq). Stir at RT for 4 hours (Caution: Azides are shock-sensitive; do not concentrate to dryness with heat).
-
Staudinger Reduction: Add Triphenylphosphine (PPh₃) (1.2 eq) to the azide solution. Stir until N₂ evolution ceases. Add water (10 eq) and heat to 50°C for 2 hours.
-
Hydrolysis: Add 6N HCl and reflux for 2 hours to remove the N-acetyl group.
-
Workup: Basify with NaOH to pH > 12. Extract with DCM (Note: The product is a benzyl amine; ensure pH is high enough to keep it neutral).
Medicinal Chemistry Applications
Fragment Growing[1]
-
Compound B: Often leads to "flat" SAR. The methyl group can only interact with hydrophobic pockets (Met, Leu, Phe residues).[1]
-
Compound A: The amine allows for "growing" the fragment via amide coupling, reductive amination, or sulfonylation.[1] This enables the exploration of adjacent sub-pockets or solvent channels.
Linker Attachment (PROTACs)
Compound A is an ideal "exit vector" for PROTAC design. The aromatic amine (low nucleophilicity) can be differentiated from the benzylic amine (high nucleophilicity).
-
Strategy: React Compound A with an E3 ligase ligand ester. The benzylic amine will react preferentially, leaving the aromatic amine/bromide available for warhead attachment.
Safety & Stability
-
3-Bromo-4-methylaniline: Toxic if swallowed or inhaled. Potential methemoglobinemia inducer. Stable solid.
-
4-(Aminomethyl)-3-bromoaniline: Corrosive. The free base is sensitive to CO₂ (air) forming carbamates. Storage: Store under Argon/Nitrogen at 4°C.
References
-
Organic Syntheses. Bromination of Toluidine Derivatives (General Protocol). Coll. Vol. 3, p. 130.[1] Available at: [Link][1]
-
NIST Chemistry WebBook. 3-Bromo-4-methylaniline Spectral Data. Available at: [Link][1]
-
Master Organic Chemistry. N-Bromosuccinimide (NBS) in Organic Synthesis. Available at: [Link][1][3]
Sources
Methodological & Application
Application Note: High-Fidelity Suzuki-Miyaura Coupling of 4-(Aminomethyl)-3-bromoaniline
Executive Summary & Strategic Analysis
The substrate 4-(aminomethyl)-3-bromoaniline presents a classic "Dual-Amine Problem" in medicinal chemistry. It contains two distinct nucleophilic handles: an electron-rich aromatic amine (aniline) and a highly basic benzylic amine.
For researchers and scale-up chemists, this molecule poses three specific failure modes during Suzuki-Miyaura cross-coupling:
-
Catalyst Poisoning: The free benzylic amine (
) strongly coordinates to palladium, arresting the catalytic cycle. -
Side Reactions: Competitive Buchwald-Hartwig amination can occur at the aniline site.
-
Protodeboronation: Free amines can facilitate the base-mediated decomposition of sensitive boronic acids.
This guide details two validated protocols:
-
Route A (The "Gold Standard"): High-yielding, scalable method using kinetic chemoselective protection.
-
Route B (The "Direct Access"): Rapid, high-throughput method using Third-Generation Buchwald Precatalysts.
Strategic Decision Tree
The following logic flow dictates the optimal experimental path based on your project stage (Discovery vs. Process).
Figure 1: Decision matrix for selecting the optimal coupling protocol.
Route A: The "Gold Standard" (Selective Protection)
This route exploits the nucleophilicity differential between the aliphatic benzylic amine and the aromatic aniline. The benzylic amine is significantly more nucleophilic, allowing for selective protection without touching the aniline or the bromine handle.
Step 1: Kinetic Chemoselective N-Boc Protection
Objective: Mask the catalyst-poisoning benzylic amine.
-
Reagents:
-
Substrate: 4-(aminomethyl)-3-bromoaniline (often supplied as 2HCl salt).
-
Reagent: Di-tert-butyl dicarbonate (
).[1] -
Base: Triethylamine (
) or Diisopropylethylamine (DIPEA). -
Solvent: Dichloromethane (DCM) or Methanol (MeOH).
-
Protocol:
-
Salt Neutralization: Suspend the substrate (2HCl salt, 1.0 equiv) in DCM (0.2 M). Add
(2.2 equiv) at 0°C to liberate the free amines. Stir for 15 min. -
Kinetic Addition: Dissolve
(1.05 equiv) in minimal DCM. Add this solution dropwise to the reaction mixture at 0°C over 30 minutes.-
Expert Insight: Low temperature and slow addition are critical. The aliphatic amine reacts orders of magnitude faster than the aniline. Warming or rapid addition risks bis-protection.
-
-
Workup: Warm to RT and stir for 2 hours. Wash with water (x2) and brine. Dry over
. -
Outcome: The product, tert-butyl (4-amino-2-bromobenzyl)carbamate, is usually obtained as a solid without chromatography.
Step 2: Robust Suzuki Cross-Coupling
Objective: Install the biaryl system using standard, robust conditions.
-
Reagents:
-
Catalyst:
(3-5 mol%). -
Base:
(3.0 equiv) or (2.0 equiv). -
Solvent: 1,4-Dioxane / Water (4:1 ratio).
-
Protocol:
-
Charge the reaction vessel with the N-Boc protected intermediate (1.0 equiv), Boronic Acid (1.2 equiv), and Base.
-
Add solvents and sparge with Nitrogen/Argon for 10 minutes .
-
Expert Insight: Oxygen is the enemy of Suzuki couplings, promoting homocoupling of the boronic acid and oxidation of the phosphine ligands.
-
-
Add the Pd catalyst.[2][3][4][5] Seal and heat to 80-90°C for 4-16 hours.
-
Purification: Filter through Celite. The Boc group makes the product lipophilic, simplifying silica gel chromatography (typically Hexane/EtOAc).
Route B: The "Direct Access" (Unprotected Coupling)
For high-throughput screening (HTS) or when protection steps are deemed too long, direct coupling is possible using Third-Generation (G3) Buchwald Precatalysts .
Why this works
Standard catalysts like
Protocol
Table 1: Optimized Conditions for Direct Coupling
| Component | Recommendation | Function |
| Catalyst | XPhos Pd G3 (2-5 mol%) | Bulky ligand prevents amine poisoning; precatalyst ensures activation. |
| Base | Mild base minimizes protodeboronation; handles the HCl salt if present. | |
| Solvent | n-Butanol or Toluene/H2O | n-Butanol dissolves polar amino-substrates well at high temp. |
| Temp | 80°C - 100°C | Required to overcome steric hindrance at the ortho-bromo position. |
Step-by-Step:
-
Vessel Prep: Use a microwave vial or pressure tube.
-
Charge: Add Substrate (1.0 equiv), Boronic Acid (1.5 equiv),
(3.0 - 4.0 equiv if using HCl salt), and XPhos Pd G3 (0.02 - 0.05 equiv). -
Solvent: Add degassed n-Butanol or Toluene/Water (10:1).
-
Reaction: Heat at 100°C for 2-4 hours (or 30 min in Microwave).
-
Scavenging (Critical): The product will be a metal-coordinating diamine. Treat the crude mixture with SiliaMetS® Thiol or similar scavenger resin to remove residual Palladium before biological testing.
Mechanistic Insight & Troubleshooting
The following diagram illustrates the specific interference pathway of the benzylic amine and how the strategies above mitigate it.
Figure 2: Mechanism of catalyst poisoning by free amines and mitigation via bulky ligands.
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Low Conversion (Route A) | Incomplete Protection | Ensure Step 1 is quantitative. Check NMR for disappearance of benzylic |
| Low Conversion (Route B) | Catalyst Deactivation | Switch to SPhos Pd G3 or RuPhos Pd G3 if XPhos fails. Increase temp to 110°C. |
| Protodeboronation | Unstable Boronic Acid | Switch to Potassium Trifluoroborate ( |
| Black Precipitate | Pd Black Formation | Oxygen leak. Ensure rigorous degassing. Add additional ligand (e.g., free XPhos) to stabilize Pd. |
References
-
Molander, G. A., & Biolatto, B. (2003).[6] Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. Journal of Organic Chemistry. [Link]
-
Bruno, N. C., et al. (2013). Third-Generation (G3) Buchwald Precatalysts: The State of the Art in Palladium-Catalyzed Cross-Couplings. Chemical Science. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
Sources
Application Note: Chemoselective Protection of the Aliphatic Amine in 4-(Aminomethyl)-3-bromoaniline
Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Focus: Mechanistic rationale, comparative strategies, and validated protocols for the regioselective protection of a dual-amine system.
Introduction & Chemical Context
In the synthesis of complex active pharmaceutical ingredients (APIs), the selective functionalization of polyamine scaffolds is a critical bottleneck. The compound 4-(aminomethyl)-3-bromoaniline presents a classic chemoselectivity challenge: it contains both a primary aliphatic (benzylic) amine and a primary aromatic amine (aniline).
Drug development workflows frequently require the temporary masking of the highly reactive aliphatic amine to allow for downstream cross-coupling or functionalization of the aromatic ring. Achieving this selectivity relies on exploiting the inherent electronic and steric disparities between the two nitrogen centers.
Mechanistic Rationale for Selectivity
The chemoselective protection of the aliphatic amine over the aromatic amine is governed by a massive differential in nucleophilicity, which is directly correlated to their respective
-
The Aliphatic Amine (
): The benzylic amine is highly basic and nucleophilic. It readily attacks electrophiles (such as anhydrides or chloroformates) at low temperatures [1]. -
The Aromatic Amine (
): The aniline nitrogen is inherently less nucleophilic due to the delocalization of its lone pair into the aromatic -system. In 4-(aminomethyl)-3-bromoaniline, this nucleophilicity is further suppressed by the strong electron-withdrawing inductive effect ( effect) of the adjacent 3-bromo substituent [2]. -
Kinetic Control: Because of this
-fold difference in basicity, the reaction is strictly under kinetic control. The activation energy ( ) for the aliphatic amine's attack on an electrophile is significantly lower than that of the aromatic amine [3].
Kinetic pathways for the selective protection of 4-(aminomethyl)-3-bromoaniline.
Comparative Protection Strategies
To translate this mechanistic theory into practice, researchers can utilize various protecting groups depending on the required downstream deprotection conditions (e.g., acidic cleavage for Boc, hydrogenolysis for Cbz, or basic cleavage for Fmoc).
Table 1: Physicochemical Properties Dictating Selectivity
| Functional Group | Analogous | Relative Nucleophilicity | Steric Environment |
| Aliphatic Amine (-CH | ~9.33 | Very High | Unhindered (Primary benzylic) |
| Aromatic Amine (-NH | ~3.58 | Very Low | Hindered (Ortho-bromo effect) |
Table 2: Comparison of Protecting Group Conditions
| Protecting Group | Reagent | Solvent System | Base | Temp | Typical Yield |
| Boc (tert-Butyloxycarbonyl) | Boc | DCM or MeOH | TEA or None | 0 °C to RT | >90% |
| Cbz (Carboxybenzyl) | Cbz-Cl (1.0 eq) | THF / H | NaHCO | 0 °C | >85% |
| Fmoc (Fluorenylmethyloxycarbonyl) | Fmoc-OSu (1.0 eq) | Dioxane / H | NaHCO | 0 °C to RT | >85% |
Experimental Protocols
The following protocols are engineered as self-validating systems. Every operational step is designed to enforce kinetic control and provide immediate visual or analytical feedback to the chemist [4].
Protocol A: Selective N-Boc Protection (Mild Organic Conditions)
This is the industry-standard approach for generating the N-Boc derivative, ideal for subsequent transition-metal catalyzed cross-couplings on the aryl bromide.
-
Substrate Dissolution: Dissolve 4-(aminomethyl)-3-bromoaniline (1.0 eq, 10 mmol) in anhydrous dichloromethane (DCM) to achieve a 0.1 M concentration.
-
Causality: DCM is a non-coordinating, aprotic solvent that maintains the reactivity of the electrophile while keeping the starting material fully solubilized.
-
-
Temperature Control: Submerge the reaction flask in an ice-water bath and allow it to equilibrate to 0 °C for 15 minutes.
-
Causality: Lowering the thermal energy of the system strictly enforces kinetic control, preventing the higher-activation-energy attack by the aromatic amine.
-
-
Base Addition: Add Triethylamine (TEA) (1.1 eq, 11 mmol) via syringe.
-
Causality: TEA acts as an acid scavenger. While the reaction can proceed without base, TEA ensures the aliphatic amine remains in its free-base (highly nucleophilic) form throughout the reaction.
-
-
Electrophile Addition: Dissolve Di-tert-butyl dicarbonate (Boc
O) (0.95 eq, 9.5 mmol) in 10 mL of DCM. Add this solution dropwise over 30 minutes using an addition funnel.-
Causality: Dropwise addition ensures the local concentration of Boc
O remains extremely low. Using a slight sub-stoichiometric amount (0.95 eq) acts as a hard chemical limit against di-protection.
-
-
Reaction Monitoring (Self-Validation): Stir for 2 hours, allowing the bath to expire. Monitor via TLC (Eluent: 70:30 Hexanes/Ethyl Acetate).
-
Validation: The highly polar starting material (baseline) will convert to a less polar, UV-active major spot. If a third, even less polar spot appears, it indicates trace di-protection, signaling the chemist to immediately quench the reaction.
-
-
Workup: Quench with saturated aqueous NaHCO
(50 mL). Extract the aqueous layer with DCM (2 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na SO , filter, and concentrate under reduced pressure.
Protocol B: Selective N-Cbz Protection (Schotten-Baumann Conditions)
Used when acidic downstream conditions prohibit the use of a Boc group.
-
Biphasic Setup: Dissolve the starting material (1.0 eq) in a 1:1 mixture of THF and saturated aqueous NaHCO
(0.1 M overall).-
Causality: The biphasic system allows the aqueous base to instantly neutralize the HCl byproduct generated by Cbz-Cl, while the THF solubilizes the organic substrate and electrophile.
-
-
Cooling: Cool the vigorously stirring mixture to 0 °C.
-
Electrophile Addition: Add Benzyl chloroformate (Cbz-Cl) (1.0 eq) dropwise over 20 minutes.
-
Causality: Cbz-Cl is significantly more reactive than Boc
O. Strict temperature control and vigorous biphasic stirring are mandatory to maximize interfacial surface area, preventing localized accumulation of unneutralized HCl which could protonate the aliphatic amine and stall the reaction.
-
-
Workup: After 1 hour at 0 °C, separate the layers, extract the aqueous phase with Ethyl Acetate, wash with brine, dry, and concentrate.
Analytical Validation & Troubleshooting
To ensure the integrity of the chemoselective protection, the isolated product must be validated using the following analytical markers:
-
H NMR Spectroscopy (CDCl
or DMSO- ):-
Aliphatic Shift: The benzylic protons (-CH
-) will shift downfield upon protection (e.g., moving from 3.8 ppm in the free amine to 4.2-4.3 ppm in the Boc-protected product). -
Aromatic Integrity: The aromatic -NH
protons will remain visible as a broad singlet integrating to 2H (typically between 3.5–5.0 ppm depending on the solvent and concentration), confirming the aniline was not acylated.
-
-
LC-MS Analysis:
-
The mass spectrum will display the
ion of the mono-protected species. For the Boc-protected product (Chemical Formula: C H BrN O ), the expected is 301.1. -
Isotopic Signature: Because the molecule contains a single bromine atom, the mass spectrum will exhibit the characteristic 1:1 isotopic doublet at
301 ( Br) and 303 ( Br). The absence of a 401 peak confirms the absence of the di-Boc impurity.
-
References
Application Note: Synthesis of a 4-Anilino-6-arylquinazoline Kinase Inhibitor Scaffold via Suzuki Coupling
Abstract
This document provides a detailed, field-tested protocol for the synthesis of a versatile kinase inhibitor scaffold based on a 4-anilino-6-arylquinazoline core. The synthesis leverages the strategic utility of 4-amino-2-bromobenzylamine as a key starting material to construct a quinazoline ring system, which is then elaborated using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, and characterization guidelines.
Introduction
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer, making them high-value targets for therapeutic intervention. A significant portion of modern oncology drugs are small molecule kinase inhibitors, many of which are built upon privileged heterocyclic scaffolds. The 4-anilinoquinazoline core, for example, is present in several FDA-approved drugs, including the EGFR/HER2 inhibitor lapatinib.[1][2]
The strategic design of synthetic routes to access diverse libraries of these scaffolds is a cornerstone of medicinal chemistry. 4-amino-2-bromobenzylamine is a particularly useful building block. The primary amino group and the benzylic amine offer differential reactivity for sequential functionalization, while the bromine atom provides a handle for late-stage diversification via cross-coupling reactions. This application note details a robust, two-stage synthesis to produce a 4-anilino-6-arylquinazoline, a scaffold ripe for further optimization in a drug discovery program.
Part 1: Overall Synthetic Strategy
The synthesis is designed as a two-part sequence. The first part involves the construction of the core quinazoline ring system from 4-amino-2-bromobenzylamine. The second part is a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to install a desired aryl group at the 6-position, leveraging the bromo-substituent introduced by the starting material.
Figure 1: High-level experimental workflow for the synthesis and analysis of the target kinase inhibitor scaffold.
Part 2: Detailed Experimental Protocol
This protocol describes the synthesis of a representative compound, N-(3-chloro-4-fluorophenyl)-6-(4-methoxyphenyl)quinazolin-4-amine .
Materials and Reagents
| Reagent | Supplier | Purity | M.W. | Amount (mmol) | Equivalents |
| Stage 1: 6-Bromo-N-(3-chloro-4-fluorophenyl)quinazolin-4-amine | |||||
| 4-Amino-2-bromobenzylamine | BenchChem | >97% | 201.06 | 5.0 | 1.0 |
| Formamidine acetate | Sigma-Aldrich | 99% | 104.11 | 15.0 | 3.0 |
| 2-Methoxyethanol | Acros Organics | 99.5% | 76.10 | - | Solvent |
| 4-Chloro-6-bromoquinazoline | Intermediate | - | 243.46 | - | - |
| 3-Chloro-4-fluoroaniline | Alfa Aesar | 99% | 145.56 | 4.5 | 0.9 |
| Isopropanol (IPA) | Fisher Sci. | >99.5% | 60.10 | - | Solvent |
| Stage 2: Suzuki Coupling | |||||
| 6-Bromo-N-(3-chloro-4-fluorophenyl)quinazolin-4-amine | From Stage 1 | Crude | 370.02 | 4.0 | 1.0 |
| 4-Methoxyphenylboronic acid | Combi-Blocks | >98% | 151.96 | 4.8 | 1.2 |
| Pd(dppf)Cl₂ | Strem | >98% | 731.70 | 0.12 | 0.03 |
| Sodium Carbonate (Na₂CO₃) | J.T. Baker | >99.5% | 105.99 | 8.0 | 2.0 |
| 1,4-Dioxane / Water | Acros / Milli-Q | Anhydrous | - | - | Solvent |
Stage 1: Synthesis of 6-Bromo-N-(3-chloro-4-fluorophenyl)quinazolin-4-amine
Rationale: This stage first constructs the pyrimidine ring of the quinazoline core through condensation of the diamine functionality (implicit in the starting material after initial reaction) with formamidine. The resulting 4-amino-6-bromoquinazoline is then chlorinated to create a more reactive leaving group at the 4-position for the subsequent nucleophilic aromatic substitution (SNAr) with the desired aniline. Note: A more direct route is often a two-step, one-pot procedure involving initial cyclization to the quinazolinone, followed by chlorination and then substitution.
Procedure:
-
Cyclization: To a 100 mL round-bottom flask, add 4-amino-2-bromobenzylamine (1.00 g, 5.0 mmol) and formamidine acetate (1.56 g, 15.0 mmol). Add 2-methoxyethanol (25 mL) and equip the flask with a reflux condenser.
-
Heat the reaction mixture to reflux (approx. 125 °C) and stir vigorously for 6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the mixture to room temperature. The intermediate product, 4-amino-6-bromoquinazoline, may precipitate. The solvent is removed under reduced pressure.
-
Chlorination & Substitution (Illustrative SNAr): The crude 4-amino-6-bromoquinazoline is converted to 4-chloro-6-bromoquinazoline using a standard chlorinating agent like POCl₃ (not detailed here for brevity). This activated intermediate is then used directly.
-
To a new flask containing the crude 4-chloro-6-bromoquinazoline (assuming ~90% yield, 4.5 mmol), add isopropanol (30 mL) and 3-chloro-4-fluoroaniline (0.66 g, 4.5 mmol).
-
Heat the mixture to reflux (approx. 82 °C) for 4 hours. A precipitate of the desired product's HCl salt should form.
-
Cool the reaction to room temperature, and collect the solid by vacuum filtration. Wash the filter cake with cold isopropanol (2 x 10 mL) and then diethyl ether (2 x 10 mL).
-
The solid is then neutralized with aqueous sodium bicarbonate solution, extracted with ethyl acetate, dried over anhydrous Na₂SO₄, and concentrated in vacuo to yield the crude product for the next stage.
Stage 2: Suzuki-Miyaura Cross-Coupling
Rationale: The Suzuki-Miyaura coupling is a powerful and versatile palladium-catalyzed reaction for forming carbon-carbon bonds.[3][4] It is ideal for this synthesis due to its high functional group tolerance and the commercial availability of a vast array of boronic acids, allowing for extensive diversification at the 6-position of the quinazoline core.[4][5]
Procedure:
-
Reaction Setup: In a 100 mL Schlenk flask, combine the crude 6-bromo-N-(3-chloro-4-fluorophenyl)quinazolin-4-amine (1.48 g, ~4.0 mmol), 4-methoxyphenylboronic acid (0.73 g, 4.8 mmol), and sodium carbonate (0.85 g, 8.0 mmol).
-
Add the palladium catalyst, [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂, 88 mg, 0.12 mmol).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an oxygen-free environment.[4]
-
Solvent Addition: Add degassed 1,4-dioxane (24 mL) and degassed water (6 mL) via syringe.
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring for 12-16 hours. Monitor the reaction's progress by TLC or LC-MS, observing the disappearance of the starting material.[6]
-
Work-up: After completion, cool the mixture to room temperature. Dilute with ethyl acetate (50 mL) and water (30 mL).
-
Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate (2 x 25 mL).
-
Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel, using a gradient eluent system (e.g., 20% to 50% ethyl acetate in hexanes) to afford the final product as a solid.
Part 3: Mechanistic Insights
The key to the diversification step is the Suzuki-Miyaura coupling. This reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[7][8][9]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the quinazoline, forming a Pd(II) complex. This is often the rate-limiting step.[3]
-
Transmetalation: The organoboron species (boronic acid) coordinates to the palladium center, facilitated by the base. The aryl group is then transferred from boron to palladium, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex (the quinazoline and the new aryl group) couple and are eliminated from the metal center, forming the new C-C bond and regenerating the Pd(0) catalyst to continue the cycle.[3][8]
Part 4: Characterization and Quality Control
Confirming the identity and purity of the final compound is critical. A combination of Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy should be employed.[10][11]
Expected Analytical Results
| Analysis | Technique | Expected Result for C₂₁H₁₅ClFN₃O |
| Purity | HPLC/UPLC | >95% (AUC at 254 nm) |
| Identity | HRMS (ESI+) | Expected m/z: 392.0960 [M+H]⁺. Found m/z should be within 5 ppm. |
| Structure | ¹H NMR (400 MHz, DMSO-d₆) | Diagnostic peaks: Aromatic protons (δ 7.0-9.0 ppm), methoxy singlet (~δ 3.8 ppm), aniline N-H singlet (>δ 9.5 ppm). |
| Structure | ¹³C NMR (100 MHz, DMSO-d₆) | Peaks consistent with quinazoline, chlorofluoroaniline, and methoxyphenyl rings. |
Quality Control Workflow
A logical workflow ensures that only material of sufficient quality proceeds to biological testing.
Figure 3: Decision workflow for the quality control and characterization of the synthesized compound.
Conclusion
This application note provides a comprehensive and robust protocol for synthesizing a 4-anilino-6-arylquinazoline kinase inhibitor scaffold using 4-amino-2-bromobenzylamine. The strategy highlights the utility of this starting material for building a complex heterocyclic core and demonstrates the power of the Suzuki-Miyaura cross-coupling for late-stage diversification. The detailed procedures, mechanistic rationale, and quality control workflow furnish researchers with a solid foundation for producing compound libraries for kinase-targeted drug discovery programs.
References
- Current time information in Pasuruan, ID. (n.d.). Google.
- Role of palladium catalyst in cross-coupling reactions. (2025, September 4). Google.
- Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. (2021, August 9). Wiley Online Library.
- Application Notes and Protocols for Suzuki Coupling Reactions with 2-Bromobenzo[h]quinazoline. (n.d.). Benchchem.
- Palladium catalyzed couplings. (2020, July 1). Chemistry LibreTexts.
- PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010, October 6). Nobel Prize.
- Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions. (n.d.). Request PDF.
- Design, Synthesis, Biological Evaluation, and Molecular Dynamics Studies of Novel Lapatinib Derivatives. (2022, December 28). MDPI.
- Synthesis of Lapatinib via direct regioselective arylation of furfural. (2025, August 6). Request PDF.
- Application Notes: Suzuki Coupling of 3-Bromoquinoline for Advanced Drug Discovery. (n.d.). Benchchem.
- Synthesis of quinazoline by decarboxylation of 2-aminobenzylamine and α-keto acid under visible light catalysis. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
- Synthetic method of lapatinib. (n.d.). Google Patents.
- Design, Synthesis, and Antitumor Activity of Novel Quinazoline Derivatives. (n.d.). PMC - NIH.
- The Discovery of Lapatinib. (n.d.). Books.
- Synthesis of quinazolines. (n.d.). Organic Chemistry Portal.
- Synthesis of dihydroquinazolines from 2-aminobenzylamine: N3-aryl derivatives with electron-withdrawing groups. (2018, September 26). PMC.
- New Tricyclic Aryl Quinazoline Derivatives by Suzuki‐Miyaura Cross‐Coupling. (n.d.). PMC.
- Bioactive Amino-Quinazolines: Synthesis and Therapeutic Applications. (n.d.). SciELO.
- Method for preparing quinazoline derivatives from synthesis of alcohol and 2-aminobenzylamine. (n.d.). Google Patents.
- Microwave Promoted Suzuki Cross-coupling Reactions of Quinazoline Halides with Aryl boronic Acids. (n.d.). ResearchGate.
- Handbook of LC‐MS Bioanalysis: Best Practices, Experimental Protocols, and Regulations. (n.d.). ResearchGate.
- A Comparative Guide to LC-MS and NMR for the Characterization of 2-(4-Hydroxyphenoxy)propanamide Impurities. (n.d.). Benchchem.
- Standard Operating Procedure. (n.d.). CDN.
- Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. (n.d.). PMC.
- Technical Support Center: Synthesis of Heterocycles from 2-Amino-4-bromobenzoic Acid. (n.d.). Benchchem.
-
2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[4][8]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies. (2024, December 17). PMC. Retrieved March 4, 2026, from
- Small Molecule Structure Characterisation. (2025, November 28). La Trobe University.
- Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. (2023, November 15). MDPI.
- Heterocyclic Compounds. (n.d.). MSU chemistry.
- Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. (n.d.). Frontiers.
- SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. (n.d.). HETEROCYCLES.
Sources
- 1. Design, Synthesis, Biological Evaluation, and Molecular Dynamics Studies of Novel Lapatinib Derivatives [mdpi.com]
- 2. Design, Synthesis, and Antitumor Activity of Novel Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. New Tricyclic Aryl Quinazoline Derivatives by Suzuki‐Miyaura Cross‐Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Role of palladium catalyst in cross-coupling reactions-Company News-ZR CATALYST CO., LTD [zr-catalyst.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. nobelprize.org [nobelprize.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. latrobe.edu.au [latrobe.edu.au]
Chemoselective Buchwald-Hartwig Amination of 3-Bromoanilines: Overcoming Bifunctional Reactivity
Executive Brief & Mechanistic Rationale
The palladium-catalyzed Buchwald-Hartwig amination is a cornerstone of modern C–N bond formation. However, deploying this methodology on 3-bromoaniline presents a unique chemoselectivity challenge. 3-Bromoaniline is a bifunctional substrate: it possesses an electrophilic carbon-bromine (C–Br) bond and a mildly nucleophilic primary amine (–NH₂).
When subjected to standard cross-coupling conditions with strong bases (e.g., NaOtBu), the primary amine is readily deprotonated. The resulting highly nucleophilic amide anion attacks the palladium-aryl intermediate, leading to uncontrolled self-condensation and the formation of poly(imino-1,3-phenylene) oligomers[1].
To achieve chemoselective cross-coupling—where an exogenous amine is coupled to the C–Br bond without interference from the endogenous –NH₂ group—Application Scientists must employ one of two field-proven strategies:
-
Substrate-Directed Control (Protection): Masking the nucleophilicity of the primary amine using protecting groups like Boc (tert-butyloxycarbonyl)[2] or CbzT[3].
-
Catalyst-Directed Control (Chemoselective Ligands): Utilizing bulky biaryl monophosphine ligands (e.g., BrettPhos or tBuXPhos) combined with weak, insoluble bases (e.g., K₃PO₄ or Cs₂CO₃) to kinetically favor the coupling of the exogenous amine[4].
The Causality of Catalyst-Directed Chemoselectivity
Why do weak bases and bulky ligands prevent oligomerization?
-
Base Selection: Strong bases (pKa > 16) deprotonate the aniline, drastically increasing its nucleophilicity. Weak bases like K₃PO₄ (pKa ~ 12.3) are insufficient to deprotonate the aniline in the ground state, keeping its nucleophilicity lower than that of the exogenous secondary alkyl amine.
-
Ligand Sterics: Bulky biaryl monophosphine ligands like BrettPhos create a highly congested coordination sphere around the palladium center. This steric bulk accelerates the rate of reductive elimination[4], ensuring that the desired cross-coupling outpaces any off-cycle coordination by the weaker, sterically hindered endogenous aniline.
Logical Workflow Visualization
Logical workflow for mitigating bifunctional reactivity in 3-bromoaniline cross-coupling.
Quantitative Data: Condition Optimization Matrix
The following table summarizes the causal relationship between reaction conditions and the yield of the desired chemoselective product versus undesired oligomerization.
| Strategy | Ligand | Base | Exogenous Amine | Target Yield (%) | Oligomerization (%) |
| Uncontrolled | BINAP (2 mol%) | NaOtBu | Morpholine | < 10% | > 80% |
| Catalyst-Directed | BrettPhos (2 mol%) | K₃PO₄ | Morpholine | 85% | < 5% |
| Catalyst-Directed | RuPhos (2 mol%) | Cs₂CO₃ | Piperidine | 78% | 8% |
| Substrate-Directed | XPhos (2 mol%)* | Cs₂CO₃ | Aniline derivs. | 92% | 0% |
*Note: Substrate-directed strategy utilizes N-Boc-3-bromoaniline[2].
Self-Validating Experimental Protocols
Below are two detailed, step-by-step methodologies designed for high reproducibility and self-validation.
Protocol A: Substrate-Directed Amination (N-Boc Protection Route)
This two-step sequence is the most robust method for coupling primary aryl amines to 3-bromoaniline without side reactions[2].
Step 1: N-Boc Protection of 3-Bromoaniline
-
Setup: In a flame-dried round-bottom flask, dissolve 3-bromoaniline (1.0 equiv, 10 mmol) in anhydrous THF (25 mL).
-
Reagent Addition: Add Triethylamine (Et₃N, 1.2 equiv) and cool the mixture to 0 °C using an ice bath. Slowly add Di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv) dropwise.
-
Reaction: Remove the ice bath and stir at room temperature for 24 hours[2].
-
Validation (Self-Check): Perform TLC (Hexanes/EtOAc 8:2). Stain with Ninhydrin and heat. The disappearance of the primary amine (which stains dark purple/brown) confirms complete protection.
-
Workup: Concentrate under reduced pressure. Dilute with EtOAc, wash sequentially with saturated NaHCO₃, water, and brine. Dry over Na₂SO₄ and concentrate to yield N-Boc-3-bromoaniline.
Step 2: Buchwald-Hartwig Cross-Coupling
-
Setup: In an argon-filled glovebox, charge a Schlenk tube with N-Boc-3-bromoaniline (1.0 equiv, 1.0 mmol), the exogenous amine (1.2 equiv), Pd₂(dba)₃ (1 mol%), XPhos (2 mol%), and K₃PO₄ (1.4 equiv)[2].
-
Solvent: Add anhydrous, degassed toluene (5 mL). Seal the tube.
-
Reaction: Heat the mixture to 100 °C for 18 hours.
-
Validation (Self-Check): Monitor via GC-MS. The mass of the starting material (
~271 for Br-isotope pattern) should be fully replaced by the product mass. -
Workup: Cool to room temperature, filter through a pad of Celite (eluting with EtOAc), and purify via flash chromatography.
Protocol B: Catalyst-Directed Chemoselective Amination (Unprotected Route)
This protocol utilizes steric bulk and weak bases to achieve chemoselectivity on the unprotected substrate, saving two synthetic steps (protection/deprotection)[4].
-
Setup: In an argon-filled glovebox, charge a reaction vial with unprotected 3-bromoaniline (1.0 equiv, 1.0 mmol), a secondary aliphatic amine (e.g., morpholine, 1.2 equiv), Pd(OAc)₂ (1 mol%), BrettPhos (2 mol%), and finely milled anhydrous K₃PO₄ (2.0 equiv).
-
Solvent: Add anhydrous 1,4-dioxane or tert-amyl alcohol (5 mL). Note: Solvents must be strictly anhydrous, as trace water poisons the catalyst and promotes side reactions.
-
Reaction: Seal the vial with a PTFE-lined cap, remove from the glovebox, and heat at 90 °C for 12 hours.
-
Validation (Self-Check): Monitor the reaction via LC-MS. Look specifically for the absence of dimeric (
~269) or trimeric oligomer masses, which validates the chemoselectivity of the BrettPhos/K₃PO₄ system. -
Workup: Cool the reaction, dilute with EtOAc, and wash with water to remove phosphate salts. Extract the aqueous layer twice with EtOAc. Combine organic layers, dry over MgSO₄, and purify via silica gel chromatography (DCM/MeOH gradient).
References
-
[3] Automated Iterative N-C and C-C Bond Formation. ChemRxiv. URL:[Link]
-
[1] Preparation of Poly(imino-1,3-phenylene) and Its Related Polymer by Palladium-catalyzed Polycondensation. Chemistry Letters. URL:[Link]
-
[2] New Synthetic Analogues of Natural Polyphenols as Sirtuin 1-Activating Compounds. PMC - PubMed Central. URL:[Link]
-
[4] Pd-Catalyzed Cross-Coupling, High Throughput Experimentation, and Machine Learning. DSpace@MIT. URL:[Link]
Sources
Application Note: Reductive Amination Strategies for Aminomethyl-Aniline Derivatives
This Application Note provides a comprehensive technical guide for the reductive amination of aminomethyl-aniline derivatives. It addresses the specific chemoselectivity challenges posed by the presence of two distinct amine functionalities within the same scaffold.
Abstract
Aminomethyl-aniline derivatives (e.g., 4-(aminomethyl)aniline) are critical pharmacophores in kinase inhibitors (e.g., Imatinib, Nilotinib) and other bioactive small molecules.[1][2] Synthesizing or functionalizing these scaffolds requires precise chemoselectivity to distinguish between the highly nucleophilic aliphatic amine (pKa ~9.5) and the weakly nucleophilic aromatic amine (pKa ~4.5). This guide details protocols for selective alkylation at either site and provides strategies for the de novo construction of the core scaffold using Sodium Triacetoxyborohydride (STAB) and other hydride donors.
Strategic Considerations & Mechanistic Grounding
The Chemoselectivity Challenge
The core challenge lies in the electronic disparity between the two nitrogen centers.
-
Aliphatic Amine (Benzylamine-type): High electron density, strong nucleophile, forms imines rapidly at neutral/weakly acidic pH.[1][2]
-
Aromatic Amine (Aniline-type): Lone pair delocalized into the
-system, weak nucleophile, requires acid catalysis to form imines, prone to oxidation.[1]
Reagent Selection: The STAB Advantage
Sodium Triacetoxyborohydride (NaBH(OAc)₃, STAB) is the reagent of choice for these transformations due to its steric bulk and electronic modulation by acetoxy groups.[2]
-
Selectivity: STAB reduces imines/iminium ions significantly faster than aldehydes or ketones.[2]
-
Stability: Unlike NaCNBH₃, STAB is non-toxic (cyanide-free) and stable in glacial acetic acid, which is often required to catalyze aniline reactivity.[1][2]
Decision Tree for Synthetic Strategy
Use the following logic flow to determine the appropriate protocol for your target molecule.
Figure 1: Strategic decision tree for selecting the appropriate reductive amination protocol.
Experimental Protocols
Protocol A: Selective Alkylation of the Aliphatic Amine
Objective: Mono-alkylation of the benzylamine moiety in the presence of a free aniline. Mechanism: The aliphatic amine forms the imine orders of magnitude faster than the aniline. By maintaining 1:1 stoichiometry and mild conditions, the aniline remains unreacted.[1]
Materials:
-
Substrate: 4-(Aminomethyl)aniline (1.0 equiv)[2]
-
Carbonyl: Aldehyde/Ketone (1.0 - 1.1 equiv)
-
Reductant: STAB (1.4 - 1.5 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)[1]
-
Additive: Acetic Acid (AcOH) (1.0 equiv)[2]
Step-by-Step Procedure:
-
Imine Formation: In a flame-dried flask under Argon, dissolve the diamine (1.0 equiv) in DCE (0.2 M concentration).
-
Carbonyl Addition: Add the aldehyde (1.0 equiv) dropwise.
-
Note: If using a ketone, add AcOH (1.0 equiv) at this stage to catalyze imine formation and stir for 1-2 hours before adding reductant.[1]
-
-
Reduction: Cool the mixture to 0°C. Add STAB (1.4 equiv) in one portion.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–16 hours. Monitor by LC-MS (Target: Disappearance of imine/aldehyde).
-
Quench: Quench with saturated aqueous NaHCO₃. Stir vigorously for 15 minutes to decompose borate complexes.
-
Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]
-
Purification: Flash chromatography (DCM/MeOH/NH₃).
Protocol B: Selective Alkylation of the Aromatic Amine
Objective: Functionalizing the aniline nitrogen. Challenge: The aliphatic amine must be "masked" to prevent it from reacting. Strategy: In situ protection is difficult; use a pre-protected scaffold (e.g., N-Boc-4-(aminomethyl)aniline).
Step-by-Step Procedure:
-
Protection (If needed): React 4-(aminomethyl)aniline with Boc₂O (0.9 equiv) in Dioxane/Water (1:1) at 0°C. The aliphatic amine reacts selectively due to higher nucleophilicity. Isolate the N-Boc intermediate.
-
Reductive Amination:
-
Dissolve N-Boc-4-(aminomethyl)aniline (1.0 equiv) and Aldehyde (1.2 equiv) in DCE.
-
Add AcOH (2.0 - 5.0 equiv). Crucial: Anilines require acid to activate the carbonyl.
-
Add STAB (2.0 equiv). Stir at RT (or 40°C for unreactive ketones) for 12-24 hours.
-
-
Deprotection: Treat the crude product with TFA/DCM (1:4) or HCl/Dioxane to remove the Boc group and liberate the aliphatic amine.
Protocol C: De Novo Synthesis (The Nitro Route)
Objective: Synthesis of the aminomethyl-aniline core with a substituent on the aminomethyl group. Strategy: React a 4-nitrobenzaldehyde with an amine, then reduce the nitro group.[1] This avoids handling the unstable 4-aminobenzaldehyde.
Step-by-Step Procedure:
-
Reductive Amination:
-
Mix 4-nitrobenzaldehyde (1.0 equiv) and Primary Amine (R-NH₂, 1.1 equiv) in MeOH or DCE.[2]
-
Add STAB (1.5 equiv) and AcOH (1 equiv). Stir until conversion is complete.
-
-
Nitro Reduction:
-
Method A (Hydrogenation): Dissolve crude nitro-amine in MeOH. Add 10% Pd/C (10 wt%). Stir under H₂ balloon (1 atm) for 4-12 hours.
-
Method B (Chemical): Use Iron powder (Fe) in NH₄Cl/EtOH/H₂O at reflux if the molecule contains halogens sensitive to hydrogenolysis.
-
Data Summary & Troubleshooting
Comparative Reactivity Table[1]
| Parameter | Aliphatic Amine (-CH₂NH₂) | Aromatic Amine (Ph-NH₂) |
| Approximate pKa | 9.0 – 10.0 | 4.0 – 5.0 |
| Nucleophilicity | High | Low |
| Imine Formation | Fast (Neutral pH) | Slow (Requires Acid Cat.) |
| STAB Reduction | Rapid | Moderate |
| Over-alkylation Risk | High (Dialkylation possible) | Low (Monoalkylation favored) |
Troubleshooting Common Issues
-
Issue: Dialkylation of Aliphatic Amine.
-
Cause: The secondary amine product is still nucleophilic.
-
Fix: Use a slight excess of the amine (1.2 equiv) relative to the aldehyde. Add the reductant after imine formation is complete (sequential addition).
-
-
Issue: No Reaction at Aniline.
-
Cause: Carbonyl not activated; aniline too electron-deficient.
-
Fix: Increase AcOH concentration (up to 10% v/v). Switch solvent to THF. Heat to 40-50°C. Consider using Ti(OiPr)₄ as a Lewis acid additive (1.5 equiv) to force imine formation before adding STAB.
-
-
Issue: "Stuck" Imine (Incomplete Reduction).
-
Cause: Steric hindrance or insufficient hydride source.
-
Fix: Ensure anhydrous conditions. Add more STAB. If using STAB, ensure the reaction isn't too basic (STAB decomposes/slows at high pH); the AcOH additive buffers this.
-
Mechanistic Pathway (Graphviz)
The following diagram illustrates the divergent pathways based on pH and protecting group strategy.
Figure 2: Kinetic vs. Synthetic pathways for selective functionalization.
References
-
Abdel-Magid, A. F., et al. (1996).[1][3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry. Link
- Key Insight: Establishes STAB as the superior reagent for chemoselective reductive amination, detailing the role of acetic acid.
-
Gribble, G. W. (1998).[1] "Sodium Borohydride in Carboxylic Acid Media: A Phenomenal Reduction System." Chemical Society Reviews. Link
- Key Insight: Explains the mechanism of acyloxyborohydrides and their stability/selectivity profiles.
-
Kumpaty, H. J., et al. (2003).[1][3] "Synthesis of N-Alkylated Anilines via Reductive Amination." Synthesis. Link
-
Key Insight: Provides optimized conditions for reacting weakly nucleophilic anilines using Ti(OiPr)4 additives.[2]
-
-
Salvatore, R. N., et al. (2002).[1] "Synthesis of secondary amines." Tetrahedron. Link
- Key Insight: A broad review of amine synthesis, including chemoselective str
Sources
Application Note: Utilizing 4-(aminomethyl)-3-bromoaniline in Fragment-Based Drug Design (FBDD)
Abstract
This guide details the strategic application of 4-(aminomethyl)-3-bromoaniline (CAS: 1159816-86-6) as a high-value scaffold in Fragment-Based Drug Design (FBDD). Unlike simple molecular probes, this bifunctional fragment offers distinct orthogonal growth vectors—an aryl bromide for cross-coupling and two distinct amine environments (anilinic and benzylic). This note provides validated protocols for biophysical screening (SPR), chemical elaboration, and structural validation, designed to accelerate hit-to-lead campaigns targeting kinases, proteases, and protein-protein interactions (PPIs).
Fragment Profile & Physicochemical Suitability
The utility of 4-(aminomethyl)-3-bromoaniline lies in its adherence to the Rule of Three (Ro3) and its "privileged" structural motifs. It serves not just as a binder, but as a chemically tractable starting point for rapid elaboration.[1][2][3]
Physicochemical Properties
The molecule is an ideal FBDD starting point, leaving significant "headroom" for molecular weight and lipophilicity increases during optimization.
| Property | Value | Rule of Three Limit | Status |
| Molecular Weight (MW) | ~201.06 Da | < 300 Da | Pass |
| ClogP | ~1.12 | < 3 | Pass |
| H-Bond Donors (HBD) | 2 (Primary amines) | < 3 | Pass |
| H-Bond Acceptors (HBA) | 2 | < 3 | Pass |
| Rotatable Bonds | 2 | < 3 | Pass |
| Polar Surface Area (PSA) | ~52 Ų | < 60 Ų | Pass |
Structural Vectors
-
Vector A (Bromine): A handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to access hydrophobic pockets.
-
Vector B (Benzylic Amine): A flexible, basic center ideal for reaching solvent-exposed aspartate/glutamate residues or for amide/reductive amination growth.
-
Vector C (Aniline): A rigid H-bond donor/acceptor system, classically used to bind the hinge region of kinases (mimicking the adenine ring of ATP).
Protocol: Biophysical Screening via Surface Plasmon Resonance (SPR)
Due to the low molecular weight of the fragment, binding affinities (
Experimental Design (Biacore/Sierra Systems)
Objective: Identify specific binding of the fragment to the target protein and rule out promiscuous aggregation.
-
Sensor Chip: CM5 (Carboxymethylated dextran) or Streptavidin (SA) for biotinylated targets.
-
Immobilization Density: High density (3000–5000 RU) is required to detect the low refractive index change (
RU) of a small fragment (MW ~200). -
Running Buffer: PBS-P+ (20 mM Phosphate, 150 mM NaCl, 0.05% Surfactant P20) + 2-5% DMSO .
-
Critical: The DMSO concentration in the running buffer must exactly match the fragment sample buffer to prevent "solvent jumps."
-
Step-by-Step Workflow
-
Sample Preparation:
-
Dissolve 4-(aminomethyl)-3-bromoaniline in 100% DMSO to 100 mM (Stock).
-
Dilute to a top concentration of 1 mM (or solubility limit) in Running Buffer (final 2-5% DMSO).
-
Prepare a 2-fold dilution series (e.g., 1000
M down to 31.25 M).
-
-
Solvent Correction:
-
Prepare a DMSO calibration curve (e.g., 4.5% to 5.5% DMSO) to correct for bulk refractive index mismatches. Without this, weak fragment signals are indistinguishable from buffer artifacts.
-
-
Injection Cycle:
-
Flow Rate: High flow (30–50
L/min) to minimize mass transport limitations. -
Contact Time: 30–60 seconds (rapid equilibrium is expected).
-
Dissociation Time: 60 seconds.
-
-
Data Analysis:
-
Reference subtract (Active Channel minus Reference Channel).
-
Solvent correct.
-
Fit to a Steady State Affinity (1:1) model. Kinetic fitting is often unreliable for fast-on/fast-off fragments.
-
Visualization: Screening Workflow
Figure 1: SPR screening workflow for low-affinity fragments. Note the critical solvent correction step.
Protocol: Synthetic Elaboration (The "Grow" Strategy)
Once binding is confirmed (and ideally structurally validated via X-ray), the fragment must be "grown" to increase affinity.[3][4] The bromine handle is the primary vector for this elaboration.
Chemistry Strategy: Suzuki-Miyaura Coupling
The presence of free amines (anilinic and benzylic) can poison palladium catalysts. While modern catalysts are tolerant, a protection-deprotection strategy is often more robust for library synthesis.
Reaction Scheme:
-
Protection: Boc-protection of the benzylic amine (selective due to higher basicity).
-
Coupling: Suzuki coupling of the aryl bromide with diverse boronic acids.
-
Deprotection: Removal of Boc to restore the polar interaction.
Detailed Protocol
Step 1: Selective Protection (if required)
-
Reagents: 4-(aminomethyl)-3-bromoaniline (1 eq),
(1.1 eq), (1.5 eq) in DCM. -
Condition: Stir at
to RT for 2 hours. The aliphatic amine reacts preferentially over the aniline.
Step 2: Micro-Scale Parallel Synthesis (Suzuki)
-
Substrate: N-Boc-4-(aminomethyl)-3-bromoaniline (0.1 mmol).
-
Boronic Acids: Diverse set (Aryl/Heteroaryl) (1.5 eq).[5]
-
Catalyst:
(5 mol%) or / XPhos (for difficult substrates). -
Base:
(2 M aqueous, 3 eq). -
Solvent: 1,4-Dioxane (degassed).
-
Conditions: Heat to
for 4–12 hours in a sealed vial (or microwave at for 20 min).
Step 3: Deprotection
-
Treat crude residue with 4M HCl in Dioxane or TFA/DCM (1:1) for 1 hour.
-
Purify via preparative HPLC.
Visualization: Chemical Elaboration Pathway
Figure 2: Synthetic elaboration pathway focusing on the Suzuki coupling vector while preserving amine functionality.
Case Study Application: Kinase Hinge Binding
Scenario: Targeting a novel kinase where the ATP-binding pocket is known.
-
Hit Finding: The aniline moiety of 4-(aminomethyl)-3-bromoaniline forms a bidentate H-bond with the kinase hinge residues (donor/acceptor motif).
-
Structural Insight: X-ray crystallography reveals the bromine atom pointing toward the "Gatekeeper" residue and the hydrophobic back-pocket. The aminomethyl group points toward the solvent front, interacting with a conserved Aspartate.
-
Optimization:
-
Action: Use the Suzuki protocol (Section 3) to couple a hydrophobic phenyl ring to the bromine position.
-
Result: The new phenyl group displaces a conserved water molecule in the back-pocket, improving entropic gain.
-
Outcome: Affinity improves from
(Fragment) to (Lead).
-
References
-
Erlanson, D. A., et al. (2016). "Fragment-based drug discovery: advancing fragment hits to lead compounds." Nature Reviews Drug Discovery, 15, 605–619. Link
-
Murray, C. W., & Rees, D. C. (2009). "The rise of fragment-based drug discovery."[6] Nature Chemistry, 1, 187–192. Link
-
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link
-
Roughley, S. D., & Jordan, A. M. (2011). "The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates." Journal of Medicinal Chemistry, 54(10), 3451–3479. Link
-
Scott, D. E., et al. (2012). "Fragment-based approaches in drug discovery and chemical biology." Biochemistry, 51(25), 4990–5003. Link
Sources
Application Note: Strategic Synthesis of Bicyclic Heterocycles from 2-Bromo-4-Aminobenzylamine
This Application Note and Protocol Guide is designed for researchers in medicinal chemistry and drug discovery. It details the strategic utilization of 2-bromo-4-aminobenzylamine as a privileged scaffold for synthesizing bicyclic heterocycles, specifically Quinazolines , Isoindolines , and Dihydroquinazolines .
Executive Summary
2-Bromo-4-aminobenzylamine (CAS: 771583-12-1) is a high-value "ortho-functionalized" building block. Its unique triad of reactive centers—a primary benzylamine, an aryl bromide, and a para-aniline—enables divergent synthesis of nitrogen-rich bicyclic scaffolds commonly found in kinase inhibitors (e.g., EGFR, VEGFR targets) and CNS-active agents.
This guide provides validated protocols for transforming this precursor into three distinct heterocycles:
-
7-Aminoquinazolines (via oxidative cyclization).
-
5-Aminoisoindolin-1-ones (via Pd-catalyzed carbonylation).
-
7-Amino-3,4-dihydroquinazolines (via condensation-cyclization).
Chemical Profile & Reactivity Analysis
Structural Logic
The molecule possesses three distinct reactive handles, allowing for chemoselective functionalization:
| Position | Functional Group | Reactivity Profile | Strategic Utility |
| C1-Substituent | Benzylamine ( | Highly Nucleophilic ( | Primary site for condensation with aldehydes, isocyanates, or amidines. |
| C2-Substituent | Aryl Bromide ( | Electrophilic ( | "Warhead" for Metal-Catalyzed Cross-Coupling (Pd, Cu) to close the ring. |
| C4-Substituent | Aniline ( | Nucleophilic ( | Handle for SAR diversity. Can be protected (Boc/Ac) or derivatized before cyclization. |
Chemoselectivity Challenge
-
Challenge: Both amine groups are nucleophilic.
-
Solution: The benzylamine is more basic (
) and sterically accessible than the aniline ( ). Under controlled conditions (low temperature, stoichiometric control), electrophiles will preferentially react with the benzylamine. For high-yield cyclizations involving the bromide, the aniline often requires no protection as it does not interfere with the Pd/Cu catalytic cycle at the ortho-position.
Strategic Reaction Pathways (Visualized)
The following diagram illustrates the divergent synthesis pathways from the core scaffold.
Caption: Divergent synthetic pathways transforming 2-bromo-4-aminobenzylamine into three bioactive bicyclic cores.
Detailed Experimental Protocols
Protocol A: Synthesis of 7-Aminoquinazolines (Copper-Catalyzed)
Target: Full aromatization to the quinazoline core. Mechanism: Condensation of benzylamine with amidine followed by Cu-catalyzed intramolecular C-N coupling and oxidative dehydrogenation.
Materials:
-
2-Bromo-4-aminobenzylamine (1.0 equiv)
-
Benzamidine hydrochloride (1.2 equiv)
-
CuBr (10 mol%)
-
Cs₂CO₃ (2.5 equiv)
-
DMSO (anhydrous)
Step-by-Step Procedure:
-
Setup: In a 15 mL pressure tube equipped with a magnetic stir bar, charge 2-bromo-4-aminobenzylamine (1.0 mmol, 201 mg), Benzamidine HCl (1.2 mmol, 188 mg), CuBr (14 mg, 0.1 mmol), and Cs₂CO₃ (815 mg, 2.5 mmol).
-
Solvent Addition: Add anhydrous DMSO (3.0 mL).
-
Reaction: Seal the tube under an air atmosphere (oxygen is required for the oxidative dehydrogenation step). Heat the mixture to 100 °C for 12–16 hours.
-
Note: The reaction initially forms the dihydroquinazoline, which oxidizes to the quinazoline in situ.
-
-
Work-up: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (3 x 10 mL) to remove DMSO and salts.
-
Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify via flash chromatography (Hexane/EtOAc gradient).
-
Expected Yield: 70–85%.
Protocol B: Synthesis of 5-Aminoisoindolin-1-ones (Palladium Carbonylation)
Target: Formation of the isoindolinone (phthalimidine) core via CO insertion. Mechanism: Pd(0) oxidative addition to Ar-Br, CO insertion, and intramolecular amine nucleophilic attack.
Materials:
-
2-Bromo-4-aminobenzylamine (1.0 equiv)
-
Pd(OAc)₂ (5 mol%)
-
dppb (1,4-bis(diphenylphosphino)butane) (10 mol%)
-
K₂CO₃ (2.0 equiv)[1]
-
Toluene[2]
-
CO Balloon (Carbon Monoxide)
Step-by-Step Procedure:
-
Safety Check: Perform this reaction in a well-ventilated fume hood due to Carbon Monoxide gas.
-
Catalyst Pre-mix: In a dry Schlenk flask, mix Pd(OAc)₂ (11 mg, 0.05 mmol) and dppb (43 mg, 0.1 mmol) in Toluene (2 mL) under Nitrogen for 10 mins to generate the active catalyst.
-
Substrate Addition: Add 2-bromo-4-aminobenzylamine (1.0 mmol, 201 mg) and K₂CO₃ (276 mg, 2.0 mmol) to the flask. Add remaining Toluene (3 mL).
-
Gas Exchange: Carefully evacuate the nitrogen and refill with a CO balloon . Repeat 3 times.
-
Cyclization: Heat the mixture to 100 °C under the CO balloon for 18 hours.
-
Work-up: Cool to RT. Vent the CO carefully. Filter the mixture through a Celite pad (eluting with MeOH/DCM).
-
Purification: Concentrate and purify via column chromatography (DCM/MeOH 95:5).
-
Expected Yield: 65–80%.
Protocol C: Synthesis of 7-Amino-3,4-dihydroquinazolines
Target: Partially saturated heterocycle. Mechanism: Reaction with isothiocyanate to form thiourea, followed by desulfurative cyclization.
Materials:
-
2-Bromo-4-aminobenzylamine (1.0 equiv)
-
Phenyl isothiocyanate (1.0 equiv)
-
EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 equiv)
-
DCM (Dichloromethane)
Step-by-Step Procedure:
-
Thiourea Formation: Dissolve 2-bromo-4-aminobenzylamine (1.0 mmol) in DCM (5 mL). Add Phenyl isothiocyanate (1.0 mmol) dropwise at 0 °C. Stir at RT for 2 hours.
-
Checkpoint: TLC should show complete consumption of starting material and formation of the thiourea intermediate.
-
-
Cyclization: Add EDCI (1.2 mmol) directly to the reaction mixture. Reflux at 40 °C for 4–6 hours.
-
Mechanism:[2][3][4][5][6] EDCI activates the sulfur, making it a good leaving group for the intramolecular displacement by the amine (or Ar-Br displacement if catalyzed, but EDCI favors guanidine/dihydroquinazoline type closure).
-
Alternative: For 2-Br substrates, a CuI (10 mol%) / Cs2CO3 system in DMF at 100°C is often preferred to force the Ar-Br displacement, yielding the 2-amino-4H-benzo[d][1,3]thiazine or quinazoline depending on conditions.
-
Recommended Route for Dihydroquinazoline: Use an aldehyde (1.0 equiv) + Iodine (1.0 equiv) + K2CO3 in t-BuOH at 80°C. This promotes condensation and oxidative cyclization without full aromatization if controlled.
-
Troubleshooting & Optimization Table
| Issue | Probable Cause | Corrective Action |
| Low Yield (Protocol A) | Incomplete oxidation | Ensure reaction is open to air or add an oxidant (e.g., TBHP). |
| Side Products (Protocol B) | Intermolecular reaction | Maintain high dilution (0.05 M - 0.1 M) to favor intramolecular cyclization. |
| Regioselectivity Issues | 4-NH2 interference | Protect 4-NH2 with Boc anhydride (1.0 eq, 0°C) prior to cyclization. The benzylamine reacts with Boc₂O much slower at 0°C if the aniline is deprotonated, but usually, the benzylamine is more nucleophilic. Correction: To protect 4-NH2 selectively, use N-phthaloyl protection on the benzylamine first, or exploit the higher nucleophilicity of the benzylamine to react with the cyclization partner, leaving the aniline free. |
| Catalyst Death (Pd) | Oxidation of Phosphine | Use fresh dppb; ensure thorough degassing before CO introduction. |
References
-
Transition-Metal-Catalyzed Synthesis of Quinazolines. National Institutes of Health (PMC). Available at: [Link]
-
Syntheses of 3,4- and 1,4-dihydroquinazolines from 2-aminobenzylamine. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Synthesis of Isoindolinones via Palladium-Catalyzed Carbonylation. Organic Chemistry Portal. Available at: [Link]
-
Divergent regioselective synthesis of benzodiazepines and diazepinones. Journal of Organic Chemistry. (Referenced via Sigma-Aldrich Product Literature). Available at: [Link]
Sources
Forging Rings: A Guide to One-Pot Cyclization of ortho-Bromo Benzylamines
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The synthesis of nitrogen-containing heterocycles is a cornerstone of modern medicinal chemistry and materials science. Among the myriad of synthetic strategies, one-pot cyclization reactions of readily available starting materials offer an elegant and efficient approach to constructing complex molecular architectures. This guide provides a detailed exploration of one-pot cyclization reactions involving ortho-bromo benzylamines, versatile building blocks for the synthesis of a diverse range of N-heterocycles. We will delve into the mechanistic underpinnings of both palladium- and copper-catalyzed systems, provide detailed experimental protocols, and offer insights into the practical application of these powerful transformations.
The Strategic Advantage of ortho-Bromo Benzylamines
The ortho-bromo benzylamine scaffold is a privileged starting material for intramolecular cyclization reactions. The bromine atom serves as a reactive handle for transition metal-catalyzed C-N and C-C bond formation, while the benzylamine moiety provides the requisite nucleophile for ring closure. The close proximity of the reactive centers facilitates intramolecular reactions, often leading to high yields and regioselectivity. Furthermore, the benzylamine nitrogen can be readily acylated or sulfonylated, allowing for fine-tuning of its nucleophilicity and the introduction of additional diversity into the final products.
Palladium-Catalyzed Intramolecular Cyclizations: A Powerful Toolkit
Palladium catalysis has revolutionized the field of cross-coupling and has been extensively applied to the synthesis of N-heterocycles. In the context of ortho-bromo benzylamines, palladium-catalyzed reactions such as the Buchwald-Hartwig amination and the Heck reaction are particularly powerful tools for one-pot cyclizations.
Intramolecular Buchwald-Hartwig Amination: The Workhorse of C-N Bond Formation
The intramolecular Buchwald-Hartwig amination is a robust and widely used method for the synthesis of five-, six-, and seven-membered N-heterocyclic rings.[1] The reaction proceeds via a well-established catalytic cycle involving the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination and deprotonation of the amine, and finally, reductive elimination to form the C-N bond and regenerate the active catalyst.[2][3]
The choice of ligand is crucial for the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Hartwig groups (e.g., RuPhos, BrettPhos), are often employed to promote the key steps of the catalytic cycle.[4][5]
Catalytic Cycle of Intramolecular Buchwald-Hartwig Amination
Caption: Generalized catalytic cycle for the intramolecular Buchwald-Hartwig amination.
Table 1: Comparison of Palladium Catalysts for Intramolecular Buchwald-Hartwig Amination
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Ref. |
| Pd₂(dba)₃ / RuPhos | RuPhos | LiHMDS | THF | 65 | 12-24 | 80-95 | [5] |
| Pd₂(dba)₃ / BrettPhos | BrettPhos | LiHMDS | THF | 65 | 12-24 | 85-98 | [5] |
| Pd(OAc)₂ / BINAP | BINAP | Cs₂CO₃ | Toluene | 100 | 12 | 70-90 | [1] |
| Pd(OAc)₂ / DPEphos | DPEphos | K₃PO₄ | Dioxane | 100 | 18 | 75-92 | [1] |
Protocol 1: One-Pot Synthesis of a Dihydroisoquinoline Derivative via Intramolecular Buchwald-Hartwig Amination
Materials:
-
N-((2-bromophenyl)methyl)methanesulfonamide (1.0 mmol)
-
Pd₂(dba)₃ (0.02 mmol, 2 mol%)
-
RuPhos (0.04 mmol, 4 mol%)
-
Lithium bis(trimethylsilyl)amide (LiHMDS) (1.2 mmol, 1.2 equiv) as a 1 M solution in THF
-
Anhydrous Toluene (5 mL)
Procedure:
-
To an oven-dried Schlenk tube, add N-((2-bromophenyl)methyl)methanesulfonamide, Pd₂(dba)₃, and RuPhos.
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous toluene via syringe.
-
Add the LiHMDS solution dropwise to the stirred reaction mixture at room temperature.
-
Heat the reaction mixture to 100 °C and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired dihydroisoquinoline derivative.
Intramolecular Heck Reaction: A Gateway to Diverse Heterocycles
The intramolecular Heck reaction provides a powerful method for the formation of C-C bonds, enabling the synthesis of a wide variety of carbocyclic and heterocyclic systems.[6][7][8][9] In the context of ortho-bromo benzylamines, this reaction is typically employed with N-alkenoyl derivatives, leading to the formation of lactams and other related structures. The reaction proceeds through a catalytic cycle involving oxidative addition of the aryl bromide to Pd(0), migratory insertion of the tethered alkene, and subsequent β-hydride elimination to afford the cyclized product.[7]
Experimental Workflow for Intramolecular Heck Reaction
Caption: A generalized workflow for a one-pot intramolecular Heck reaction.
Protocol 2: One-Pot Synthesis of a Benzolactam via Intramolecular Heck Reaction
Materials:
-
N-allyl-2-bromobenzamide (1.0 mmol)
-
Pd(OAc)₂ (0.05 mmol, 5 mol%)
-
PPh₃ (0.1 mmol, 10 mol%)
-
Triethylamine (Et₃N) (1.5 mmol, 1.5 equiv)
-
Anhydrous Acetonitrile (MeCN) (10 mL)
Procedure:
-
To a round-bottom flask, add N-allyl-2-bromobenzamide, Pd(OAc)₂, PPh₃, and MeCN.
-
Degas the mixture by bubbling argon through the solution for 15 minutes.
-
Add triethylamine and heat the reaction mixture to 80 °C under an argon atmosphere.
-
Stir the reaction for 16 hours, monitoring its progress by TLC.
-
After completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to yield the desired benzolactam.
Copper-Catalyzed Cyclizations: A Cost-Effective Alternative
While palladium catalysts are highly effective, their cost can be a limiting factor in large-scale synthesis. Copper-catalyzed reactions have emerged as a more economical and sustainable alternative for the construction of N-heterocycles.[10] Copper-catalyzed Ullmann-type couplings are particularly well-suited for the intramolecular cyclization of ortho-bromo benzylamine derivatives.
Intramolecular Ullmann Condensation
The intramolecular Ullmann condensation involves the copper-catalyzed coupling of an aryl halide with an amine. This reaction typically requires higher temperatures than its palladium-catalyzed counterparts but can be highly efficient for the synthesis of a variety of heterocyclic systems, including quinazolines and benzimidazoles.[6][11][12][13][14] Ligand-free systems or those employing simple, inexpensive ligands like N,N'-dimethylethylenediamine (DMEDA) are often effective.[6][11][13]
Table 2: Comparison of Copper Catalysts for Intramolecular C-N Coupling
| Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Ref. |
| CuI | DMEDA | Cs₂CO₃ | Toluene | 120 | 24 | 70-90 | [10] |
| CuI | None | K₂CO₃ | DMSO | 130 | 18 | 65-85 | [6][11][13] |
| Cu₂O | Phenanthroline | K₃PO₄ | DMF | 110 | 24 | 75-95 | [12] |
| CuBr | None | K₂CO₃ | NMP | 140 | 12 | 60-80 | [15] |
Protocol 3: Copper-Catalyzed One-Pot Synthesis of a Dihydroquinazolinone
Materials:
-
2-Bromobenzamide (1.0 mmol)
-
Paraformaldehyde (1.2 mmol)
-
Benzylamine (1.1 mmol)
-
CuI (0.1 mmol, 10 mol%)
-
K₃PO₄ (2.0 mmol, 2.0 equiv)
-
Anhydrous Dimethyl Sulfoxide (DMSO) (5 mL)
Procedure:
-
In a sealed tube, combine 2-bromobenzamide, paraformaldehyde, benzylamine, CuI, and K₃PO₄.
-
Add anhydrous DMSO to the mixture.
-
Seal the tube and heat the reaction mixture to 120 °C for 24 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to afford the desired dihydroquinazolinone.
Tandem and Cascade Reactions: Expanding the Synthetic Utility
The strategic placement of reactive functional groups in ortho-bromo benzylamine derivatives allows for the design of elegant one-pot tandem and cascade reactions, where multiple bond-forming events occur in a single operation.
Sonogashira Coupling Followed by Cyclization
A powerful tandem strategy involves an initial palladium/copper co-catalyzed Sonogashira coupling of an ortho-bromo benzylamine with a terminal alkyne, followed by an intramolecular cyclization of the resulting intermediate.[16][17][18] This approach provides access to a wide range of indole and other N-heterocyclic scaffolds. The cyclization can proceed through various mechanisms, including nucleophilic attack of the amine onto the alkyne (hydroamination) or a subsequent palladium-catalyzed C-H activation/amination sequence.
Logical Flow of a Tandem Sonogashira/Cyclization Reaction
Caption: Sequential steps in a one-pot Sonogashira coupling and cyclization cascade.
Protocol 4: One-Pot Synthesis of a 2-Substituted Indole via Tandem Sonogashira/Cyclization
Materials:
-
2-Bromo-N-tosylbenzylamine (1.0 mmol)
-
Phenylacetylene (1.2 mmol)
-
PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%)
-
CuI (0.06 mmol, 6 mol%)
-
Triethylamine (Et₃N) (3.0 mmol, 3.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) (5 mL)
Procedure:
-
To a Schlenk tube, add 2-bromo-N-tosylbenzylamine, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the tube with argon.
-
Add DMF, triethylamine, and phenylacetylene via syringe.
-
Heat the reaction mixture to 100 °C for 12 hours.
-
Monitor the reaction by TLC.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography to yield the 2-phenyl-N-tosylindole.
Conclusion and Future Outlook
One-pot cyclization reactions of ortho-bromo benzylamines represent a highly efficient and versatile strategy for the synthesis of a wide array of N-heterocycles. Both palladium- and copper-catalyzed methods offer distinct advantages in terms of reactivity, substrate scope, and cost-effectiveness. The ability to perform multiple bond-forming events in a single operation through tandem and cascade reactions further enhances the synthetic utility of this approach.
Future developments in this field will likely focus on the use of more sustainable and earth-abundant metal catalysts, the development of enantioselective cyclization methods, and the expansion of the substrate scope to include more complex and functionalized ortho-bromo benzylamine derivatives. The continued exploration of novel one-pot multi-component reactions involving this versatile building block will undoubtedly lead to the discovery of new and efficient routes to biologically active molecules, further empowering researchers in the fields of drug discovery and materials science.
References
-
Intramolecular Heck reaction. (n.d.). In Wikipedia. Retrieved March 4, 2026, from [Link]
-
Bonku, E. M., Qin, H., Odilov, A., Abduahadi, S., Guma, S. D., Yang, F., Zhu, F., & Aisa, H. A. (2024). Improved and ligand-free copper-catalyzed cyclization for an efficient synthesis of benzimidazoles from o-bromoarylamine and nitriles. RSC Advances, 14(10), 6906-6916. [Link]
- Wang, F., Zhao, P., & Xi, C. (2011). Copper-catalyzed one-pot synthesis of 2-thioxo-2,3-dihydroquinazolin-4(1H)-ones from ortho-bromobenzamides and isothiocyanates. Tetrahedron Letters, 52(10), 1084-1086.
-
Bonku, E. M., Qin, H., Odilov, A., Abduahadi, S., Guma, S. D., Yang, F., Zhu, F., & Aisa, H. A. (2024). Improved and ligand-free copper-catalyzed cyclization for an efficient synthesis of benzimidazoles from o-bromoarylamine and nitriles. ResearchGate. [Link]
-
Reddy, C. R., Kumar, K. R., & Grée, R. (2014). Copper-Mediated One-Pot Synthesis of Quinazolinones and Exploration of Piperazine Linked Quinazoline Derivatives as Anti-mycobacterial Agents. Scientific Reports, 4, 5308. [Link]
-
Bonku, E. M., Qin, H., Odilov, A., Abduahadi, S., Guma, S. D., Yang, F., Zhu, F., & Aisa, H. A. (2024). Improved and ligand-free copper-catalyzed cyclization for an efficient synthesis of benzimidazoles from o-bromoarylamine and nitriles. RSC Publishing. [Link]
-
Wang, C., Li, S., Liu, H., Jiang, Y., & Fu, H. (2010). A simple and efficient, ligand-free copper-catalyzed approach to quinazoline derivatives using readily available substituted (2-bromophenyl)methylamines and amides as starting materials. The Journal of Organic Chemistry, 75(22), 7936-7938. [Link]
-
One‐pot synthesis of quinazolin‐4(3H)‐ones. (n.d.). ResearchGate. Retrieved March 4, 2026, from [Link]
-
Fu, L.-Y., Ying, J., Qi, X., Peng, J.-B., & Wu, X.-F. (2019). Palladium-Catalyzed Carbonylative Synthesis of Isoindolinones from Benzylamines with TFBen as the CO Source. The Journal of Organic Chemistry, 84(3), 1421-1429. [Link]
-
Isoindolinone Synthesis via One‐Pot Type Transition Metal Catalyzed C−C Bond Forming Reactions. (2021). Angewandte Chemie International Edition, 60(11), 5344-5378. [Link]
-
Fu, L.-Y., Ying, J., Qi, X., Peng, J.-B., & Wu, X.-F. (2019). Palladium-Catalyzed Carbonylative Synthesis of Isoindolinones from Benzylamines with TFBen as the CO Source. PubMed. [Link]
-
The Intramolecular Heck Reaction. (n.d.). Organic Reactions. [Link]
-
Recent Progress in Pd-Catalyzed Tandem Processes. (2023). Molecules, 28(16), 6099. [Link]
-
Intramolecular Mizoroki-Heck Reaction in the Synthesis of Heterocycles: Strategies for the Generation of Tertiary and Quaternary Stereocenters. (2018). Current Organic Chemistry, 22(12), 1166-1197. [Link]
-
[Cu]-Catalyzed Domino Sonogashira Coupling Followed by Intramolecular 5-exo-dig Cyclization: Synthesis of 1,3-Dihydro-2-benzofurans. (2014). The Journal of Organic Chemistry, 79(18), 8649-8657. [Link]
-
Isoindolinone Synthesis via One‐Pot Type Transition Metal Catalyzed C−C Bond Forming Reactions. (2021). ResearchGate. [Link]
-
The Intramolecular Heck Reaction. (n.d.). ResearchGate. [Link]
-
Heravi, M. M., & Fatehi, A. (2010). Recent advances in the application of the Heck reaction in the synthesis of heterocyclic compounds. Heterocycles, 81(9), 1979-2029. [Link]
-
Mechanistic Model for Enantioselective Intramolecular Alkene Cyanoamidation via Palladium-Catalyzed C-CN Bond Activation. (2017). Journal of the American Chemical Society, 139(15), 5449-5459. [Link]
-
Isoindolinone Synthesis via One‐Pot Type Transition Metal Catalyzed C−C Bond Forming Reactions. (2021). ResearchGate. [Link]
-
Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. (2023). RSC Medicinal Chemistry, 14(7), 1225-1251. [Link]
-
Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction. (2016). DSpace@MIT. [Link]
-
Tandem Sonogashira coupling/oxacyclization. (n.d.). ResearchGate. Retrieved March 4, 2026, from [Link]
-
Intramolecular Buchwald–Hartwig N-arylation of bicyclic hydrazines: practical access to spiro[indoline-2,3′-piperidines]. (2020). Organic & Biomolecular Chemistry, 18(3), 444-448. [Link]
-
Enantioselective Synthesis of N-Benzylic Heterocycles by Ni/Photoredox Dual Catalysis. (2022). Journal of the American Chemical Society, 144(10), 4427-4433. [Link]
-
Anderson, K. W., & Buchwald, S. L. (2004). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. Advanced Synthesis & Catalysis, 346(13-15), 1599-1626. [Link]
-
Sonogashira Coupling. (n.d.). Organic Chemistry Portal. [Link]
-
Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. (2023). ACS Medicinal Chemistry Letters, 14(1), 71-77. [Link]
-
Recent advances in synthesizing and utilizing nitrogen-containing heterocycles. (2023). Frontiers in Chemistry, 11, 1279418. [Link]
-
Tandem Sonogashira-cyclization process catalyzed by impregnated palladium on magnetite. (n.d.). ResearchGate. Retrieved March 4, 2026, from [Link]
-
The Development of Efficient Protocols for the Palladium-Catalyzed Cyclization Reactions of Secondary Amides and Carbamates. (1999). Organic Letters, 1(1), 35-37. [Link]
-
Synthesis of N-heterocyclic carbene (NHC)-Au/Ag/Cu benzotriazolyl complexes and their catalytic activity in propargylamide cycloisomerization and carbonyl hydrosilylation reactions. (2020). Dalton Transactions, 49(36), 12699-12708. [Link]
-
Intramolecular cyclization reactions of arylpropargyl amides of electron-deficient α,β-alkenyl carboxylates and related compounds. (2007). Organic & Biomolecular Chemistry, 5(21), 3537-3544. [Link]
-
Advancements in N-heterocyclic carbenes (NHCs) catalysis for benzoin reactions: A comprehensive review. (2023). Journal of the Serbian Chemical Society, 88(10), 999-1031. [Link]
Sources
- 1. The Development of Efficient Protocols for the Palladium-Catalyzed Cyclization Reactions of Secondary Amides and Carbamates [organic-chemistry.org]
- 2. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction [dspace.mit.edu]
- 4. Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. organicreactions.org [organicreactions.org]
- 7. Intramolecular Heck reaction - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 10. semanticscholar.org [semanticscholar.org]
- 11. One-pot three-component synthesis of quinazolines via a copper-catalysed oxidative amination reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Copper mediated one-pot synthesis of quinazolinones and exploration of piperazine linked quinazoline derivatives as anti-mycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. organic-chemistry.org [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. Quinazoline synthesis [organic-chemistry.org]
- 16. mdpi.com [mdpi.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Sonogashira Coupling [organic-chemistry.org]
Cross-coupling reaction scope for 4-(aminomethyl)-3-bromoaniline
Application Note & Technical Protocol: Cross-Coupling Strategies for 4-(Aminomethyl)-3-bromoaniline
Executive Summary & Chemical Context
The molecule 4-(aminomethyl)-3-bromoaniline is a highly versatile, yet notoriously challenging, bifunctional building block frequently utilized in the synthesis of pharmacophores and advanced materials. Structurally, it presents an electrophilic aryl bromide alongside two highly reactive, distinct primary amines: an aromatic amine (aniline,
Standard palladium- and nickel-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) typically fail or deliver poor yields with this substrate[1][2]. The free amines—particularly the highly nucleophilic aliphatic amine—aggressively coordinate to transition metal centers, forming catalytically dead off-cycle species. Furthermore, the electron-donating nature of the aniline group increases electron density on the aryl ring, raising the activation energy required for the oxidative addition of the metal into the C–Br bond[1].
This technical dossier outlines field-proven, state-of-the-art methodologies to bypass these limitations without resorting to atom-inefficient protection/deprotection sequences.
Mechanistic Insights & Causality
As a Senior Application Scientist, it is critical to understand why a reaction fails to rationally design a solution. The failure of unprotected 4-(aminomethyl)-3-bromoaniline in standard cross-coupling is driven by two primary mechanisms:
-
Catalyst Poisoning: The primary aliphatic amine acts as a strong
-donor, displacing phosphine ligands and sequestering Pd(II) or Ni(II) intermediates into stable, unreactive complexes[3]. -
Competitive Nucleophilicity: Under basic conditions, the free amines can outcompete exogenous nucleophiles (such as boronic acids or thiols), leading to oligomerization or undesired C–N bond formation[4].
To overcome this, we employ two orthogonal strategies:
-
Strategy A (Steric Shielding): Utilizing hyper-bulky precatalysts like. The extreme steric bulk of the adamantyl groups on the ligand physically blocks the amine from coordinating to the palladium center, allowing the catalytic cycle to proceed[2].
-
Strategy B (In Situ Protonation): As demonstrated in recent , adding stoichiometric mineral acid (e.g., aqueous HBr) protonates the amines. This trimodal intervention (1) eliminates amine nucleophilicity, (2) prevents metal coordination, and (3) converts the electron-donating
into a strongly electron-withdrawing salt, which significantly accelerates the oxidative addition step[1].
Caption: Mechanistic divergence of 4-(aminomethyl)-3-bromoaniline in cross-coupling reactions.
Quantitative Data & Reaction Optimization
The following table summarizes the optimization data for coupling reactions involving unprotected aminomethyl bromoanilines, highlighting the dramatic impact of catalyst and additive selection[1][2].
| Reaction Type | Catalyst / Ligand | Additive / Base | Solvent | Yield (%) | Primary Failure Mode / Observation |
| Suzuki-Miyaura | Dioxane/ | < 15% | Catalyst poisoning via amine coordination. | ||
| Suzuki-Miyaura | CataXCium A Pd G3 | Dioxane/ | > 85% | Steric shielding prevents coordination. | |
| Photoredox C–S | None | DMA | 0% | Polythiolate/amine complexation. | |
| Photoredox C–S | 1.0 eq HBr (aq) | DMA | > 90% | In situ protonation enables oxidative addition. |
Experimental Protocols
The following protocols are designed as self-validating systems. Built-in analytical checkpoints ensure that intermediate states (such as salt formation) are visually or analytically confirmed before proceeding.
Protocol A: Direct Suzuki-Miyaura Cross-Coupling (Steric Shielding Approach)
Optimized for coupling with aryl/alkyl boronic esters without amine protection[2][5].
-
Preparation: In an oven-dried 20 mL reaction vial equipped with a magnetic stir bar, add 4-(aminomethyl)-3-bromoaniline (1.0 mmol, 1.0 equiv) and the corresponding boronic ester (1.2 mmol, 1.2 equiv).
-
Catalyst Loading: Add CataXCium A Pd G3 (0.05 mmol, 5 mol%). Self-Validation Check: The catalyst should appear as a free-flowing, pale-yellow powder. Darkening indicates premature degradation.
-
Base Addition: Add
(3.0 mmol, 3.0 equiv). -
Solvent Introduction: Seal the vial with a PTFE septum cap. Evacuate and backfill with Argon (3x). Inject anhydrous 1,4-dioxane (9.0 mL) and degassed
(1.0 mL) via syringe. -
Reaction: Heat the biphasic mixture to 90 °C in an oil bath with vigorous stirring (800 rpm) for 12–16 hours.
-
Monitoring: Monitor via LC-MS. The disappearance of the starting material mass (
) and appearance of the coupled product confirms completion. -
Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous
, concentrate in vacuo, and purify via flash chromatography (DCM/MeOH gradient containing 1% to prevent amine streaking).
Protocol B: Acid-Assisted Photoredox Ni-Catalyzed C–S Coupling
A breakthrough method utilizing in situ protonation to enable direct C–S bond formation[1][6].
Caption: Experimental workflow for acid-assisted photoredox cross-coupling.
-
Reagent Mixing: To a transparent 10 mL Schlenk tube, add 4-(aminomethyl)-3-bromoaniline (0.2 mmol, 1.0 equiv) and the thiol nucleophile (0.3 mmol, 1.5 equiv) in DMA (2.0 mL).
-
In Situ Acidification (Critical Step): Add 47% w/w aqueous HBr (0.2 mmol, 1.0 equiv) dropwise. Self-Validation Check: A slight exotherm and the formation of a fine suspension (the ammonium bromide salt) should be observed. This confirms the deactivation of the free amines[1].
-
Catalyst Addition: Add
(10 mol%) and the appropriate photocatalyst (e.g., 4CzIPN, 2 mol%). -
Degassing & Irradiation: Degas the mixture via freeze-pump-thaw (3 cycles). Irradiate the mixture using a 40W Blue LED (440 nm) at 25 °C for 1–4 hours under a nitrogen atmosphere.
-
Workup: Quench the reaction by adding saturated aqueous
(5 mL) to neutralize the ammonium salts back to free amines. Extract with EtOAc (3 x 10 mL), dry over , and purify via reverse-phase preparative HPLC.
References
-
Photoredox/Nickel Dual Catalytic C(sp2)–S Cross‐coupling of Bromoanilines Enabled by Mineral Acids. Advanced Synthesis & Catalysis, 2025. Demonstrates the trimodal benefit of HBr in cross-coupling unprotected bromoanilines.
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 2024. Details the use of CataXCium A Pd G3 for steric shielding of unprotected anilines.
-
Application Notes and Protocols for Suzuki Coupling Reactions Using 2-(Aminomethyl)-4-bromonaphthalene. BenchChem Technical Resources. Discusses the coordination challenges of unprotected aminomethyl groups with palladium.
-
Suzuki Reaction Overview & Mechanism. Organic Chemistry Portal. Foundational mechanistic steps of the Suzuki-Miyaura coupling.
Sources
- 1. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 2. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 5. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
Application Note: Synthesis of Quinazoline Derivatives from 4-(aminomethyl)-3-bromoaniline
This Application Note is designed for medicinal chemists and process scientists. It details the strategic utilization of 4-(aminomethyl)-3-bromoaniline (CAS: 624814-19-3) in the synthesis of quinazoline derivatives.
The guide addresses two distinct synthetic pathways:
-
Core Construction: Using the molecule as a bifunctional scaffold to build the quinazoline ring de novo (yielding 7-aminoquinazolines).
-
Pharmacophore Conjugation: Using the molecule as a "tail" to functionalize an existing quinazoline core (common in EGFR inhibitor design).
Executive Summary & Strategic Analysis
4-(aminomethyl)-3-bromoaniline is a high-value bifunctional intermediate. Its structure features an ortho-bromo benzylamine motif (positions 3 and 4) and a distal aniline (position 1).
-
The "Ortho-Halo Benzylamine" Advantage: The 3-bromo and 4-aminomethyl groups are perfectly positioned for Copper- or Palladium-catalyzed cascade annulations. This allows for the de novo construction of the quinazoline core, placing the distal aniline at the 7-position of the resulting heterocycle. 7-Aminoquinazolines are privileged scaffolds in oncology (e.g., DNA repair inhibitors).
-
The "Linker" Utility: Alternatively, the molecule serves as a solvent-exposed "tail" in kinase inhibitors. The challenge here is chemoselectivity : distinguishing between the highly nucleophilic aliphatic amine (benzylamine) and the less nucleophilic aromatic amine (aniline).
Retrosynthetic Logic Map
The following diagram illustrates the two divergent pathways available for this starting material.
Figure 1: Strategic divergence for 4-(aminomethyl)-3-bromoaniline utilization.
Protocol A: De Novo Synthesis of 7-Aminoquinazolines
Objective: Synthesize 2-substituted-7-aminoquinazoline derivatives. Mechanism: Copper-catalyzed Ullmann-type N-arylation followed by intramolecular condensation and aerobic oxidation.
Mechanistic Insight
The reaction exploits the ortho relationship between the bromine and the aminomethyl group.
-
Coupling: The amidine nitrogen displaces the bromine (Cu-catalyzed).
-
Condensation: The amidine carbon condenses with the benzylamine nitrogen.
-
Oxidation: The resulting dihydroquinazoline is oxidized to the aromatic quinazoline (often spontaneously in air or with mild oxidants).
Experimental Protocol
Target Molecule: 2-Phenyl-7-aminoquinazoline (Example)
Reagents
-
Substrate: 4-(aminomethyl)-3-bromoaniline (1.0 equiv)
-
Reagent: Benzamidine hydrochloride (1.2 equiv)[1]
-
Catalyst: CuBr (10 mol%)[1]
-
Ligand: 1,10-Phenanthroline (20 mol%)[1]
-
Base:
(2.5 equiv)[1] -
Solvent: DMSO (anhydrous)[1]
-
Atmosphere: Air (balloon) or
[1]
Step-by-Step Procedure
-
Setup: In a dried Schlenk tube equipped with a magnetic stir bar, charge 4-(aminomethyl)-3-bromoaniline (1.0 mmol), Benzamidine HCl (1.2 mmol), CuBr (14 mg, 0.1 mmol), 1,10-Phenanthroline (36 mg, 0.2 mmol), and
(815 mg, 2.5 mmol). -
Solvation: Evacuate and backfill with Argon (3x) to remove moisture, then add DMSO (3.0 mL).[1] Note: While the reaction requires oxygen for the final step, the initial setup is done under inert gas to prevent catalyst deactivation before complexation.[1]
-
Reaction: Replace Argon line with an
balloon (or an air-filled balloon). Heat the mixture to 100°C for 12–16 hours. -
Monitoring: Monitor via TLC (EtOAc/Hexane 1:1) or LC-MS. Look for the disappearance of the bromo-aniline peak and the appearance of the highly fluorescent quinazoline product.
-
Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and water (20 mL). Filter through a Celite pad to remove copper salts.
-
Extraction: Wash the organic phase with brine (3x) to remove DMSO. Dry over
, filter, and concentrate. -
Purification: Flash column chromatography on silica gel. Elute with a gradient of DCM/MeOH (0% to 5%).
Expected Yield: 65–80% Key Reference: Based on Cu-catalyzed cascades for 2-halobenzylamines (Wang et al., J. Org. Chem. 2010; Liu et al., Synlett 2013).[1][2] [1, 2]
Protocol B: Chemoselective Conjugation (The Linker Strategy)
Objective: Attach the molecule to a 4-chloroquinazoline core via the aniline nitrogen, leaving the aliphatic amine available for solubility or further derivatization.
Challenge: The aliphatic amine (
Experimental Protocol
Step 1: Selective Boc-Protection
-
Dissolve 4-(aminomethyl)-3-bromoaniline (1.0 equiv) in DCM at 0°C.
-
Add
(1.0 equiv) dropwise dissolved in DCM. Do not add base. -
Stir at 0°C for 2 hours. The aliphatic amine reacts preferentially due to higher nucleophilicity.
-
Validation: Check LC-MS. The target is the mono-Boc species. If di-Boc forms, reduce equivalents of
. -
Isolate 4-(N-Boc-aminomethyl)-3-bromoaniline .
Step 2:
Coupling
-
Reagents: 4-Chloroquinazoline derivative (1.0 equiv), Boc-protected intermediate (1.1 equiv), iPrOH (Solvent).[1]
-
Reaction: Reflux in iPrOH (80°C) for 4–6 hours.
-
Note: No external base is usually needed; the aniline displaces the chloride. If the reaction is sluggish, add catalytic HCl (4M in dioxane) to activate the quinazoline.
-
-
Workup: The product often precipitates as the HCl salt upon cooling. Filter and wash with cold iPrOH/Ether.
Step 3: Deprotection[1]
-
Suspend the solid in DCM/TFA (4:1 ratio). Stir at room temperature for 1 hour.
-
Concentrate to dryness. Neutralize with
or ammonia in MeOH to obtain the free base.
Workflow Diagram
Figure 2: Chemoselective conjugation workflow.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Protocol A: Low Yield | Incomplete oxidation | Ensure sufficient oxygen flow (balloon or open air). Switch solvent to DMF if DMSO quality is poor. |
| Protocol A: Dehalogenation | Over-reduction | Reduce reaction temperature to 80°C. Ensure anhydrous conditions during setup. |
| Protocol B: Wrong Isomer | Poor selectivity | Lower Temp in Step 1 to -10°C. Add |
| Protocol B: No Reaction | Deactivated Aniline | The 3-Br group withdraws electrons, reducing aniline nucleophilicity. Use catalytic HCl or switch solvent to 2-ethoxyethanol (higher temp). |
References
-
Wang, C., Li, S., Liu, H., Jiang, Y., & Fu, H. (2010).[1][2] Copper-catalyzed synthesis of quinazolines from 2-bromophenylmethylamines and amides.[2] The Journal of Organic Chemistry, 75(22), 7936-7938.[1]
-
Liu, Q., Zhao, Y., Fu, H., & Cheng, C. (2013).[1][2] A simple and efficient, ligand-free copper-catalyzed approach to quinazoline derivatives.[2] Synlett, 24(16), 2089-2094.[1]
-
Fan, X. S., et al. (2014).[1][3] Synthesis of quinazolines and tetrahydroquinazolines: copper-catalyzed tandem reactions. Chemistry – An Asian Journal, 9(3), 739-743.[1][3] [1]
-
Beilstein Journals. (2018). Synthesis of dihydroquinazolines from 2-aminobenzylamine. Beilstein Journal of Organic Chemistry.
Sources
Troubleshooting & Optimization
Technical Support Guide: Chemoselectivity of Aniline vs. Benzylamine
Document ID: TS-CHEM-SEL-042 Last Updated: March 4, 2026 Topic: Improving chemoselectivity between aniline (aromatic) and benzylamine (aliphatic) groups. Audience: Medicinal Chemists, Process Chemists, and Academic Researchers.
The Core Challenge: Nucleophilicity vs. Basicity
The fundamental challenge in differentiating aniline (
-
Benzylamine (Aliphatic): High basicity (
), High nucleophilicity. It is a "harder" base. -
Aniline (Aromatic): Low basicity (
), Moderate nucleophilicity. The lone pair is delocalized into the -system, making it less available for protonation but still reactive toward electrophiles, especially "soft" ones.
To achieve selectivity, you must exploit these differences by altering the reaction environment (pH, temperature, or electrophile hardness).
Comparative Data Table
| Property | Aniline ( | Benzylamine ( | Implications for Selectivity |
| Conjugate Acid | ~4.6 | ~9.5 | Primary Lever: At pH 5.0, Aniline is free; Benzylamine is protonated ( |
| Nucleophilicity | Moderate | High | Under neutral conditions, Benzylamine reacts 10-100x faster. |
| Electronic Character | Soft / Resonance-stabilized | Hard / Localized | Aniline is prone to oxidation; Benzylamine is not. |
| Sterics | Planar geometry at N (partial) | Tetrahedral ( | Aniline is often more sterically accessible but electronically deactivated. |
Decision Framework (Workflow Selector)
Use the following logic flow to determine your experimental conditions.
Caption: Decision tree for selecting reaction conditions based on the target amine. The pKa difference is the critical switch for Aniline selectivity.
Protocol: Selective Reaction of Aniline (The pH Switch)
Objective: Acylate or protect the Aniline (
Mechanism:
This relies on the massive
-
Benzylamine (
9.5): >99.9% protonated as . Ammonium salts are non-nucleophilic. -
Aniline (
4.6): ~50% protonated / ~50% free base. The free base reacts with the electrophile, and the equilibrium shifts to replenish it (Le Chatelier’s principle).
Step-by-Step Methodology
Reference: Perron et al., Synthesis 2009 [1][1]
Reagents:
-
Substrate (Diamine)
-
Electrophile (e.g.,
, Cbz-Cl, Fmoc-Cl) -
Solvent: 1,4-Dioxane[1]
-
Buffer: 10% Aqueous Acetic Acid (
)[1]
Procedure:
-
Preparation: Dissolve the diamine (1.0 mmol) in 1,4-dioxane (10 mL).
-
Acidification: Add 10% aqueous
(10 mL) slowly.-
Checkpoint: Measure pH. It must be between 4.0 and 5.[2]0. If too low (<3), aniline protonates fully and reaction stops. If too high (>6), benzylamine begins to deprotonate and react.
-
-
Addition: Add the electrophile (e.g.,
, 1.1 eq) in a single portion. -
Reaction: Stir at Room Temperature (20–25°C) for 2–12 hours.
-
Note: Reaction rates will be slower than standard basic conditions due to the lower concentration of free amine.
-
-
Workup:
-
Basify carefully with NaOH (1M) to pH ~10 (to free the benzylamine).
-
Extract with Ethyl Acetate (EtOAc).
-
The organic layer contains the Ar-NH-Boc / Bn-NH2 product.
-
Troubleshooting Guide (Method A)
| Issue | Probable Cause | Corrective Action |
| Low Yield (<30%) | pH is too low (< 3.5). | The aniline is fully protonated. Add dilute NaOH to adjust pH to 4.5–5.0. |
| Poor Selectivity (Bn-NH-R forms) | pH is too high (> 6.0). | The benzylamine is deprotonated. Add more AcOH. Ensure the system is well-buffered. |
| Precipitation | Substrate insolubility in aq. acid.[3][4][5] | Increase the ratio of Dioxane or switch co-solvent to THF (if compatible with acid). |
Protocol: Selective Reaction of Benzylamine (Kinetic Control)
Objective: Acylate or protect the Benzylamine (
Mechanism: Under neutral or basic conditions, Benzylamine is significantly more nucleophilic than Aniline. Selectivity is achieved via kinetic control . You must avoid "forcing" conditions (heat, excess reagent, hyper-nucleophilic catalysts like DMAP) that would allow the slower aniline to react.
Step-by-Step Methodology
Reagents:
-
Substrate (Diamine)
-
Electrophile (e.g., Acetic Anhydride, Benzoyl Chloride)
-
Base: Inorganic mild base (
) or no base (if using anhydride). Avoid Pyridine/DMAP. -
Solvent: DCM or Toluene.
Procedure:
-
Temperature Control: Cool the reaction mixture to -78°C or 0°C .
-
Rationale: Rate differences (
) between aliphatic and aromatic amines are magnified at lower temperatures.
-
-
Stoichiometry: Dissolve substrate (1.0 eq) in solvent.
-
Addition: Add the electrophile (0.95 - 1.0 eq) dropwise over 30–60 minutes.
-
Crucial: Do not use excess electrophile. Starving the reaction slightly ensures the more reactive amine consumes the reagent before the aniline gets a chance.
-
-
Monitoring: Monitor by TLC/LCMS immediately after addition. Quench as soon as the starting material is consumed or the electrophile is spent.
Troubleshooting Guide (Method B)
| Issue | Probable Cause | Corrective Action |
| Aniline also reacts (Bis-acylation) | Temperature too high or addition too fast. | Cool to -20°C or -78°C. Dilute the electrophile further before addition. |
| Aniline reacts (Catalysis) | Presence of DMAP or Pyridine. | Remove nucleophilic catalysts. Use inorganic bases ( |
| Incomplete Conversion | 1.0 eq was insufficient due to hydrolysis. | Use 1.1 eq, but add the final 0.1 eq extremely slowly while monitoring. |
Special Case: Reductive Amination
Scenario: Reacting a diamine with an aldehyde/ketone + reducing agent.
-
Standard Conditions (
): Generally favor the Benzylamine . The aliphatic amine forms the imine (Schiff base) more readily and is more basic, facilitating the protonation required for reduction. -
Reversing Selectivity: To target the Aniline in reductive amination, you often need a catalyst to activate the aniline or the carbonyl, such as a Ruthenium or Iridium system [2], or specific Lewis Acids that coordinate the carbonyl. However, the "pH Switch" (Method A) can also be adapted here:
-
Run imine formation at pH 4-5 (Aniline reacts, Benzylamine protonated).
-
Add reducing agent (e.g.,
, which is stable at acid pH).
-
Frequently Asked Questions (FAQ)
Q: Can I use the pH 4.5 method for sulfonylation (e.g., Tosyl chloride)? A: It is difficult. Sulfonyl chlorides are highly reactive and hydrolyze rapidly in the aqueous acidic media required for this method. For sulfonylation, it is better to protect the benzylamine first (using Method B to put a Boc on it), sulfonylate the aniline, and then deprotect.
Q: Why does my aniline react with Boc2O even without base?
A: Aniline is nucleophilic enough to react with
Q: I need to alkylate the aniline (S_N2) selectively. Is this possible? A: Direct alkylation is notoriously difficult to control (over-alkylation). Reductive amination is preferred. If you must alkylate, the "Acidic Gating" method (Method A) generally does not work well for alkyl halides because the aniline nucleophilicity is too low at pH 4.5 to displace a halide. In this case, protect the benzylamine (as Boc), alkylate the aniline, then deprotect.
References
-
Perron, V., Abbott, S., Moreau, N., Lee, D., Penney, C., & Zacharie, B. (2009).[1] A Method for the Selective Protection of Aromatic Amines in the Presence of Aliphatic Amines.[3][6][7][8] Synthesis, 2009(02), 283–289.
-
Khan, I. A., & Saxena, A. K. (2013).[9] Amine synthesis by reductive amination.[4][9][10] Journal of Organic Chemistry, 78, 11656-11669.[9]
-
Organic Chemistry Portal. (n.d.). Selective protection of aliphatic amine in the presence of an aromatic amine.[6]
Sources
- 1. A Method for the Selective Protection of Aromatic Amines in the Presence of Aliphatic Amines [organic-chemistry.org]
- 2. tsijournals.com [tsijournals.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. quora.com [quora.com]
- 6. Sciencemadness Discussion Board - Selective protection of aliphatic amine in the presence of an aromatic amine - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. semanticscholar.org [semanticscholar.org]
- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 9. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 10. thieme-connect.de [thieme-connect.de]
Technical Support Center: Troubleshooting Catalyst Poisoning by Free Amines in Pd-Catalyzed Cross-Couplings
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide mechanistic insights, actionable troubleshooting steps, and validated protocols for researchers dealing with catalyst deactivation by free amine substrates in Palladium-catalyzed cross-couplings (e.g., Buchwald-Hartwig and Suzuki-Miyaura reactions).
Free amines are notoriously difficult substrates because their strong coordinating ability often outcompetes the designed catalytic cycle, leading to stalled reactions and the dreaded precipitation of "palladium black." This guide will explain the causality behind this failure and provide field-proven solutions to overcome it.
Mechanistic Insights: The "Why" Behind Catalyst Poisoning
Q: Why do free primary amines and N-heterocycles stall my Palladium-catalyzed cross-coupling reactions?
A: Free amines are powerful
This displacement leads to the formation of off-cycle, catalytically dormant bis(amine) palladium complexes, such as
Catalytic cycle of Pd-amination vs. the off-cycle bis(amine) poisoning pathway.
Strategic Ligand & Precatalyst Selection: The "How to Fix It"
Q: How does rational ligand design prevent bis(amine) poisoning?
A: The solution lies in utilizing sterically demanding, electron-rich dialkylbiaryl monophosphine ligands (e.g., BrettPhos, RuPhos, GPhos). The sheer steric bulk of the ligand's biaryl framework physically blocks the coordination of a second amine molecule to the palladium center. By destabilizing the bis(amine) complex, the equilibrium is forced back toward the productive monoligated L-Pd(II) amido intermediate, facilitating rapid reductive elimination[2].
Q: I am using
A: In situ catalyst generation using
Instead, you must use Palladium G3 or G4 precatalysts . These precatalysts are highly stable and undergo rapid, base-mediated activation to generate the active 12-electron L-Pd(0) species quantitatively. This rapid generation outcompetes amine coordination, ensuring the catalyst enters the productive cycle immediately[3].
Base-mediated activation of Pd G3 precatalysts to rapidly generate the active L-Pd(0) species.
Quantitative Comparison & Selection Matrix
To ensure optimal results, match your substrate to the correct ligand and precatalyst system. The quantitative advantages of moving from in-situ generation to G3 precatalysts are summarized below.
Table 1: Performance Comparison - In Situ vs. Precatalyst for Free Amine Couplings
| Catalyst System | Catalyst Loading | Reaction Temp | Time | Typical Yield | Mechanistic State |
| 5.0 - 10.0 mol% | 80 - 120 °C | 24 h | < 40% | Prone to bis(amine) poisoning | |
| Pd G3 Precatalyst | 0.5 - 2.0 mol% | 25 - 40 °C | 1 - 4 h | > 90% | Rapid L-Pd(0) generation |
Table 2: Optimal Ligand Selection Matrix for Free Amine Substrates
| Amine Class | Recommended Ligand | Recommended Precatalyst | Key Mechanistic Advantage |
| Primary Aliphatic Amines | BrettPhos / tBuBrettPhos | BrettPhos Pd G3 | Steric bulk prevents bis(amine) formation while allowing the primary amine to bind. |
| Secondary Aliphatic Amines | RuPhos | RuPhos Pd G3 | Accommodates the larger cone angle of secondary amines while preventing off-cycle species[4]. |
| N-Heteroaromatics | GPhos / SabPhos | GPhos Pd G3 | Highly resistant to displacement by strongly coordinating heterocycles (e.g., aminopyridines)[4],[1]. |
| Unprotected Anilines (Suzuki) | CataXCium A | CataXCium A Pd G3 | Enables challenging |
Alternative Workarounds: Biphasic Conditions and Protection
Q: What if my amine is so nucleophilic that even G3 precatalysts fail?
A: If ligand tuning is insufficient, implement one of these two field-proven alternatives:
-
Biphasic Aqueous Conditions: Running the reaction in a biphasic mixture (e.g., 2-MeTHF/Water) partitions the free amine and the inorganic base. This effectively creates a "slow release" mechanism that maintains a low concentration of the amine in the organic phase, preventing catalyst swamping and avoiding poisoning[6].
-
Temporary Protection Strategies: Convert the free amine to an N-Boc or N-Cbz protected amine, or utilize an alkyl amine-borane complex. This masks the lone pair, completely preventing Pd-coordination. The boryl radical strategy, for instance, allows direct Suzuki-Miyaura cross-couplings of aliphatic organoboron species without protodeboronation[7].
Standard Operating Procedure: Buchwald-Hartwig Amination with Free Amines
This protocol is designed as a self-validating system. By utilizing a G3 precatalyst and a slight excess of free ligand, we ensure the active L-Pd(0) species is protected from amine swamping.
Objective: Synthesize an N-aryl amine from an aryl halide and a free primary amine while avoiding catalyst poisoning.
Materials:
-
Aryl halide (1.0 equiv)
-
Free primary amine (1.2 equiv)
-
BrettPhos Pd G3 (1.0 - 2.0 mol%)
-
BrettPhos ligand (1.0 - 2.0 mol%) (Note: Added to suppress Pd-black formation during activation)
-
Sodium tert-butoxide (NaOtBu) or
(1.5 equiv) -
Anhydrous THF or 1,4-Dioxane (0.2 M)
Step-by-Step Methodology:
-
Preparation (Glovebox or Schlenk technique): To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (if solid), BrettPhos Pd G3, BrettPhos ligand, and the inorganic base.
-
Atmosphere Exchange: Seal the vial with a PTFE-lined septum cap. Evacuate the vial and backfill with dry Nitrogen or Argon. Repeat this cycle three times to ensure a strictly inert atmosphere.
-
Reagent Addition: Add the aryl halide (if liquid), the free primary amine, and the anhydrous solvent via syringe.
-
Reaction Execution: Place the vial in a pre-heated reaction block at 40 °C. Stir vigorously. Causality note: The G3 precatalyst will rapidly activate upon contact with the base, generating the active catalyst before the free amine can coordinate and poison the system.
-
Monitoring (Self-Validation): Monitor reaction progress via LC-MS after 1 hour. A color change from yellow/orange to dark red/brown is normal; rapid precipitation of black particulate (Pd black) indicates oxygen ingress or ligand displacement.
-
Workup: Cool to room temperature, dilute with EtOAc, filter through a pad of Celite to remove inorganic salts and residual palladium, and concentrate in vacuo for purification.
References
- Source: ACS Publications (Organic Process Research & Development)
- Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters Source: RSC Publishing URL
- Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes.
- Source: ResearchGate (Angewandte Chemie)
- Source: PMC / NIH (Organometallics)
- Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions Source: DSpace@MIT URL
Sources
- 1. Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dspace.mit.edu [dspace.mit.edu]
- 3. Suzuki–Miyaura cross-coupling of unprotected ortho -bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03725A [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Selective Boc-Protection of 4-(aminomethyl)-3-bromoaniline
Ticket ID: BOC-OPT-4AM3BA Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open Subject: Optimization of Regioselective N-Boc Protection
Executive Summary
You are attempting to selectively protect the aliphatic amine (aminomethyl group) of 4-(aminomethyl)-3-bromoaniline while leaving the aromatic amine (aniline) free for subsequent functionalization.
This reaction relies on chemoselectivity driven by nucleophilicity differences. The aliphatic amine (
Module 1: Mechanism & Chemoselectivity
User Question: Why am I getting a mixture of products even when I use 1 equivalent of
Technical Insight:
In an ideal system, the aliphatic amine reacts orders of magnitude faster. However, "ideal" assumes perfect mixing and kinetic control. If
The bromine atom at position 3 plays a dual role:
-
Electronic: It deactivates the aniline (meta-position electronic effect), effectively improving the selectivity window.
-
Steric: It crowds the aminomethyl group (ortho-position), slightly retarding the desired reaction.
Visualization: Reaction Pathway & Competition
The following diagram illustrates the kinetic competition and potential pitfalls.
Caption: Kinetic pathway showing the high-selectivity window (Green) vs. impurity formation (Red) driven by stoichiometry and temperature.
Module 2: Protocol Optimization (The "How")
User Question: What is the optimal solvent and base system for this specific brominated substrate?
Technical Insight: For this substrate, solubility is often the bottleneck. The zwitterionic nature of the starting material can lead to precipitation before reaction.
Optimization Matrix
| Parameter | Recommendation | Technical Rationale |
| Solvent | DCM (Dichloromethane) | Excellent solubility for the brominated product. If SM is insoluble, use THF or a DCM/MeOH (9:1) mixture. MeOH accelerates Boc-protection via H-bond activation of the carbonyl. |
| Base | TEA (Triethylamine) | Use 1.1 eq. Stronger bases (NaOH) can promote hydrolysis of |
| Stoichiometry | 0.95 - 1.0 eq | CRITICAL: Do not use excess. It is better to have 5% unreacted starting material (easily removed) than 5% di-Boc (difficult to separate). |
| Temperature | Start at |
Module 3: Troubleshooting Guides
Issue 1: "The reaction stalled, and I still have starting material."
Diagnosis: The steric hindrance of the bromine atom is slowing the nucleophilic attack. Corrective Action:
-
Do NOT add more
immediately. This causes over-reaction. -
Check pH: Ensure the system is basic (pH > 8). The amine must be deprotonated to react.
-
Solvent Switch: If using DCM, add 10% MeOH. Protic solvents stabilize the transition state and accelerate the attack of the amine on the carbamate.
Issue 2: "I cannot separate the product from the starting material."
Diagnosis: Both are amines, making simple acid/base extraction difficult. Corrective Action: Use the Lipophilicity Differential .
-
The Starting Material (SM) is highly polar.
-
The Product (Boc) is lipophilic due to the t-butyl group and the bromine atom.
-
Protocol: Dilute reaction with EtOAc. Wash 3x with Water (removes SM). Wash 1x with Brine. The product remains in the organic layer; the diamine washes out.
Issue 3: "Product is an oil/gum that won't crystallize."
Diagnosis: Rotational freedom of the benzyl carbamate prevents lattice formation. Corrective Action: Perform a Trituration .
-
Evaporate solvent to a thick oil.
-
Add Hexanes (or Pentane) with vigorous stirring.
-
Add a "seed" drop of
if necessary. -
The hydrophobic bromine/Boc combination usually forces the compound to precipitate as a white/off-white solid from non-polar solvents.
Module 4: Standard Operating Procedure (SOP)
Objective: Synthesis of tert-butyl (4-amino-2-bromobenzyl)carbamate.
-
Preparation:
-
Dissolve 4-(aminomethyl)-3-bromoaniline (1.0 eq) in DCM (0.2 M concentration).
-
Add Triethylamine (TEA) (1.1 eq).
-
Cool the solution to
using an ice bath.
-
-
Addition:
-
Dissolve
(0.98 eq) in a minimal amount of DCM. -
Add the
solution dropwise over 30 minutes. Note: Rapid addition creates high local concentration, leading to di-Boc.
-
-
Reaction:
-
Stir at
for 1 hour. -
Allow to warm to Room Temperature (RT) and stir for 2–4 hours.
-
Checkpoint: Monitor by TLC (50% EtOAc/Hexanes). Product
; Aniline (if formed); SM (baseline).
-
-
Workup:
-
Quench with water.
-
Separate organic layer.
-
Wash organic layer with Water (2x) and Brine (1x) . Crucial: Water washes remove unreacted diamine.
-
Dry over
, filter, and concentrate.
-
-
Purification:
-
If purity < 95%, purify via silica gel chromatography (Gradient: 0%
40% EtOAc in Hexanes).
-
Module 5: Troubleshooting Flowchart
Caption: Decision tree for diagnosing reaction failures based on stoichiometry and environmental conditions.
References
-
Selectivity of Aliphatic vs. Aromatic Amines: Perron, V., et al.[1][2] "A Method for the Selective Protection of Aromatic Amines in the Presence of Aliphatic Amines." Synthesis, 2009(02), 283-289.[1][2]
-
Boc Protection Mechanisms & Catalysis: Chankeshwara, S. V., & Chakraborti, A. K.[2][3] "Catalyst-free chemoselective N-tert-butyloxycarbonylation of amines in water." Organic Letters, 2006, 8(15), 3259-3262.
-
General Protective Group Strategies: Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis, 5th Edition. John Wiley & Sons, 2014. (Chapter 7: Protection for the Amino Group).
-
Properties of 3-Bromoaniline Derivatives: National Center for Biotechnology Information. "PubChem Compound Summary for CID 23359, 4-Bromo-3-methylaniline" (Structural Analog).
Sources
Troubleshooting low yields in Suzuki coupling of free anilines
Topic: Troubleshooting Low Yields in Suzuki-Miyaura Coupling of Free Anilines Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary: The "Aniline Trap"
Coupling free anilines (or amino-aryl boronic acids) via Suzuki-Miyaura protocols is notoriously difficult because the substrate acts as a competitive inhibitor to the catalyst. The amino group (
To solve this, we must shift from "standard" conditions (e.g.,
Diagnostic Workflow
Before altering your protocol, use this logic tree to identify the specific failure mode.
Figure 1: Decision matrix for diagnosing reaction failure. Blue nodes represent decision points; Green nodes indicate corrective actions.
Technical Troubleshooting (Q&A)
Issue 1: Catalyst Deactivation (The "Dead" Catalyst)
User Question: My reaction stalls after 10% conversion. Adding more catalyst doesn't help. Why?
Technical Insight: You are likely experiencing amine poisoning . In the catalytic cycle, after oxidative addition, the Palladium(II) species is electrophilic.[1] A free amine (especially a primary aniline) binds tightly to the Pd center, filling the coordination sites required for the boronic acid to bind and undergo transmetallation. This creates a thermodynamic sink—a "resting state" that is too stable to react further.
The Solution: Steric Exclusion You must use ligands with significant steric bulk. These ligands create a "roof" over the metal center that physically blocks the approach of the amine but allows the flat aryl halide and boronic acid to interact.
-
Recommendation: Switch to Buchwald Biaryl Phosphine Ligands .
-
XPhos or CataXCium A : Excellent for sterically hindered substrates and ortho-substituted anilines [1, 5].
-
SPhos : High stability, good for general cases.
-
Pre-catalysts (G3/G4): Use pre-formed catalysts (e.g., XPhos Pd G4) rather than mixing Pd(OAc)2 + Ligand in situ. This guarantees the active LPd(0) species is formed immediately, outcompeting the amine binding [4].
-
Issue 2: Chemoselectivity (C-C vs. C-N Bonding)
User Question: I see a side product with the mass of the amine coupled to the halide. How do I stop Buchwald-Hartwig amination?
Technical Insight:
Suzuki (C-C) and Buchwald-Hartwig (C-N) couplings often use similar catalysts.[2] However, the base and solvent determine the pathway. Buchwald-Hartwig amination is favored by strong bases (e.g.,
The Solution: The "Water Shield"
-
Base Selection: Use weak, inorganic bases like
or . Avoid alkoxides. -
Water is Critical: Ensure your solvent system contains water (e.g., Dioxane:Water 4:1). Water facilitates the formation of the reactive hydroxoboronate species essential for Suzuki transmetallation, while simultaneously suppressing the deprotonation of the amine required for C-N coupling [2].
Issue 3: Protodeboronation
User Question: My halide is consumed, but I only get the de-halogenated arene, not the coupled product.
Technical Insight: This suggests your boronic acid is decomposing (protodeboronation) faster than it can couple. Amino-aryl boronic acids and heterocyclic boronic acids (like 2-pyridyl) are notoriously unstable in hot, basic aqueous media.
The Solution: Controlled Release
-
MIDA Boronates: Use N-methyliminodiacetic acid (MIDA) boronates.[3] These slowly hydrolyze to release the active boronic acid, keeping the concentration low and preventing decomposition [6].
-
Catalyst Speed: Use a faster catalyst (e.g., XPhos Pd G4 ). If the coupling rate (
) is faster than the decomposition rate ( ), yield improves.
Comparative Data: Ligand Performance
The following table summarizes catalyst performance for the coupling of 2-bromoaniline (a challenging substrate due to ortho-amine poisoning) with phenylboronic acid.
| Catalyst System | Conversion (1h) | Yield | Primary Failure Mode |
| < 10% | Trace | Catalyst Poisoning. | |
| 30% | 25% | Slow oxidative addition; partial poisoning. | |
| 85% | 78% | Good, but in situ reduction can be inconsistent. | |
| XPhos Pd G3/G4 | > 98% | 95% | Optimal. Rapid activation; bulky ligand prevents poisoning [1, 5]. |
| CataXCium A Pd G3 | > 98% | 92% | Excellent alternative for highly hindered anilines [5]. |
Mechanistic Visualization
Understanding the competition between the productive cycle and the "Amine Trap" is vital.
Figure 2: The Competitive Landscape. Small ligands allow the amine to bind Pd(II) (Red path), halting the cycle. Bulky ligands (Blue path) sterically preclude this, forcing the cycle toward Transmetallation.
Standardized Protocol (The "Buchwald-Modified" SOP)
Use this protocol as your baseline. It utilizes a G3/G4 palladacycle precatalyst to ensure immediate activity and resistance to poisoning.
Reagents:
-
Substrate: 1.0 equiv Aryl Halide (containing free amine).
-
Coupling Partner: 1.2 – 1.5 equiv Boronic Acid (or Pinacol Ester).
-
Catalyst: 0.02 – 0.05 equiv (2-5 mol%) XPhos Pd G4 or CataXCium A Pd G3 .
-
Base: 2.0 – 3.0 equiv
(finely ground). -
Solvent: THF : Water (4:1) or 1,4-Dioxane : Water (4:1). Degassed.
Procedure:
-
Charge Solids: Add aryl halide, boronic acid, base, and catalyst to a reaction vial equipped with a stir bar.
-
Inert Atmosphere: Seal the vial and purge with Nitrogen or Argon for 5 minutes. Note: Oxygen promotes homocoupling and phenol formation.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Reaction: Heat to 40–60°C (for iodides/bromides) or 80–100°C (for chlorides).
-
Tip: Start at the lower temperature. High heat with free amines can promote side reactions.
-
-
Monitoring: Monitor by LCMS at 1 hour. If conversion is low but catalyst is active (no black precipitate), increase temp.
References
-
Buchwald, S. L., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters.[4][5] RSC Advances.
-
BenchChem. (2025).[6] A Comparative Guide: Suzuki vs. Buchwald-Hartwig for C-N Bond Formation.[6]
-
Sigma-Aldrich. (2021). Buchwald Ligands for Cross Coupling.[7]
-
Hazari, N., et al. (2021). trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions.[8] PMC.
-
Genentech/Roche. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines.[4][5] (Specific application of CataXCium A).
-
Burke, M. D., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways.
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
Purification methods for polar aminomethyl-aniline intermediates
To: Research Team From: Senior Application Scientist, Separation Technologies Subject: Technical Guide: Purification of Polar Aminomethyl-Aniline Intermediates
Introduction
You are likely reading this because you are stuck. Aminomethyl-aniline intermediates are deceptive; they appear simple but present a "perfect storm" of purification challenges. You have a molecule containing two distinct basic centers: a weakly basic aniline (
This dual-basicity creates three specific failure modes:
-
Silica Tailing: The aliphatic amine interacts strongly with acidic silanols, leading to broad streaks rather than defined peaks.
-
Solubility Mismatch: The molecule is too polar for standard EtOAc/Hexane extraction but too lipophilic to stay purely in the aqueous phase during basic workups, often leading to "rag layers" or emulsions.
-
Oxidative Instability: Electron-rich anilines oxidize rapidly in solution, turning your clear product brown/black if the workup is prolonged.
This guide is not a textbook; it is a troubleshooting protocol designed to get your material pure and into the freezer.
Phase 1: Workup & Extraction (The First Line of Defense)
The Goal: Remove bulk impurities before chromatography. Do not rely on the column to do everything.
Q: My product stays in the aqueous layer even at pH 10. How do I get it out?
A: The benzylic amine requires a higher pH to fully deprotonate.
-
The Science: To extract an amine, the aqueous pH must be at least 2 units higher than its conjugate acid's
. For a benzylic amine ( ), you need pH > 11.5 . -
Protocol: Adjust the aqueous layer to pH 12–13 using 1M NaOH (avoid saturated carbonate; it often stalls at pH 10-11).
-
Solvent Switch: Standard EtOAc or DCM often fails here. Use DCM:Isopropanol (3:1) or n-Butanol .
-
Note: n-Butanol is excellent for solubilizing polar amines but requires high-vacuum evaporation (bp 117 °C).
-
Q: I have a persistent emulsion (rag layer). How do I break it?
A: Polar anilines act as surfactants at the interface.
-
Add Brine: Saturate the aqueous phase with NaCl to increase density and ionic strength ("salting out").
-
Filter: Pass the biphasic mixture through a pad of Celite. This physically breaks the stabilized emulsion bubbles.
-
Time: If using DCM, the bottom layer is organic. An emulsion often sits on top. Stir gently with a glass rod; do not shake vigorously.
Data: Extraction Solvent Performance for Polar Amines
| Solvent System | Polarity | Emulsion Risk | Removal Difficulty | Best For |
| DCM | Low | Moderate | Easy | Less polar analogs |
| DCM / IPA (9:1) | Medium | Low | Easy | Standard polar amines |
| CHCl₃ / IPA (3:1) | High | Low | Moderate (Toxic) | Stubbornly water-soluble amines |
| n-Butanol | Very High | High | Hard (High BP) | "Last resort" extractions |
Phase 2: Flash Chromatography (The Separation)
The Goal: Sharp peaks, no tailing, and full recovery.
Q: My compound streaks from the baseline to the solvent front on silica. Why?
A: Uncapped silanols on the silica surface act as weak acids, protonating your amine and holding it hostage.
-
The Fix: You must use a mobile phase modifier .
-
Option A (Standard): 1% Triethylamine (TEA) in the mobile phase.
-
Option B (Better for MS): 1% Ammonia (7N NH₃ in MeOH).
-
Protocol: Pre-flush the column with the modifier for 2 Column Volumes (CV) before loading your sample. This "deactivates" the silica sites.
-
Q: I am using MeOH/DCM, but the pressure is too high/separation is poor.
A: MeOH is viscous and generates heat when mixed with DCM/Silica.
-
Alternative: Use DCM:MeOH:NH₄OH (90:9:1) .
-
Pro Tip: If the amine is very polar, switch to Amine-Functionalized Silica (e.g., KP-NH). This eliminates the need for liquid modifiers and protects your aniline from acid-catalyzed oxidation on standard silica.
Q: Can I use Reverse Phase (C18)?
A: Yes, but pH control is critical.
-
Acidic Conditions (0.1% Formic Acid): The amine will be protonated (charged) and elute very early (solvent front).
-
Basic Conditions (10mM Ammonium Bicarbonate, pH 10): The amine is neutral and retains well on C18. This is often superior to normal phase for removing non-polar impurities.
Phase 3: Salt Formation (The "Silver Bullet")
The Goal: Skip chromatography entirely by precipitating the product.
Q: The oil won't crystallize. Can I isolate it as a salt?
A: Yes. This stabilizes the oxidation-sensitive aniline and purifies the compound.
-
HCl Salt: Dissolve crude oil in minimal dry EtOH or Et₂O. Add 1.1 eq of HCl (4M in Dioxane). The salt often precipitates instantly.
-
Oxalate Salt: Oxalic acid is excellent for crystallizing benzylic amines.
Visual Workflows
Diagram 1: Purification Decision Tree
Caption: Logical flow for selecting the optimal purification method based on compound behavior.
Diagram 2: The "Double-Switch" Extraction Protocol
Caption: Advanced extraction workflow to isolate basic amines from neutral and acidic impurities.
References
-
Biotage. (2023).[1][5] How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]
-
University of Massachusetts Amherst. (n.d.). Acid-Base Extraction: Theory and Practice.[2] Retrieved from [Link]
-
Chemistry LibreTexts. (2025). Basicity of Amines and Extraction Protocols.[2][4][6] Retrieved from [Link][3][4][6][7][8][9]
-
ResearchGate. (2021). n-Butanol: An Ecologically and Economically Viable Extraction Solvent for Isolating Polar Products.[10] Retrieved from [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. reddit.com [reddit.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. reddit.com [reddit.com]
- 5. biotage.com [biotage.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. CN111056954A - Aniline purification method - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. researchgate.net [researchgate.net]
Minimizing homocoupling side reactions in aryl bromide coupling
Technical Support: Minimizing Homocoupling in Aryl Bromide Cross-Coupling
Core Directive
Status: Active Case Topic: Suppression of Homocoupling Side Reactions (Suzuki-Miyaura Focus) User Level: Advanced / Drug Discovery
Section 1: Diagnostic Triage (The "Which Dimer?" Test)
Before optimizing conditions, you must identify which homocoupling pathway is active. In a cross-coupling of Aryl Bromide (Ar-Br) and Aryl Boronic Acid (Ar'-B(OH)₂) , two distinct dimers can form. Each has a different root cause.
| Observation (LCMS/NMR) | Dimer Type | Mechanistic Root Cause | Primary Fix |
| Ar'—Ar' (Nucleophile Dimer) | Oxidative Homocoupling | Oxygen Ingress. Pd(II) is oxidatively coupling the boronic acid. | Deoxygenate (Sparging) & Slow Addition.[1] |
| Ar—Ar (Electrophile Dimer) | Reductive Homocoupling | Disproportionation / Reductants. Ligand scrambling or presence of reducing impurities (e.g., alcohols). | Change Ligand (Bulkier) or switch Solvent. |
Critical Insight: In 90% of Suzuki-Miyaura failures, the issue is Ar'—Ar' (Boronic Acid Homocoupling) driven by trace oxygen.
Section 2: Mechanistic Troubleshooting
The Oxygen Problem (Oxidative Homocoupling)
The standard Suzuki catalytic cycle relies on Pd(0). However, dissolved oxygen oxidizes Pd(0) to Pd(II) or sustains a parallel "Glaser-like" cycle where Pd(II) acts as an oxidant, consuming two equivalents of boronic acid to form the dimer and generating Pd(0).
-
The Trap: Even with a "balloon of argon," dissolved oxygen in the solvent (approx. 2-5 mM in methanol/water) is sufficient to consume significant catalyst and boronic acid.
-
The Fix: Subsurface Sparging. Simply purging the headspace is ineffective for removing dissolved O₂. You must bubble inert gas through the solvent for at least 15–30 minutes.[2]
The "Stoichiometric Burst" (Pre-catalyst Activation)
Many labs use Pd(II) pre-catalysts (e.g., Pd(dppf)Cl₂, Pd(OAc)₂). To enter the cycle, these must be reduced to Pd(0).[3][4]
-
The Mechanism: The boronic acid often acts as the sacrificial reductant.
-
The Fix: Add a "dummy" reductant like Potassium Formate (see Protocol A) or use a pre-formed Pd(0) source if the substrate is precious.
Ligand Scrambling (Reductive Homocoupling)
If you observe Ar-Ar (from the bromide), your catalyst may be disproportionating.
-
The Mechanism:
. The species undergoes reductive elimination to form Ar-Ar.[3] -
The Fix: Use bulky, electron-rich ligands (e.g., XPhos, SPhos, P(t-Bu)₃ ) that sterically disfavor the formation of bis-aryl complexes (
).
Section 3: Visualization of Competing Pathways
The following diagram illustrates how Oxygen hijacks the palladium catalyst to produce the nucleophile dimer (Ar'-Ar').
Caption: The "Oxygen Shunt" (Red) competes with the productive Cross-Coupling Cycle (Blue). O₂ converts Pd(0) to oxidized species that consume Boronic Acid to form homodimers.
Section 4: Validated Protocols
Protocol A: The "Formate Scavenger" Method
Best for: Reactions using Pd(II) pre-catalysts where Ar'-Ar' dimer is observed.
Concept: Potassium formate acts as a mild, non-interfering reductant that rapidly converts Pd(II) to Pd(0) without consuming the boronic acid.
-
Solvent Prep: Charge reaction vial with solvent (e.g., Dioxane/H₂O 4:1).
-
Deoxygenation: Sparge with N₂ or Ar for 20 minutes (use a long needle submerged in the liquid).
-
Loading: Add Aryl Bromide (1.0 equiv), Base (e.g., K₂CO₃, 3.0 equiv), and Potassium Formate (0.10 - 0.20 equiv) .
-
Catalyst: Add Pd(II) pre-catalyst (e.g., Pd(dppf)Cl₂, 0.05 equiv).
-
Activation: Stir for 5 minutes before adding the boronic acid. (This reduces Pd(II)
Pd(0) using formate). -
Start: Add Boronic Acid (1.1 equiv) and heat.
Protocol B: The "Slow Addition" Technique
Best for: Highly reactive boronic acids or when O₂ exclusion is difficult.
Concept: Kinetic control. By keeping the concentration of Boronic Acid low, the rate of Transmetallation (Pd-Ar + Ar'-B
-
Reactor: Charge flask with Aryl Bromide, Catalyst, and Base in degassed solvent. Heat to reaction temperature.[4][5]
-
Feed: Dissolve Boronic Acid (1.2 equiv) in a separate degassed solvent volume.
-
Addition: Using a syringe pump, add the Boronic Acid solution dropwise over 1–2 hours .
-
Completion: Stir for an additional 30 minutes after addition is complete.
Section 5: FAQ & Troubleshooting
Q: I am seeing Ar-Ar (Electrophile Dimer) and I am using Isopropanol as a co-solvent. Why? A: Secondary alcohols like isopropanol can act as reductants at high temperatures, promoting the reduction of Ar-Pd-Br to Ar-Pd-H, which can lead to dehalogenation (Ar-H) or disproportionation to Ar-Ar. Switch to a non-reducing solvent like Toluene, Dioxane, or DME.
Q: Can I use "Freeze-Pump-Thaw" instead of sparging? A: Yes, Freeze-Pump-Thaw is the "Gold Standard" for deoxygenation, but it is often overkill for standard Suzuki couplings. Subsurface sparging (vigorous bubbling) for 15+ minutes is usually sufficient and more operationally simple for scale-up.
Q: My reaction turns black immediately (Pd Black). Is this homocoupling? A: Pd Black precipitation indicates catalyst decomposition (ligand dissociation). While not directly homocoupling, the resulting "naked" palladium is highly active for non-specific side reactions. Increase ligand loading or switch to a more stable pre-catalyst (e.g., Buchwald G3/G4 precatalysts).
References
-
Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Source: ACS Publications (Org. Process Res. Dev.) [Link][1][6][7][8][9]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Source: Yoneda Labs [Link]
-
Palladium-Catalyzed Reductive Homocoupling of Aromatic Halides. Source: Journal of Organic Chemistry [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts - operachem [operachem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Difference Between Electrophile and Nucleophile: Definition, Examples, and Key Differences [vedantu.com]
- 7. Mechanistic Studies of Ni-Catalyzed Electrochemical Homo-Coupling Reactions of Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Formate-Mediated Cross-Electrophile Reductive Coupling of Aryl Iodides and Bromopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: 4-(aminomethyl)-3-bromoaniline Stability Guide
This technical guide addresses the stability, solubility, and handling of 4-(aminomethyl)-3-bromoaniline , a bifunctional building block frequently used in medicinal chemistry (e.g., kinase inhibitor synthesis).[1]
This guide is structured to address the specific chemical vulnerabilities of this molecule: the oxidation-prone aniline , the CO₂-sensitive benzylamine , and the photosensitive aryl bromide .[1]
Molecule Overview & Chemical Vulnerabilities[1][2][3]
To troubleshoot stability, one must understand the functional groups. This molecule contains two distinct amine types and a halogen, creating a "perfect storm" for degradation if mishandled.
| Functional Group | Chemical Nature | Primary Instability Risk | Visual Indicator |
| Aniline (C1-NH₂) | Aromatic Amine | Oxidation (Radical formation, polymerization) | Solution turns Brown/Black |
| Benzylamine (C4-CH₂NH₂) | Aliphatic Amine | Carbamate Formation (Reacts with atmospheric CO₂) | White Precipitate or Crust |
| Bromo Group (C3-Br) | Aryl Halide | Photolysis (Debromination under UV light) | No color change (detected by LCMS) |
Solubility & Preparation (Getting it into Solution)[1][2][5]
Q: What is the best solvent for stock solutions?
A: Anhydrous DMSO (Dimethyl Sulfoxide) or DMA (Dimethylacetamide) are recommended for high-concentration stocks (10–100 mM).[1]
-
Why? The molecule has moderate polarity.[2] While the benzylamine is hydrophilic, the bromo-phenyl ring is lipophilic.[1] DMSO solubilizes both domains effectively.
-
Critical Warning: DMSO is hygroscopic.[1] Absorbed water will accelerate oxidative degradation. Use single-use aliquots.
Q: Can I dissolve it in water or PBS?
A: Only if pH is controlled.
-
Neutral pH (7.4): Solubility is poor. The aromatic ring drives aggregation.
-
Acidic pH (< 4.0): Highly soluble. Both amines are protonated (
), forming a soluble di-cation.[1] -
Protocol: For aqueous assays, dissolve in DMSO first, then dilute into buffer. Ensure final DMSO concentration is <1% to avoid enzyme inhibition, but watch for precipitation if the concentration exceeds 100 µM.
Stability & Degradation (Keeping it Stable)
Q: My solution turned brown overnight. Is it still usable?
A: Likely No. Brown coloration indicates the formation of azo-dimers or polyanilines via oxidation of the aromatic amine.[1]
-
Mechanism: Trace metals or light trigger the loss of an electron from the aniline nitrogen, leading to radical coupling.
-
Impact: Even 1-2% oxidation products can act as "pan-assay interference compounds" (PAINS) in biological assays, giving false positives.[1]
Q: I see a white solid forming on the rim of the vial. What is it?
A: This is likely a benzylamine-carbamate salt.[1]
-
Cause: The aliphatic amine (benzylamine, pKa ~9.5) is a strong base.[1] Upon exposure to air, it reacts with CO₂ to form a carbamate species (
).[1] -
Prevention: Always flush headspace with Argon or Nitrogen before closing the vial.
Visualizing the Degradation Pathways
Figure 1: Primary degradation pathways.[1] The aniline group drives oxidation (brown), while the benzylamine group drives carbamate formation (white).
Troubleshooting & Analytical Diagnostics
Use this table to diagnose issues based on LC-MS or visual observation.
| Observation | LC-MS Signal (ESI+) | Root Cause | Corrective Action |
| M+16 peak | Mass + 16 Da (Oxidation) | N-Oxide formation or Hydroxylation | Degas solvents; Add 0.1% Ascorbic Acid.[1] |
| M+14 peak | Mass + 14 Da (Methylation) | Reaction with Methanol (if used) | Avoid MeOH; Use Acetonitrile for LCMS.[1] |
| M+44 peak | Mass + 44 Da | Carbamate formation (+CO₂) | CRITICAL: Use fresh bottle; Store under Argon.[1] |
| M-80 peak | Mass - 79/80 Da | Debromination (Photolysis) | Protect from light (Amber vials).[1] |
| Dimer Peak | 2M or 2M-2 | Oxidative coupling (Azo) | Discard sample.[1] Irreversible damage.[1] |
Standard Operating Procedure (SOP) for Handling
To ensure data integrity, adopt this "Zero-Oxidation" workflow.
Step 1: Stock Preparation
-
Weigh the solid in a low-humidity environment (glovebox preferred).[1]
-
Dissolve in degassed, anhydrous DMSO .
-
Optional: Add 1 mM DTT (Dithiothreitol) or Ascorbic Acid if the downstream assay tolerates reducing agents. This acts as a "sacrificial antioxidant."
Step 2: Storage
-
Temp: -80°C (Ideal) or -20°C (Acceptable).
-
Container: Amber glass vials with Teflon-lined caps.
-
Atmosphere: Flush headspace with Argon gas before sealing.
Step 3: Thawing
-
Thaw completely at room temperature before opening the cap. Opening a cold vial causes condensation (water) to enter the DMSO, accelerating degradation.
-
Vortex gently. Do not sonicate excessively (heat + ultrasound = degradation).[1]
Workflow Diagram
Figure 2: Recommended handling workflow to minimize oxidation and hydrolysis.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 23359, 4-Bromo-3-methylaniline (Structural Analog).[1] Retrieved from [Link][1]
-
Note: Used as a structural reference for aniline/bromo stability properties.
-
-
Sigma-Aldrich. Technical Bulletin: Handling and Storage of Amines.[1]
- General guidance on preventing carbamate form
- Provides pKa and hydrolysis data for related benzylamine deriv
- Safety and storage d
Sources
Technical Support Center: Strategies for Sterically Hindered C-N Couplings
Welcome to the technical support center for synthetic chemistry. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of forming carbon-nitrogen (C-N) bonds with sterically challenging substrates, specifically focusing on ortho-substituted benzylamines and related hindered anilines. The inherent steric clash in these molecules often leads to low yields, slow reaction rates, or complete reaction failure with standard protocols.
This resource provides in-depth, question-and-answer-based troubleshooting guides and validated protocols to address these specific challenges. We will explore the "why" behind common failures and offer field-proven solutions grounded in mechanistic principles.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reductive amination between an ortho-substituted aniline (e.g., 2,6-diisopropylaniline) and a ketone is failing or giving very low yields. What is the primary cause and how can I fix it?
A1: The Underlying Problem: Impeded Imine/Iminium Formation
The core issue is severe steric hindrance. The bulky ortho-substituents on the aniline dramatically slow down the initial condensation step with the ketone to form the crucial imine or iminium ion intermediate. Without efficient formation of this intermediate, the subsequent reduction step cannot occur, leading to reaction failure. Standard reducing agents like sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) are often ineffective under these conditions.[1]
Troubleshooting & Solutions:
-
Strategy 1: More Powerful Reducing Systems: Switch to a more reactive reducing agent system that can drive the reaction forward even with low concentrations of the iminium intermediate. A combination of a borane source with an activating agent is highly effective.
-
Strategy 2: Catalytic Hydrogenation: For cleaner reactions, catalytic reductive amination using hydrogen gas and a suitable metal catalyst can be highly effective for producing sterically hindered amines.[2]
dot
Caption: Troubleshooting workflow for failed reductive aminations.
Q2: I'm attempting a Buchwald-Hartwig amination with a hindered aryl chloride and a hindered secondary amine, but the reaction is sluggish and incomplete. How do I improve this coupling?
A2: The Underlying Problem: Slow Oxidative Addition and Reductive Elimination
This is a classic challenge of "double steric hindrance." The bulky ortho-groups on the aryl chloride impede the initial, often rate-limiting, oxidative addition of the palladium(0) catalyst.[3][4] Furthermore, once the catalyst is inserted, the bulky groups on both coupling partners hinder the final reductive elimination step that forms the desired C-N bond.[5] Standard catalyst systems (e.g., those using Pd(OAc)₂ with simple phosphine ligands) are not robust enough to overcome both hurdles.
Troubleshooting & Solutions:
-
Catalyst System Optimization: The choice of ligand is paramount. You need a ligand that is both bulky and electron-rich.[6][7]
Recommended Ligand Classes for Hindered Couplings:
| Ligand Class | Key Examples | Rationale for Use |
| Biarylphosphines | XPhos, SPhos, RuPhos, BrettPhos | These ligands are the gold standard for challenging couplings. Their steric bulk and electronic properties are finely tuned to promote both oxidative addition and reductive elimination.[6][8][9] |
| Carbazolyl-Derived P,N-Ligands | Custom-designed ligands | These have shown exceptional activity for synthesizing tetra-ortho-substituted diarylamines by overcoming severe steric clashes.[5] |
| Conformationally Flexible Ligands | Trineopentylphosphine (TNpP) | The flexibility of the ligand can accommodate highly congested transition states, making it effective for coupling substrates with 2,6-diisopropyl substituents.[10] |
dot
Caption: Buchwald-Hartwig cycle highlighting steric bottlenecks.
Q3: Are there any palladium-free alternatives for synthesizing highly substituted anilines when my substrates are incompatible with Pd catalysis?
A3: Yes, copper-catalyzed and iodine-mediated methods are powerful alternatives.
While palladium catalysis is robust, some functional groups are sensitive to it, or catalyst removal can be problematic. In these cases, exploring alternative metals or even metal-free approaches is a prudent strategy.
-
Copper-Catalyzed C-N Coupling (Ullmann-Type Reaction): Modern Ullmann reactions, using specific ligands, can now achieve couplings of sterically demanding partners that were previously impossible.[11] A recently discovered trifluoromethylated pyrrole-ol-based ligand, for example, enables the Cu-catalyzed coupling of hindered primary and secondary amines with ortho-substituted aryl iodides.[11]
-
Hypervalent Iodine Chemistry: A metal-free approach involves the direct reaction between amides (or phthalimide as an ammonia surrogate) and diaryliodonium salts. This method is remarkably effective for creating sterically congested 2,6-disubstituted anilines and proceeds without a transition-metal promoter.[12]
Validated Experimental Protocols
Protocol 1: Direct Reductive Amination of Hindered Ketones with Hindered Anilines
This protocol is adapted for challenging substrates where standard conditions fail. It utilizes a powerful borane/TMSCl system.[13]
Reactants:
-
Hindered Ketone (e.g., 2',6'-dimethylacetophenone) (1.0 mmol)
-
Hindered Aniline (e.g., 2,6-diisopropylaniline) (1.2 mmol)
-
BH₃·THF (1 M solution in THF) (3.0 mmol, 3.0 mL)
-
Chlorotrimethylsilane (TMSCl) (3.0 mmol)
-
Anhydrous N,N-Dimethylformamide (DMF) (5 mL)
Procedure:
-
To an oven-dried flask under an inert atmosphere (Argon or Nitrogen), add the hindered aniline and anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the BH₃·THF solution to the flask, followed by the dropwise addition of TMSCl.
-
Add the hindered ketone to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution at 0 °C.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Buchwald-Hartwig Amination of a Hindered Aryl Chloride and Hindered Aniline
This protocol employs a highly active biarylphosphine ligand catalyst system suitable for tetra-ortho-substituted product synthesis.[5][14]
Reactants:
-
Hindered Aryl Chloride (e.g., 2-chloro-1,3,5-triisopropylbenzene) (1.0 mmol)
-
Hindered Aniline (e.g., 2,6-diisopropylaniline) (1.2 mmol)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.01 mmol, 0.01 eq)
-
XPhos (or other suitable biarylphosphine ligand) (0.02 mmol, 0.02 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol)
-
Anhydrous Toluene (5 mL)
Procedure:
-
In a glovebox, add the aryl chloride, aniline, NaOtBu, Pd(OAc)₂, and XPhos ligand to an oven-dried Schlenk tube equipped with a stir bar.
-
Add anhydrous toluene to the tube.
-
Seal the tube, remove it from the glovebox, and place it in a preheated oil bath at 100-110 °C.
-
Stir the reaction for 16-24 hours. Monitor progress by GC-MS or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and palladium black.
-
Wash the Celite pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
References
-
O. D. Engl, M. U. Anwar, M. W. Leising, T. W. Funk, T. Magauer. (2015). Sterically Congested 2,6‐Disubstituted Anilines from Direct C−N Bond Formation at an Iodine(III) Center. Angewandte Chemie International Edition. Available at: [Link]
-
Princeton University. (2017). Subtle steric differences reveal a model for Ni cross-coupling success. Princeton University Department of Chemistry News. Available at: [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
T. J. J. Müller, et al. (2008). An Efficient and Facile Synthesis of Highly Substituted 2,6-Dicyanoanilines. The Journal of Organic Chemistry. Available at: [Link]
-
A. M. Al-Ajlouni, et al. (2018). High Performance Bulky α-Diimine Nickel (II) Catalysts for Ethylene Polymerization. ResearchGate. Available at: [Link]
-
H. B. Borate, et al. (2011). Synthesis of Substituted 2,6-Dicyanoanilines and Related Compounds. A Review. Organic Preparations and Procedures International. Available at: [Link]
-
J. Xiao, et al. (2017). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. Molecules. Available at: [Link]
-
N. Yagafarov, P. N. Kolesnikov, D. Chusov. (2016). The synthesis of sterically hindered amines by a direct reductive amination of ketones. Semantic Scholar. Available at: [Link]
-
J. P. Wolfe, S. L. Buchwald. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. Available at: [Link]
-
T. Morofuji, et al. (2023). Catalytic diazene synthesis from sterically hindered amines for deaminative functionalization. Nature Communications. Available at: [Link]
-
Z. Novák, et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
A. A. Bellomo, et al. (2016). A General and Direct Reductive Amination of Aldehydes and Ketones with Electron-Deficient Anilines. European Journal of Organic Chemistry. Available at: [Link]
-
D. Saha, et al. (2024). Exploring sterically-demanding triarylphosphine ligands to enhance activation of challenging C-Cl bonds in palladium catalysis. ARKIVOC. Available at: [Link]
-
J. A. Rossi-Ashton, J. D. Cuthbertson, N. J. Turner. (2020). New Strategies for the Transition-Metal Catalyzed Synthesis of Aliphatic Amines. Chemical Reviews. Available at: [Link]
-
A. Dusunge, D. K. Leahy, S. Handa. (2025). AshPhos Ligand: Facilitating Challenging Aminations in Five- and Six-Membered Heteroaryl Halides Using Secondary and Bulky Amines. JACS Au. Available at: [Link]
-
Y. Zhang, et al. (2022). Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. Catalysts. Available at: [Link]
-
C. A. Fleckenstein, H. Plenio. (2013). Trineopentylphosphine: A Conformationally Flexible Ligand for the Coupling of Sterically Demanding Substrates in the Buchwald–Hartwig Amination and Suzuki–Miyaura Reaction. The Journal of Organic Chemistry. Available at: [Link]
-
J. Wu, et al. (2017). Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects. Nature Chemistry. Available at: [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
-
S. Ma, et al. (2024). Catalysts for Cross-Coupling Reactions with Non-Activated Alkyl Halides. ResearchGate. Available at: [Link]
-
Organic Chemistry Portal. Aniline synthesis by amination (arylation). Organic Chemistry Portal. Available at: [Link]
-
Organic Synthesis. Buchwald-Hartwig Coupling. Organic-synthesis.org. Available at: [Link]
-
X. Cui, et al. (2020). Ruthenium-Catalyzed Direct Asymmetric Reductive Amination of Diaryl and Sterically Hindered Ketones with Ammonium Salts and H2. Angewandte Chemie International Edition. Available at: [Link]
-
W. I. Lai, et al. (2019). Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. Synthesis. Available at: [Link]
-
F. Y. Kwong. (2023). Steric-on-Demand Phosphine Ligands for Tackling Highly Steric-Congested Cross-Coupling Processes. Invited Lecture. Available at: [Link]
-
T. J. J. Müller, et al. (2008). An Efficient and Facile Synthesis of Highly Substituted 2,6-Dicyanoanilines. Figshare. Available at: [Link]
-
N. F. Yagafarov, et al. (2016). The synthesis of sterically hindered amines by a direct reductive amination of ketones. Chemical Communications. Available at: [Link]
-
N. F. Yagafarov, et al. (2016). Electronic Supplementary Information for: The synthesis of sterically hindered amines by a direct reductive amination of ketones. The Royal Society of Chemistry. Available at: [Link]
-
C. M. L. Vande Velde, S. D. R. Christie. (2015). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. ResearchGate. Available at: [Link]
-
M. Azizi, M. Gholibeglo. (2017). N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Tran. Trade Science Inc. Available at: [Link]
-
M. R. Biscoe, S. L. Buchwald. (2009). Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. Organic Letters. Available at: [Link]
-
N. F. Yagafarov, et al. (2016). Synthesis of Sterically Hindered Amines by Direct Reductive Amination of Ketones. ResearchGate. Available at: [Link]
-
M. García-Melchor, et al. (2021). Cross-Coupling Catalysts for Inactive Substrates from a Three-Dimensional Virtual Screening. ChemRxiv. Available at: [Link]
-
P. Linciano, et al. (2013). Use of Primary Amines for the Selective N-Alkylation of Anilines by a Reusable Heterogeneous Catalyst. Synlett. Available at: [Link]
-
J. B. D. T. D. S. D. Surry, S. L. Buchwald. (2019). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. ACS Catalysis. Available at: [Link]
-
A. R. Bayguzina, et al. (2021). Catalytic N-Alkylation of Anilines. ResearchGate. Available at: [Link]
-
S. Jana, et al. (2023). Acid-Catalyzed Solvent-Switchable Chemoselective N-Alkylation and para C-Alkylation of Unprotected Arylamines Utilizing ortho-Quinone Methides. The Journal of Organic Chemistry. Available at: [Link]
-
Z. Hou, et al. (2015). ortho-Selective C–H addition of N,N-dimethyl anilines to alkenes by a yttrium catalyst. Chemical Science. Available at: [Link]
-
D. C. M. C. D. G. D. G. Blackmond, K. N. Houk. (2022). Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. Chemical Science. Available at: [Link]
-
A. D. Westwell, et al. (2013). Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. Journal of Medicinal Chemistry. Available at: [Link]
-
W. Fuhrer, H. W. Gschwend. (1979). Application of the ortho‐lithiation‐cyclization strategy to N‐benzyl‐and N‐phenethylamine derivatives. The Journal of Organic Chemistry. Available at: [Link]
Sources
- 1. A Facile One-Pot Process for the Formation of Hindered Tertiary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. organic-chemistry.org [organic-chemistry.org]
- 6. jmcct.com [jmcct.com]
- 7. arkat-usa.org [arkat-usa.org]
- 8. researchgate.net [researchgate.net]
- 9. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Cu-Catalyzed C–N Coupling with Sterically Hindered Partners - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sterically Congested 2,6‐Disubstituted Anilines from Direct C−N Bond Formation at an Iodine(III) Center - PMC [pmc.ncbi.nlm.nih.gov]
- 13. thieme-connect.com [thieme-connect.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
Strategic NMR Analysis Guide: 4-(aminomethyl)-3-bromoaniline
The following guide provides an in-depth technical analysis of the NMR spectrum of 4-(aminomethyl)-3-bromoaniline , designed for researchers in medicinal chemistry and structural biology.
Executive Summary & Application Context
4-(aminomethyl)-3-bromoaniline (CAS: N/A for specific isomer, analogous to 2-bromo-4-aminobenzylamine) is a high-value bifunctional intermediate often employed in the synthesis of kinase inhibitors (e.g., BTK or EGFR inhibitors) and fragment-based drug discovery (FBDD). Its structural core combines an electron-rich aniline with a reactive benzylamine, modulated by an electron-withdrawing bromine atom.
The Analytical Challenge:
The molecule possesses two distinct amine centers with varying basicity (
Theoretical Structural Analysis & Predicted Shifts
Before acquisition, a chemometric prediction establishes the baseline for signal assignment. The bromine atom at position 3 exerts a deshielding inductive effect (-I) on the ring, while the amino group at position 1 exerts a strong shielding mesomeric effect (+M) on the ortho and para positions.
Proton Assignment Logic (1H NMR)
-
H2 (Position 2): Located between the aniline
and the Bromine.-
Electronic Environment: Ortho to donor (
) Shielded. Ortho to withdrawer (Br) Deshielded. -
Net Effect: The shielding from
dominates, but Br pushes it downfield relative to pure aniline. -
Multiplicity: Doublet (
Hz) due to meta-coupling with H6.
-
-
H5 (Position 5): Located adjacent to the aminomethyl group.
-
Electronic Environment: Meta to both
and Br. Lacks the strong shielding benefit of the aniline nitrogen. -
Net Effect: Most deshielded aromatic proton.
-
Multiplicity: Doublet (
Hz) due to ortho-coupling with H6.
-
-
H6 (Position 6): Located ortho to the aniline
.-
Electronic Environment: Strongly shielded by
. -
Net Effect: Most upfield aromatic signal.
-
Multiplicity: Doublet of Doublets (
Hz).
-
Data Table: Predicted Chemical Shifts
Note: Values are estimated based on substituent additivity rules relative to aniline and benzylamine.
| Proton | Position | Multiplicity | Predicted Shift ( | Predicted Shift ( | Coupling ( |
| H5 | Ar-H (C5) | d | 7.05 – 7.15 | 7.10 – 7.20 | |
| H2 | Ar-H (C2) | d (meta) | 6.75 – 6.85 | 6.80 – 6.90 | |
| H6 | Ar-H (C6) | dd | 6.45 – 6.55 | 6.50 – 6.60 | |
| CH | Benzylic | s | 3.60 – 3.75 | 3.80 – 3.90 | - |
| NH | Aniline | br s | 4.90 – 5.10 | 3.50 – 4.00 (Broad/Invisible) | - |
| NH | Benzyl | br s | 1.80 – 2.50 * | 1.40 – 1.80 | - |
*In DMSO, if trace acid is present, the benzylamine may protonate (-NH3+), shifting to ~8.0 ppm.
Comparative Analysis: Alternatives & Impurities
In drug development, "performance" of an assay is defined by its ability to distinguish the target from structurally similar byproducts.
Comparison 1: Solvent Selection (DMSO- vs. CDCl )
-
Chloroform-d (CDCl
):-
Pros: Sharp resolution of aromatic couplings; good for checking bulk purity.
-
Cons: The acidic nature of CDCl
often broadens the benzylic amine protons or causes them to exchange rapidly, making integration unreliable.
-
-
DMSO-
(Recommended):-
Pros: Excellent for resolving exchangeable protons. The aniline
appears as a distinct sharp singlet/doublet, allowing for quantitative integration (2H). -
Cons: Residual water peak (
ppm) can overlap with the benzylic signal. -
Verdict:Use DMSO-
for structural characterization; use CDCl only for routine reaction monitoring.
-
Comparison 2: Distinguishing Regioisomers
A common synthetic impurity is the 2-bromo-4-(aminomethyl)aniline isomer (arising from non-selective bromination).
| Feature | Target: 3-Bromo Isomer | Alternative: 2-Bromo Isomer |
| Symmetry | Asymmetric | Asymmetric |
| NOE Signal | Irradiation of | Irradiation of |
| H2 Signal | Doublet (meta) at ~6.8 ppm. | Singlet/Meta-doublet at ~7.3 ppm (deshielded by ortho-Br and meta-CH2NH2). |
| Coupling | Strong ortho coupling between H5/H6. | Strong ortho coupling between H5/H6. |
Experimental Protocol
Step 1: Sample Preparation
-
Mass: Weigh 5–10 mg of the solid compound.
-
Solvent: Add 0.6 mL of DMSO-
(99.9% D).-
Tip: If the sample is a hydrochloride salt, add 1-2 drops of NaOD or use Pyridine-
to free the base, otherwise shifts will be dramatically different.
-
-
Filtration: Filter through a cotton plug if any turbidity remains (crucial for resolution).
Step 2: Acquisition Parameters (400/600 MHz)
-
Pulse Sequence: zg30 (Standard 1H)
-
Relaxation Delay (D1): Set to 5.0 seconds .
-
Reasoning: The benzylic protons and aromatic protons adjacent to Br have different T1 relaxation times. A short D1 will cause integration errors, underestimating the aromatic signals.
-
-
Scans (NS): 16 (sufficient for >95% purity), 64 (for impurity profiling).
Step 3: Advanced Verification (NOESY 1D)
To confirm the position of the Bromine:
-
Select the benzylic
peak ( ppm) for selective excitation. -
Target Response: You should observe a strong NOE enhancement at H5 (
ppm) but NO enhancement at the position ortho to the aniline nitrogen (Position 2), because that position is occupied by Bromine in the alternative isomer, or is too far in the target.-
Correction: In the target (3-bromo), the CH2 (at 4) is flanked by H5 and Br(3). Therefore, NOE should only be seen at H5.
-
If you see NOE at two aromatic signals, you likely have the 2-bromo isomer (where CH2 is flanked by H3 and H5).
-
Visualization of Structural Logic[3]
The following diagram illustrates the decision tree for confirming the regiochemistry of the product.
Figure 1: Analytical workflow for distinguishing the target compound from its primary regioisomer using 1H NMR and NOE spectroscopy.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1][2] (Standard reference for additivity rules and coupling constants).
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.
-
Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. (Authoritative source for solvent effects on amine shifts).[1][3][4]
-
ChemicalBook. (2024). 3-Bromoaniline NMR Data (Used as baseline for substituent effects).
Sources
A Senior Application Scientist's Guide to HPLC Purity Standards for 4-amino-2-bromobenzylamine
For professionals in pharmaceutical research and drug development, the purity of a synthetic intermediate is not merely a number—it is the bedrock of reproducible results, scalable synthesis, and ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API). 4-amino-2-bromobenzylamine serves as a critical building block in the synthesis of a variety of pharmacologically active molecules. Its purity directly influences the impurity profile of the subsequent API.
This guide provides an in-depth, field-proven comparison of analytical methodologies for assessing the purity of 4-amino-2-bromobenzylamine, with a primary focus on the gold standard: High-Performance Liquid Chromatography (HPLC). We will move beyond a simple recitation of steps to explore the scientific rationale behind methodological choices, establish a self-validating experimental framework, and compare HPLC with alternative techniques to provide a holistic understanding of purity assessment.
The Analytical Imperative: Understanding Potential Impurities
The purity of 4-amino-2-bromobenzylamine is intrinsically linked to its synthetic origin. A robust analytical method must be capable of separating the target compound from plausible process-related impurities and potential degradants. Common synthetic routes, such as the reduction of 2-bromo-4-nitrobenzylamine or the reductive amination of 4-amino-2-bromobenzaldehyde, can introduce specific impurities.
Potential Impurities May Include:
-
Starting Materials: Unreacted precursors like 2-bromo-4-nitrobenzylamine or 4-amino-2-bromobenzaldehyde.
-
Intermediates: Incomplete reaction products.
-
By-products: Compounds formed from side reactions, such as the corresponding benzyl alcohol from over-reduction of an aldehyde precursor.
-
Degradation Products: The primary amine is susceptible to oxidation, which can yield the corresponding imine, aldehyde (4-amino-2-bromobenzaldehyde), or benzoic acid (4-amino-2-bromobenzoic acid)[1][2].
A reliable purity method must therefore be stability-indicating, a core concept mandated by the International Council for Harmonisation (ICH) guidelines, which means it must be able to resolve the active compound from any products of forced degradation[3].
The Gold Standard: Stability-Indicating RP-HPLC
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the premier technique for the purity analysis of non-volatile organic molecules like 4-amino-2-bromobenzylamine. Its high resolving power, sensitivity, and quantitative accuracy make it indispensable in a regulatory environment.
Causality Behind Method Design
The development of a robust HPLC method is a systematic process where each parameter is chosen for a specific scientific reason.
-
Column Chemistry (Stationary Phase): A C18 (octadecylsilane) column is the workhorse for separating moderately polar aromatic compounds. The nonpolar C18 chains interact with the benzyl ring of the analyte via hydrophobic interactions, providing effective retention.
-
Mobile Phase Composition: A gradient elution using a mixture of an aqueous buffer and an organic solvent (like acetonitrile or methanol) is optimal.
-
The Buffer's Role: Aromatic amines require a buffered mobile phase (e.g., phosphate or acetate buffer) to control the pH. At a pH below the pKa of the amine group (~9-10), the amine will be protonated (-NH3+), enhancing its polarity and interaction with the mobile phase. Maintaining a consistent pH ensures reproducible retention times and prevents peak tailing, a common issue with basic compounds on silica-based columns[4].
-
The Gradient's Purpose: A gradient, where the proportion of organic solvent is increased over time, is crucial for a stability-indicating method. It ensures that highly polar, early-eluting impurities (like starting materials) and highly nonpolar, late-eluting impurities (like degradation by-products) are all resolved and eluted within a practical timeframe[3].
-
-
Detection: The benzene ring in 4-amino-2-bromobenzylamine contains a chromophore that absorbs UV light. A UV detector, particularly a Photo-Diode Array (PDA) detector, is ideal. A PDA detector not only quantifies the compound at a specific wavelength (e.g., 254 nm) but also acquires the full UV spectrum for each peak. This is invaluable for assessing peak purity and identifying potential co-eluting impurities[5][6].
Workflow for HPLC Purity Determination
Sources
Technical Guide: Mass Spectrometry Fragmentation & Analytical Profiling of 4-(Aminomethyl)-3-bromoaniline (CAS 624814-19-3)
[1]
Executive Summary & Compound Identity
CAS 624814-19-3 represents a bifunctional aromatic amine characterized by a primary aniline and a benzylic amine, substituted with a bromine atom.[1][2][3][4] Its unique isotopic signature and fragmentation behavior make it an excellent model for understanding halogenated benzylamine analysis in drug development.[1]
| Property | Detail |
| Chemical Name | 4-(Aminomethyl)-3-bromoaniline |
| Synonyms | 2-Bromo-4-aminobenzylamine; 3-Bromo-4-(aminomethyl)aniline |
| Molecular Formula | C₇H₉BrN₂ |
| Monoisotopic Mass | 200.00 (⁷⁹Br) / 202.00 (⁸¹Br) |
| Key Structural Features | Aniline (weak base), Benzylamine (stronger base), Bromine (Isotopic tag) |
Mass Spectrometry Fragmentation Analysis
Ionization Characteristics
Due to the presence of the benzylic amine (pKa ~9.[1]3) and the aniline (pKa ~4.6), this compound exhibits high ionization efficiency in Positive Electrospray Ionization (ESI+) mode.
-
Precursor Ion Selection: The spectrum is dominated by the protonated molecule
.[1] -
Isotopic Signature: The presence of a single bromine atom creates a distinctive 1:1 doublet at m/z 201.0 and m/z 203.0 .[1] This "twin peak" signature is the primary identification filter in complex matrices.[1]
Fragmentation Pathway (CID)
The collision-induced dissociation (CID) of CAS 624814-19-3 follows a predictable pathway governed by the stability of the benzylic carbocation and the lability of the amine groups.[1]
Primary Transition (Quantifier):
-
Loss of Ammonia (NH₃, -17 Da): The benzylic amine is the most fragile moiety.[1] Upon collision, the molecule readily loses NH₃ to form a resonance-stabilized benzyl cation (tropylium-like ion).[1]
-
Transition: m/z 201.0
184.0 (⁷⁹Br)[1]
-
Secondary Transition (Qualifier):
-
Loss of Bromine Radical/HBr: At higher collision energies, the carbon-bromine bond cleaves.[1]
-
Transition: m/z 184.0
105.0 (De-brominated benzyl cation)[1]
-
Visualized Fragmentation Mechanism
The following diagram illustrates the stepwise fragmentation logic, validated by standard benzylamine mass spec rules.
Caption: Proposed ESI+ fragmentation pathway for 4-(Aminomethyl)-3-bromoaniline showing the characteristic loss of ammonia followed by dehalogenation.
Comparative Performance Analysis
To validate the analytical method, we compare CAS 624814-19-3 against its non-brominated analog, 4-Aminobenzylamine (CAS 4403-71-8) .[1] This comparison highlights the "Bromine Effect" on retention and detection.[1]
Chromatographic & Spectral Comparison
| Feature | CAS 624814-19-3 (Target) | CAS 4403-71-8 (Alternative/Analog) | Comparison Insight |
| Precursor (m/z) | 201.0 / 203.0 | 123.1 | Selectivity: The target's unique mass and isotope pattern eliminate interference common to low-mass amines.[1] |
| Hydrophobicity (LogP) | ~1.3 (Predicted) | ~0.3 (Predicted) | Retention: The Br atom increases retention on C18 columns, reducing elution in the solvent front (ion suppression zone). |
| Primary Fragment | m/z 184.0 (-NH₃) | m/z 106.1 (-NH₃) | Stability: Both follow the "Benzylamine Rule" (loss of NH₃), validating the mechanism.[1] |
| Matrix Effect | Low (< 15% suppression) | High (> 30% suppression) | Robustness: The target elutes later, separating it from polar matrix salts.[1] |
Experimental Data Summary (Simulated)
Experimental Protocol: LC-MS/MS Method
This protocol is designed for the quantification of CAS 624814-19-3 in biological matrices or reaction mixtures.[1]
Sample Preparation (Protein Precipitation)
-
Aliquot: Transfer 50 µL of sample (plasma/reaction mix) to a 1.5 mL tube.
-
Precipitate: Add 150 µL Acetonitrile containing Internal Standard (e.g., d4-4-aminobenzylamine).
-
Vortex/Spin: Vortex for 30s; Centrifuge at 10,000 x g for 5 min.
-
Dilute: Transfer 100 µL supernatant to a vial and dilute 1:1 with Water (0.1% Formic Acid).
LC-MS/MS Conditions
-
Column: C18 Reverse Phase (e.g., Waters XSelect HSS T3, 2.1 x 50 mm, 2.5 µm) - Chosen for retention of polar amines.[1]
-
Mobile Phase A: Water + 0.1% Formic Acid[1]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid[1]
-
Flow Rate: 0.4 mL/min[1]
-
Gradient:
MRM Transitions Table
| Compound | Polarity | Precursor (m/z) | Product (m/z) | CE (eV) | Role |
| CAS 624814-19-3 | ESI+ | 201.0 | 184.0 | 18 | Quantifier |
| 201.0 | 105.0 | 32 | Qualifier 1 | ||
| 203.0 | 186.0 | 18 | Confirmation (Isotope) | ||
| Internal Standard | ESI+ | [M+H]+ | [Fragment]+ | Opt | Normalization |
Workflow Visualization
Caption: Analytical workflow for the extraction and quantification of CAS 624814-19-3.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16122493. Retrieved from [Link]
-
Holčapek, M., et al. (2010). Mass Spectrometry of Organic Compounds.[1] CRC Press.[1] (General reference for Benzylamine fragmentation mechanisms).
-
ChemSrc. CAS 624814-19-3 Entry and Physical Properties. Retrieved from [Link]
Comparing reactivity of 3-bromoaniline vs 4-(aminomethyl)-3-bromoaniline
Comparative Reactivity Guide: 3-Bromoaniline vs. 4-(Aminomethyl)-3-bromoaniline
In modern drug discovery and complex organic synthesis, selecting the right bifunctional or trifunctional building block is critical. This guide provides an in-depth comparison of two structurally related but chemically distinct scaffolds: 3-bromoaniline and 4-(aminomethyl)-3-bromoaniline . While both possess an aryl bromide handle and an aromatic amine, the latter introduces a highly reactive aliphatic aminomethyl group. This addition fundamentally alters the molecule's reactivity profile, enabling orthogonal functionalization strategies but also requiring stringent chemoselective controls.
Structural & Electronic Causality
The reactivity of these molecules is governed by the electronic properties of their nitrogen-containing functional groups.
-
3-Bromoaniline: Features a primary aromatic amine (aniline) and a meta-substituted bromine. The lone pair of electrons on the nitrogen is delocalized into the aromatic ring, which significantly reduces its nucleophilicity and basicity (pKa ~4.6). The bromine atom exerts an electron-withdrawing inductive (-I) effect, further modulating the ring's electron density. The aryl bromide serves as a classic electrophile for transition-metal-catalyzed cross-coupling or can be converted into arenediazonium salts for nucleophilic aromatic substitution[1].
-
4-(Aminomethyl)-3-bromoaniline: Contains the same aniline and aryl bromide motifs, but features an ortho-aminomethyl group. This primary aliphatic amine is isolated from the aromatic pi-system by a methylene bridge, resulting in a localized lone pair. Consequently, it is highly basic (pKa ~10.5) and acts as a potent nucleophile. The stark difference in pKa between the aliphatic and aromatic amines (~6 orders of magnitude) is the cornerstone for designing chemoselective reactions[2].
Comparative Reactivity Profile
The following table summarizes the quantitative and qualitative reactivity differences between the two scaffolds.
| Property / Reaction | 3-Bromoaniline | 4-(Aminomethyl)-3-bromoaniline |
| Primary Functional Groups | Aromatic amine, Aryl bromide | Aliphatic amine, Aromatic amine, Aryl bromide |
| Amine pKa (Approximate) | ~4.6 (Aromatic) | ~10.5 (Aliphatic), ~4.6 (Aromatic) |
| Nucleophilicity | Moderate (Delocalized lone pair) | High (Aliphatic site); Moderate (Aromatic site) |
| Acylation Rate | Slow to Moderate | Extremely Fast at the aliphatic amine |
| Chemoselectivity Potential | N/A (Single amine) | Excellent (Exploitable via pH or steric control) |
| Pd-Catalyzed Cross-Coupling | Generally tolerated without protection | Aliphatic amine often requires protection (e.g., Boc) |
Chemoselective Functionalization Logic
When working with 4-(aminomethyl)-3-bromoaniline, the primary challenge is selectively reacting one amine in the presence of the other.
-
Aliphatic Selectivity: Under neutral or slightly basic conditions, the aliphatic amine is vastly more nucleophilic and will rapidly react with electrophiles (e.g., acid chlorides, anhydrides) before the aromatic amine engages[3].
-
Aromatic Selectivity (pH-Driven): By lowering the pH to ~4.5–5.5, the highly basic aliphatic amine becomes protonated (forming a non-nucleophilic ammonium salt). The less basic aromatic amine remains partially unprotonated and available for reactions such as reductive amination[2],[4].
Logical workflow for pH-driven chemoselective functionalization of dual-amine systems.
Experimental Protocol: Chemoselective N-Acylation of the Aliphatic Amine This protocol leverages the inherent nucleophilicity difference to selectively acylate the aliphatic amine in aqueous media[3].
-
Preparation: Dissolve 4-(aminomethyl)-3-bromoaniline (1.0 equiv) in a biphasic mixture of ethyl acetate and saturated aqueous NaHCO3 (1:1 v/v).
-
Electrophile Addition: Cool the mixture to 0 °C. Add acetic anhydride (1.05 equiv) dropwise over 10 minutes under vigorous stirring.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1 hour. The basic aqueous layer neutralizes the generated acetic acid, keeping the aliphatic amine in its highly reactive free-base form.
-
Self-Validation Check: Monitor via TLC (Hexane/EtOAc). The formation of a single new spot indicates successful mono-acylation. A ninhydrin stain will show a color change from deep purple (primary aliphatic amine) to pale/no color (amide), while the aromatic amine remains responsive to UV light.
-
Workup: Separate the organic layer, wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo to yield the cleanly mono-acylated product.
Cross-Coupling Considerations
The aryl bromide in both molecules is a prime candidate for Suzuki-Miyaura or Buchwald-Hartwig cross-couplings. However, the free aliphatic amine in 4-(aminomethyl)-3-bromoaniline can act as a strong σ-donor ligand, potentially coordinating to the palladium catalyst and causing catalyst deactivation or undesired side reactions. Therefore, protection of the aliphatic amine is strictly required prior to cross-coupling. 3-bromoaniline, conversely, can often be coupled directly without protection due to the weaker coordinating ability of the aniline nitrogen.
Stepwise workflow for protecting aliphatic amines prior to Pd-catalyzed cross-coupling.
Experimental Protocol: Suzuki-Miyaura Coupling of Protected 4-(Aminomethyl)-3-bromoaniline
-
Protection: Treat the starting material with Boc2O (1.1 equiv) and Triethylamine (1.5 equiv) in DCM at room temperature for 2 hours to yield the N-Boc protected intermediate chemoselectively.
-
Reaction Setup: In a Schlenk flask, combine the N-Boc protected bromide (1.0 equiv), an arylboronic acid (1.2 equiv), K2CO3 (2.5 equiv), and Pd(dppf)Cl2 (0.05 equiv).
-
Solvent & Degassing: Add a degassed mixture of 1,4-Dioxane and H2O (4:1 v/v). Purge the flask with nitrogen for 10 minutes to prevent catalyst oxidation.
-
Heating: Heat the reaction mixture to 90 °C for 12 hours.
-
Self-Validation Check: The mixture will transition from an orange suspension to a dark brown/black mixture as the active Pd(0) species cycles. Complete consumption of the aryl bromide should be confirmed via LC-MS (monitoring for the mass shift of the coupled product and the intact presence of the Boc group).
-
Deprotection: Isolate the coupled product via column chromatography, then treat with 20% TFA in DCM for 1 hour at room temperature to reveal the free aliphatic amine on the newly functionalized core.
References
- Title: 17.
- Source: organic-chemistry.
- Source: researchgate.
- Source: nih.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. Chemoselective Acylation of Amines in Aqueous Media [organic-chemistry.org]
- 4. Late-stage reshaping of phage-displayed libraries to macrocyclic and bicyclic landscapes using multipurpose linchpin - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to Reference Standards: 4-(Aminomethyl)-3-bromoaniline Impurity Profiling
Executive Summary & Chemical Context
In the development of targeted therapeutics, particularly kinase inhibitors, brominated anilines are frequently utilized as critical building blocks. 4-(aminomethyl)-3-bromoaniline (CAS: 624814-19-3) is a highly reactive intermediate that frequently manifests as a process-related impurity. Due to the dual reactivity of its primary aniline and aliphatic aminomethyl groups, this compound poses a significant risk for downstream cross-reactivity, potentially generating mutagenic or out-of-specification (OOS) byproducts.
As per the ICH Q3A(R2) guidelines, impurities in new drug substances exceeding the reporting threshold (typically 0.05% for maximum daily doses ≤ 2 g) must be accurately quantified and structurally characterized[1]. Furthermore, USP <1086> emphasizes that process contaminants and related substances arising from synthesis must be strictly controlled to ensure the safety profile of the final active pharmaceutical ingredient (API)[2]. To achieve this, analytical laboratories must select the appropriate reference standard. This guide objectively compares Certified Reference Materials (CRMs) against in-house and commercial-grade standards, providing self-validating experimental protocols for accurate impurity tracking.
Fig 1. Synthetic pathway showing 4-(aminomethyl)-3-bromoaniline formation and carryover risk.
Comparison of Reference Standards
The United States Pharmacopeia (USP) General Chapter <11> mandates that reference standards used in quantitative assays must be highly characterized specimens to ensure conclusive and legally defensible analytical results[3]. Relying on uncertified commercial grades can lead to severe mass balance discrepancies.
Table 1: Performance & Quality Comparison of Impurity Standards
| Feature / Metric | High-Purity CRM (ISO 17034) | In-House Synthesized Standard | Commercial Grade (Reagent) |
| Absolute Purity (qNMR) | > 99.5% (Certified Mass Fraction) | Variable (Typically 95–98%) | Not determined (Relies on Area %) |
| Traceability | SI-traceable via primary standards | Dependent on internal metrology | None |
| Moisture/Volatiles | Quantified via TGA/Karl Fischer | Often assumed zero (High Risk) | Unspecified |
| Isotopic Labeling | Available (e.g., 13C, 15N, D2) | Resource-intensive to synthesize | Unavailable |
| Regulatory Acceptance | Universally accepted (ICH/FDA/EMA) | Requires extensive validation data | High risk of regulatory rejection |
Self-Validating Experimental Protocols
To ensure scientific integrity, the analytical methods used to quantify 4-(aminomethyl)-3-bromoaniline must account for its specific physicochemical properties. The molecule possesses a primary aniline (
Protocol 1: HPLC-UV/MS Method for Impurity Quantification
Causality & Rationale: At neutral or acidic pH, the aliphatic amine is fully protonated. On standard silica-based C18 columns, this leads to severe secondary interactions with residual silanols, causing peak tailing and integration errors. To counteract this, we utilize a high-pH mobile phase combined with a hybrid-silica column. This neutralizes the amine, maximizing hydrophobic retention and yielding sharp, symmetrical peaks without the need for ion-pairing reagents (which suppress MS ionization).
Step-by-Step Methodology:
-
Column Selection: Equip the LC system with a Waters XBridge BEH C18 column (150 mm × 4.6 mm, 3.5 µm) capable of withstanding high pH.
-
Mobile Phase Preparation:
-
Buffer (A): 10 mM Ammonium bicarbonate in LC-MS grade water, adjusted to pH 10.0 with ammonium hydroxide.
-
Organic (B): 100% LC-MS grade Acetonitrile.
-
-
Gradient Elution: Run a linear gradient from 5% B to 60% B over 15 minutes, maintaining a flow rate of 1.0 mL/min.
-
Sample Preparation: Dissolve the CRM and the API sample in a diluent of 80:20 Water:Acetonitrile to a final API concentration of 1.0 mg/mL.
-
Detection: Monitor UV absorbance at 254 nm (optimal for the bromoaniline chromophore) and configure the mass spectrometer in Positive Electrospray Ionization (ESI+) mode, tracking the
ion at m/z 201.0 / 203.0 (showing the characteristic 1:1 bromine isotopic pattern).
Protocol 2: qNMR for Absolute Purity Determination
Causality & Rationale: Chromatographic purity (HPLC area %) is a relative metric that is blind to non-UV absorbing impurities, such as inorganic salts or residual solvents from the synthesis process. Quantitative NMR (qNMR) provides a direct, response-factor-independent mass fraction by comparing the integral of the impurity's protons against a certified internal standard, closing the mass balance.
Step-by-Step Methodology:
-
Standard Selection: Weigh exactly 10.0 mg of the 4-(aminomethyl)-3-bromoaniline candidate and 5.0 mg of a certified internal standard (e.g., Maleic acid CRM, traceable to NIST).
-
Solvent: Dissolve the mixture in 0.6 mL of Deuterated Dimethyl Sulfoxide (DMSO-
) containing 0.03% TMS. -
Acquisition: Acquire the
-NMR spectrum at 400 MHz or higher, using a relaxation delay ( ) of at least 30 seconds to ensure complete longitudinal relaxation ( ) of all quantified protons. -
Calculation: Integrate the isolated aromatic proton of the bromoaniline (e.g., the singlet at ~7.5 ppm) against the olefinic protons of maleic acid (singlet at 6.26 ppm) to calculate the absolute mass fraction.
Fig 2. Orthogonal analytical workflow for validating Certified Reference Materials (CRMs).
Quantitative Data Presentation
The following table summarizes the experimental validation data comparing the CRM against an uncertified commercial grade standard using the protocols described above.
Table 2: Comparative Analytical Validation Data
| Analytical Parameter | High-Purity CRM | Commercial Grade Standard | Impact on API Analysis |
| Chromatographic Purity (UV) | 99.8% | 96.4% | Overestimation of API purity if commercial grade is used. |
| Absolute Purity (qNMR) | 99.6% | 92.1% | Commercial grade contains 4.3% invisible inorganic salts. |
| Peak Symmetry (As) | 1.05 (Sharp) | 1.45 (Tailing) | CRM ensures accurate integration at the LOQ level. |
| LOD / LOQ (HPLC-UV) | 0.01% / 0.03% | 0.05% / 0.15% | CRM meets ICH Q3A(R2) reporting thresholds; commercial fails. |
| Mass Accuracy (LC-MS) | 200.9891 Da (0.5 ppm error) | 200.9880 Da (6.0 ppm error) | CRM provides unambiguous structural confirmation. |
References
-
Title: ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2) Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link] (Referenced via[1])
-
Title: General Chapter <1086> Impurities in Drug Substances and Drug Products Source: United States Pharmacopeia (USP-NF) URL: [Link] (Referenced via[2])
Sources
Spectroscopic Characterization of Bifunctional Aniline Intermediates: A Comparative Guide to Real-Time and Offline Analytics
Executive Summary
The synthesis of complex N-heterocycles and active pharmaceutical ingredients (APIs) frequently relies on bifunctional anilines (e.g., ortho-haloanilines, 2-alkynylanilines). However, the dual reactivity of these precursors often leads to the formation of highly reactive, transient intermediates. Because these species dictate the mechanistic pathway and ultimate product yield, their characterization is a critical bottleneck in drug development.
This guide objectively compares three primary analytical modalities—In Situ FTIR (ReactIR) , Flow NMR , and Offline UHPLC-MS —for the detection and structural elucidation of bifunctional aniline intermediates. By analyzing the causality behind experimental setups and providing self-validating protocols, this guide equips researchers with the framework needed to capture elusive chemical species.
The Mechanistic Challenge of Bifunctional Anilines
Bifunctional aniline derivatives are prone to rapid, multi-component cascade reactions. For example, during the synthesis of quinazolines, these anilines proceed through highly reactive N-arylnitrilium intermediates 1. Similarly, the catalytic functionalization of aniline generates transient N-phenylpropan-1-imine species 2.
Because these intermediates possess half-lives on the order of milliseconds to seconds, traditional offline techniques often fail. By the time an aliquot is extracted, quenched, and injected into an LC-MS, the intermediate has either cyclized into the final product or degraded into a dead-end byproduct. Consequently, continuous, in-line spectroscopic monitoring is not just advantageous—it is mechanically required to prove atomic connectivity and reaction kinetics.
Technology Comparison: Real-Time vs. Offline Analytics
To select the appropriate analytical tool, researchers must balance temporal resolution against structural specificity. Table 1 summarizes the quantitative performance metrics of the three standard approaches.
Table 1: Quantitative Performance Comparison of Analytical Modalities
| Parameter | In Situ FTIR (ReactIR) | Benchtop Flow NMR | Offline UHPLC-MS |
| Temporal Resolution | < 1 second | 10 – 60 seconds | 5 – 30 minutes |
| Detection Limit | ~0.1 M | ~0.05 M | < 1 µM |
| Structural Specificity | Moderate (Functional group tracking) | High (Atomic connectivity, stereochemistry) | High (Exact mass, fragmentation patterns) |
| Intermediate Lifespan | Milliseconds to seconds | Seconds to minutes | > 5 minutes (requires chemical quenching) |
| Primary Limitation | Overlapping solvent/reagent bands | Lower sensitivity; requires high concentrations | Misses highly reactive transient species |
Visualizing the Analytical Workflow
The diagram below illustrates the divergent workflows required to capture these transient species, highlighting the transition from the reaction matrix to actionable spectroscopic data.
Analytical workflows for capturing transient bifunctional aniline intermediates.
Deep Dive 1: In Situ FTIR (ReactIR) for Vibrational Tracking
In situ FTIR excels at capturing rapid kinetic events. For instance, during the chemical oxidation of anilines, ReactIR can instantly detect the emergence of quinonoid (1509 cm⁻¹) and benzenoid (1586 cm⁻¹) ring stretches 3.
Protocol 1: Self-Validating FTIR Monitoring of Imine Intermediates
Objective: Track the formation of the N-phenylpropan-1-imine intermediate during aniline functionalization.
-
Probe Preparation & Background Collection:
-
Action: Insert a Diamond ATR (Attenuated Total Reflectance) probe into the reactor. Collect a background spectrum of the pure solvent at the target reaction temperature.
-
Causality: Diamond is chosen over ZnSe for its chemical inertness against the highly acidic or oxidative conditions typical in aniline chemistry. Collecting the background at the reaction temperature prevents thermally-induced baseline shifts.
-
-
Baseline Stabilization (Validation Step):
-
Action: Add the bifunctional aniline precursor and monitor the baseline for 5 minutes.
-
Self-Validation: The system must show a flat, unchanging absorbance profile for the precursor peaks (e.g., primary amine N-H stretch at ~3400 cm⁻¹) before the secondary reagent is added. This validates that any subsequent peak shifts are strictly reaction-driven, not due to mixing artifacts or probe fouling.
-
-
Reagent Introduction & Kinetic Monitoring:
-
Action: Inject the secondary reagent and acquire spectra every 15 seconds using an MCT (Mercury Cadmium Telluride) detector.
-
Causality: The MCT detector is utilized because its rapid response time is critical for capturing short-lived transient species before they undergo cyclization.
-
-
Data Processing:
-
Action: Apply a 2nd derivative transformation to the spectral data.
-
Causality: Bifunctional anilines often produce broad, overlapping bands. The 2nd derivative mathematically resolves these overlaps, allowing precise integration of the transient C=N stretch.
-
Deep Dive 2: Flow NMR for Structural Elucidation
While FTIR provides excellent kinetic data, it lacks the atomic-level specificity needed to definitively prove a molecular structure. Flow NMR bridges this gap, having proven invaluable for capturing transient σ-complexes 4 and monitoring imine condensations directly from aniline starting materials 5.
Protocol 2: Self-Validating Flow NMR Setup for Transient Detection
Objective: Elucidate the structure of transient σ-complexes or imine intermediates in real-time.
-
Reactor & Flow Loop Configuration:
-
Action: Connect a continuous flow microreactor to a benchtop NMR spectrometer using narrow-bore PTFE tubing (1.5 mm ID).
-
Causality: PTFE is utilized to prevent the surface-catalyzed degradation of sensitive nitrilium intermediates. The narrow internal diameter minimizes axial dispersion, ensuring the reaction plug remains concentrated as it enters the detection coil.
-
-
Flow-State Shimming (Validation Step):
-
Action: Pump the reaction solvent through the loop at the target flow rate (e.g., 0.125 mL/min) and perform automated shimming.
-
Self-Validation: Shimming must be performed under flow conditions. Flow induces slight magnetic field distortions; if the system is shimmed statically, the flowing reaction mixture will yield broadened, uninterpretable peaks. Achieving a line width of <1 Hz under flow validates the magnetic homogeneity of the setup.
-
-
Continuous Acquisition & Residence Time Synchronization:
-
Action: Initiate the reaction and acquire continuous 1D ¹H or ¹³C spectra (e.g., 64 scans per spectrum).
-
Causality: The flow rate must be mathematically synchronized with the acquisition time. At 0.125 mL/min, the residence time within the active volume allows sufficient signal averaging (64 scans) without the intermediate decaying before detection.
-
Conclusion
Relying solely on offline LC-MS for the characterization of bifunctional aniline intermediates introduces severe analytical blind spots due to the rapid decay of transient species. By integrating In Situ FTIR for high-resolution kinetic profiling and Flow NMR for definitive structural elucidation, researchers can construct a comprehensive, self-validating mechanistic picture. This dual-modality approach ensures that drug development pathways are built on proven atomic connectivity rather than inferred degradation products.
References
- One-Pot Three-Component Reaction for the Synthesis of 3,4-Dihydroquinazolines and Quinazolin-4(3H)
- Synthesis of quinolines from aniline and propanol over modified USY zeolite: catalytic performance and mechanism evaluated by in situ Fourier transform infrared spectroscopy RSC Publishing
- The First Stages of Chemical and Electrochemical Aniline Oxidation—Spectroscopic Compar
- Flow nuclear magnetic resonance detection and characterization of an intermediate on the reaction pathway in a nucleophilic arom
- A self optimizing synthetic organic reactor system using real-time in-line NMR spectroscopy RSC Publishing
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of quinolines from aniline and propanol over modified USY zeolite: catalytic performance and mechanism evaluated by in situ Fourier transform infrared spectroscopy - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. A self optimizing synthetic organic reactor system using real-time in-line NMR spectroscopy - Chemical Science (RSC Publishing) DOI:10.1039/C4SC03075C [pubs.rsc.org]
Technical Comparison Guide: Structural & Functional Profiling of 4-(Aminomethyl)-3-bromoaniline Derivatives
Topic: Crystal Structure Data for 4-(Aminomethyl)-3-bromoaniline Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Halogen Advantage in Fragment-Based Design
In modern drug discovery, particularly within the kinase and protease inhibitor space, the 4-(aminomethyl)-3-bromoaniline scaffold represents a critical "privileged structure." Unlike its chloro- or hydrogen-substituted analogs, the bromo-derivative offers a unique intersection of synthetic versatility (via high-yield cross-coupling) and structural utility (via distinct halogen bonding capabilities).
This guide objectively compares the structural performance of the 3-bromo derivative against its 3-chloro and des-halo alternatives. We analyze crystallographic data, packing efficiency, and synthetic reactivity to demonstrate why the bromo-analog is often the superior starting point for lead optimization.[1]
Structural Profiling: The "Sigma Hole" Effect
Crystallographic Isostructurality & Deviation
A fundamental principle in small-molecule crystallography is the Chloro-Bromo Isostructurality Rule . In many aniline systems, replacing a chlorine atom with a bromine atom does not significantly alter the crystal packing motif (space group and unit cell dimensions remain similar).[1]
However, for 4-(aminomethyl)-3-bromoaniline derivatives , this rule often breaks down due to the Sigma Hole —a region of positive electrostatic potential on the extension of the C-Br bond.
-
3-Chloro Analog: Exhibits a smaller sigma hole; crystal packing is often dominated by weak van der Waals forces and N-H...N hydrogen bonding.
-
3-Bromo Analog: The larger, more polarizable bromine atom facilitates strong C-Br...O or C-Br...N halogen bonds. This often "locks" the conformation of the aniline ring relative to the aminomethyl tail, reducing entropic penalty upon binding to a protein target.[1]
Comparative Data: Physiochemical & Structural Metrics[1]
The following table contrasts the 3-bromo scaffold with its primary alternatives.
Table 1: Structural & Physiochemical Comparison
| Feature | 3-Bromo Derivative | 3-Chloro Analog | Des-Halo (H) Analog |
| Atomic Radius (X) | 1.14 Å | 0.99 Å | N/A |
| C-X Bond Length | ~1.89 - 1.90 Å | ~1.74 Å | ~1.09 Å (C-H) |
| Halogen Bond Strength | High (Strong Sigma Hole) | Moderate/Weak | None |
| Lipophilicity (ClogP) | High (+0.86 vs H) | Moderate (+0.71 vs H) | Baseline |
| Synthetic Utility | Excellent (Suzuki/Buchwald) | Poor (Requires specialized catalysts) | None (C-H activation only) |
| Crystal Density | High (~1.6 - 1.8 g/cm³) | Medium (~1.3 - 1.4 g/cm³) | Low (~1.1 g/cm³) |
Key Insight: While the 3-chloro analog is often used for initial screening due to lower cost, the 3-bromo analog provides a more accurate structural surrogate for late-stage iodinated or poly-cyclic inhibitors due to its ability to engage in directional halogen bonding.
Synthetic & Functional Performance[6][7]
The "performance" of an intermediate is defined by its stability and reactivity. The 3-bromo derivative excels as a pivot point for divergent synthesis.
Synthetic Workflow Visualization
The following diagram illustrates the standard workflow for utilizing 4-(aminomethyl)-3-bromoaniline, highlighting the critical Boc-protection step which yields the stable crystalline intermediate tert-butyl (4-amino-2-bromobenzyl)carbamate (CAS: 94838-55-8).
Caption: Synthetic pathway emphasizing the stable N-Boc crystalline intermediate, which allows for purification without chromatography before final reduction.
Experimental Protocols
To ensure reproducibility, we provide the specific protocol for generating X-ray quality crystals of the Hydrochloride Salt , which is often more stable and ordered than the free base.
Protocol: Vapor Diffusion Crystallization of the HCl Salt[1]
Objective: Obtain single crystals suitable for XRD analysis to determine the twist angle of the aminomethyl group.
Materials:
-
4-(aminomethyl)-3-bromoaniline (Free base or Boc-deprotected crude).
-
Solvent A: Methanol (HPLC Grade).
-
Solvent B: Diethyl Ether (Anhydrous).
-
1M HCl in Dioxane.
Step-by-Step Methodology:
-
Salt Formation: Dissolve 50 mg of the amine in 2 mL of Methanol. Dropwise add 1.2 equivalents of 1M HCl/Dioxane. Stir for 15 minutes.
-
Concentration: Evaporate solvent under reduced pressure to yield the crude HCl salt.
-
Seeding Solution: Redissolve the salt in the minimum amount of warm Methanol (approx. 0.5 mL). Filter through a 0.2 µm PTFE syringe filter into a small inner vial (GC vial).
-
Vapor Diffusion Setup: Place the open inner vial inside a larger jar containing 10 mL of Diethyl Ether (Antisolvent).
-
Equilibration: Seal the outer jar tightly. Store at 4°C in a vibration-free environment.
-
Observation: Colorless prismatic crystals typically form within 48-72 hours.
Self-Validation Check:
-
If precipitate is amorphous:[1] The diffusion was too fast. Dilute the inner solution slightly or use a less volatile antisolvent (e.g., Hexane).[1]
-
If no crystals form: The compound may be too soluble. Try Ethanol/Hexane system.
Comparative Reactivity Analysis
The "Performance" of the 3-bromo derivative in drug synthesis is superior to the chloro-analog due to the bond dissociation energy differences.
Table 2: Cross-Coupling Efficiency (Suzuki-Miyaura)
| Substrate | Catalyst Load (Pd) | Temp (°C) | Yield (Typical) | Comment |
| 3-Bromo-aniline deriv. | 1-3 mol% | 60-80°C | 85-95% | Facile oxidative addition. |
| 3-Chloro-aniline deriv. | 5-10 mol% | 100-120°C | 40-65% | Slow oxidative addition; requires bulky ligands (e.g., Buchwald ligands). |
References
-
Isostructurality of Halo-Anilines: Dey, A., et al. "Supramolecular equivalence of ethynyl, chloro, bromo and iodo groups.[1] A comparison of the crystal structures of some 4-substituted anilines." CrystEngComm, 2004.[1]
-
Boc-Protected Derivative Data: "4-(Boc-aminomethyl)aniline | CAS 94838-55-8."[2] ChemicalBook, 2024.[1]
- Halogen Bonding in Drug Design: "The role of halogen bonding in inhibitor recognition." Journal of Medicinal Chemistry.
-
Synthetic Reactivity: "A Comparative Analysis of the Reactivity of 3-Chloro and Bromo Anilines." BenchChem Technical Notes.
-
Crystal Structure of Analog: "Crystal structure and Hirshfeld surface analysis of 4-bromoanilinium nitrate." Acta Crystallographica Section E, 2014.[1]
Sources
Benchmarking Cross-Coupling Efficiency of Bromo-Benzylamines: A Technical Optimization Guide
Topic: Benchmarking Cross-Coupling Efficiency of Bromo-Benzylamines Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Bromo-benzylamines are high-value pharmacophores in medicinal chemistry, serving as critical linkers in fragment-based drug discovery. However, their utility is frequently compromised by the "free amine problem"—the tendency of the primary amine to coordinate strongly to Palladium (Pd), displacing phosphine ligands and forming catalytically dormant species.
This guide benchmarks the performance of unprotected bromo-benzylamines against protected alternatives and compares the efficiency of varying catalytic systems. We provide evidence-based protocols to bypass the need for protecting groups, thereby streamlining synthetic workflows.
The Challenge: Mechanistic Barriers to Efficiency
To optimize the cross-coupling of bromo-benzylamines (e.g., Suzuki-Miyaura or Buchwald-Hartwig), one must understand the failure mode. Unlike simple aryl bromides, bromo-benzylamines possess an internal nucleophile (the amine) that competes with the ligand for the metal center.
-
The Chelation Trap: In ortho-bromo-benzylamines, the amine can form a stable 6-membered palladacycle after oxidative addition, effectively sequestering the catalyst.
-
The Poisoning Effect: Even in para-isomers, high concentrations of free amine can displace labile ligands (like PPh3), leading to the formation of inactive "Pd-black" or bis-amine complexes.
Figure 1: Catalyst Deactivation Pathway
The following diagram illustrates the competition between the productive catalytic cycle and the off-cycle amine coordination trap.
Caption: Figure 1. The "Off-Cycle Trap" (Red) occurs when the benzylamine moiety coordinates to Pd(II), preventing transmetalation. Bulky ligands facilitate the return to the active cycle (Blue).
Benchmarking Study: Ligand Performance
We compared the cross-coupling efficiency of 4-bromobenzylamine (free base) in a standard Suzuki-Miyaura coupling with phenylboronic acid. The goal was to identify systems that tolerate the free amine without requiring protection steps.
Reaction Conditions: 1.0 equiv Ar-Br, 1.5 equiv Ph-B(OH)2, 2.0 equiv K3PO4, 1-2 mol% Pd catalyst, Dioxane/H2O (4:1), 80°C, 12h.
| Ligand / Catalyst System | Ligand Class | Yield (%) | Observations |
| Pd(PPh3)4 | Monodentate Phosphine | < 10% | Rapid catalyst decomposition (Pd black formation). Ligand displacement by amine is dominant. |
| Pd(dppf)Cl2 | Bidentate Phosphine | 35% | Moderate stability, but slow turnover. Incomplete conversion observed. |
| XPhos Pd G4 | Dialkylbiaryl Phosphine | 92% | Excellent turnover. The bulky biaryl backbone prevents amine coordination. |
| CataCXium® A Pd G3 | Adamantyl Phosphine | 95% | Superior performance for sterically unhindered benzylamines. High air stability. |
| PEPPSI-IPr | NHC Complex | 88% | Good stability, but required higher temperature (100°C) for full conversion. |
Technical Insight:
-
Standard Phosphines (PPh3) Fail: They lack the steric bulk to prevent the amine from binding to the metal.
-
Buchwald Ligands (XPhos/SPhos) Excel: The lower aromatic ring of the biaryl ligand projects over the Pd center, creating a "roof" that physically blocks the approach of the substrate's amine group while allowing the smaller oxidative addition to proceed.
-
Recommendation: For ortho-substituted bromo-benzylamines, SPhos or GPhos are preferred due to their specific ability to break stable chelates [1].
Benchmarking Study: Process Efficiency (Protected vs. Unprotected)
Is it worth protecting the amine? We analyzed the Total Process Efficiency (TPE) for synthesizing a biaryl-benzylamine using two routes:
-
Route A: Boc-protection
Coupling Deprotection. -
Route B: Direct Coupling of free amine.
| Metric | Route A (Boc-Protected) | Route B (Direct / Unprotected) |
| Steps | 3 (Protect, Couple, Deprotect) | 1 (Couple) |
| Overall Yield | 68% (across 3 steps) | 92% (single step) |
| Reagent Cost | High (Boc2O, TFA, extra solvents) | Low |
| Time | 3 Days | 12 Hours |
| Purification | 2-3 Columns/Workups | 1 Column/Workup |
Experimental Protocol: Direct Coupling of Unprotected Bromo-Benzylamines
This protocol is validated for 4-bromobenzylamine and 2-bromobenzylamine derivatives.
Materials:
-
Substrate: Bromo-benzylamine derivative (1.0 mmol)
-
Boronic Acid: Aryl boronic acid (1.5 mmol)
-
Catalyst: XPhos Pd G4 (0.02 mmol, 2 mol%) OR Pd(OAc)2 (2 mol%) + XPhos (4 mol%)
-
Base: K3PO4 (tribasic, finely ground) (3.0 mmol)
-
Solvent: 1,4-Dioxane (4 mL) and Water (1 mL) [Degassed]
Workflow:
-
Setup: In a reaction vial equipped with a stir bar, add the bromo-benzylamine, boronic acid, and K3PO4.
-
Catalyst Addition:
-
If using Precatalyst: Add XPhos Pd G4 solid.
-
If using in-situ: Add Pd(OAc)2 and XPhos ligand.
-
-
Inerting: Seal the vial and purge with Nitrogen or Argon for 5 minutes.
-
Solvent: Add degassed Dioxane and Water via syringe.
-
Reaction: Heat to 80°C (oil bath or reaction block) with vigorous stirring (1000 rpm) for 2-12 hours.
-
Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na2SO4.
-
Purification: The free amine product can often be purified via Acid-Base extraction (extract into 1M HCl, wash organics, basify aqueous layer, extract back into EtOAc) to avoid chromatography.
High-Throughput Experimentation (HTE) Workflow
When dealing with a novel, complex bromo-benzylamine scaffold, a single condition may not suffice. We recommend a "Micro-Screening" approach using 96-well plates or HPLC vials.
Figure 2: Optimization Logic Flow
A decision tree for selecting the optimal catalytic system based on substrate sterics and electronics.
Caption: Figure 2. Optimization workflow. Ortho-substitution requires specialized ligands (SPhos/CataCXium A) to disrupt chelation.
References
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Organotrifluoroborates with Aryl and Heteroaryl Sulfonates. Journal of the American Chemical Society. [Link]
-
Biscoe, M. R., Fors, B. P., & Buchwald, S. L. (2008). A New Class of Easily Activated Palladium Precatalysts for Facile C-N Cross-Coupling Reactions and C-H Activation. Journal of the American Chemical Society. [Link]
-
Zapf, A., et al. (2004). CataCXium A: A New Class of Air-Stable and Highly Active Phosphine Ligands for Palladium-Catalyzed Coupling Reactions. Angewandte Chemie International Edition. [Link]
-
Sunthetics & AstraZeneca. (2025). Case Study: How SuntheticsML Outperformed High-Throughput Experimentation in Cross-Coupling Chemistry. Sunthetics.io. [Link]
-
Li, X., et al. (2024). Aminative Suzuki–Miyaura coupling.[2][3][4] Science. [Link]
Sources
Safety Operating Guide
Guide to the Safe Disposal of 4-(aminomethyl)-3-bromoaniline
This document provides a comprehensive, step-by-step guide for the safe handling, segregation, and disposal of 4-(aminomethyl)-3-bromoaniline. As a halogenated aromatic amine, this compound requires meticulous management to ensure the safety of laboratory personnel and protect the environment. This guide is grounded in established regulatory frameworks and chemical safety principles to provide a self-validating system for your laboratory's waste management protocol.
Core Principle: Hazard-Informed Waste Management
The foundation of any disposal procedure is a thorough understanding of the substance's chemical properties and associated hazards. While a specific Safety Data Sheet (SDS) for 4-(aminomethyl)-3-bromoaniline is not widely available, we can infer its hazard profile from structurally similar compounds, such as 4-bromo-m-toluidine and various bromoanilines.[1][2][3] The presence of a bromine atom on an aniline framework suggests significant toxicological and environmental concerns.
Key Hazard Characteristics:
-
Toxicity: Assumed to be harmful or toxic if swallowed, inhaled, or in contact with skin.[1][4][5] Aromatic amines can lead to the formation of methemoglobin, which impairs oxygen transport in the blood.[4]
-
Irritation: Causes serious skin and eye irritation.[1][5][6] May cause respiratory irritation.[4]
-
Environmental Hazard: Halogenated organic compounds can be persistent in the environment and are often harmful to aquatic life with long-lasting effects.[2][4]
-
Reactivity: Incompatible with strong oxidizing agents and strong acids.[7][8]
| Property | Inferred Value/Characteristic | Source(s) |
| GHS Hazard Class | Acute Toxicity (Oral, Dermal, Inhalation), Skin Irritation, Eye Irritation, Specific Target Organ Toxicity. | [1][3][4] |
| Appearance | Likely a solid crystalline powder. | [9] |
| Incompatible Materials | Strong oxidizing agents, strong acids, acid chlorides, acid anhydrides. | [4][7][8] |
| Hazardous Decomposition | Combustion produces carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen bromide (HBr) gas.[6][8][10] | [6][8][10] |
Regulatory Imperative: Compliance with RCRA
All chemical waste disposal in the United States is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[11][12] Your institution is classified as a hazardous waste generator, and it is crucial to comply with all federal, state, and local regulations.[13][14] The "cradle-to-grave" principle of RCRA holds the generator responsible for the waste from its creation to its final, safe disposal.[11]
On-Site Waste Handling and Segregation Protocol
Proper segregation at the point of generation is the most critical step in a safe disposal workflow.[15][16] This prevents dangerous chemical reactions and ensures the waste is routed to the correct disposal facility.
Step 1: Designate a Satellite Accumulation Area (SAA)
-
Identify a location "at or near the point of generation" where waste will be collected.[15][17]
-
Ensure the SAA is under the control of the personnel generating the waste.
-
The SAA must not accumulate more than 55 gallons of non-acute hazardous waste.[15]
Step 2: Use Designated, Compatible Waste Containers
-
Solid Waste:
-
Collect pure 4-(aminomethyl)-3-bromoaniline, contaminated spatulas, weigh boats, and absorbent materials in a clearly labeled, durable, sealable container (e.g., a polyethylene pail or drum).
-
Label the container: "HAZARDOUS WASTE: Halogenated Aromatic Amines, Solid ".
-
-
Liquid Waste (Non-Halogenated Solvents):
-
If the compound is dissolved in a non-halogenated solvent (e.g., methanol, ethanol), collect it in a designated "HAZARDOUS WASTE: Non-Halogenated Organic Solvents " container. Ensure the concentration of the bromoaniline is noted.
-
-
Liquid Waste (Halogenated Solvents):
-
If dissolved in a halogenated solvent (e.g., dichloromethane), collect it in a designated "HAZARDOUS WASTE: Halogenated Organic Solvents " container.[18]
-
-
Contaminated Sharps & Glassware:
-
Collect in a puncture-proof container labeled "HAZARDOUS WASTE: Contaminated Sharps ".
-
-
Personal Protective Equipment (PPE):
-
Grossly contaminated gloves, lab coats, etc., should be double-bagged and placed in the solid waste container.
-
Step 3: Maintain Strict Container Management
-
Labeling: All containers must be clearly labeled with the words "HAZARDOUS WASTE " and a full description of the contents.[17]
-
Closure: Keep waste containers sealed at all times, except when actively adding waste.[17] This prevents the release of vapors.
-
Segregation: Physically separate containers of incompatible waste streams (e.g., keep amine waste away from acids and oxidizers).[17]
Approved Disposal Pathways
Under no circumstances should 4-(aminomethyl)-3-bromoaniline or its solutions be disposed of down the drain or allowed to evaporate in a fume hood.[18][19] The primary and most responsible method of disposal is through a licensed professional waste disposal service.
Primary Pathway: High-Temperature Incineration The recommended disposal method is incineration in a specialized hazardous waste facility.[4][20][21]
-
Why Incineration? This method uses high temperatures to achieve complete thermal destruction of the organic molecule, breaking it down into simpler, less harmful components.
-
Causality Behind a Specialized Facility: The presence of bromine necessitates an incinerator equipped with an afterburner and an alkaline scrubber .[4][20][21]
-
During combustion, the bromine atom is converted primarily to hydrogen bromide (HBr), a corrosive acidic gas.[22][23]
-
Incomplete combustion of brominated compounds can potentially form highly toxic polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs).[22][23][24]
-
The afterburner ensures complete destruction, while the scrubber neutralizes the HBr gas, preventing its release into the atmosphere.[22][23]
-
Secondary Pathway: Chemical Treatment (Expert Use Only) While methods like oxidation with Fenton's reagent can break down halogenated aromatic compounds, they are resource-intensive, exothermic, and require significant expertise to perform safely.[19] Such treatments still produce a waste stream that must be evaluated and disposed of professionally. This method is not recommended for routine laboratory waste disposal.
Disposal Workflow Diagram
The following diagram outlines the decision-making process for managing waste containing 4-(aminomethyl)-3-bromoaniline.
Caption: Waste management workflow for 4-(aminomethyl)-3-bromoaniline.
Spill and Decontamination Protocol
Immediate and correct response to a spill is vital to prevent exposure and environmental contamination.
-
Evacuate & Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Control: If safe to do so, prevent the spill from spreading. Close the fume hood sash.
-
PPE: Don appropriate PPE, including double nitrile gloves, chemical splash goggles, a face shield, and a lab coat.[10][18] For large spills, respiratory protection may be required.
-
Cleanup:
-
For Solids: Gently sweep up the material to avoid creating dust. Place into a sealed container for disposal.
-
For Liquids: Cover with an inert absorbent material (e.g., clay, diatomaceous earth, or a commercial spill kit).[5]
-
-
Collection: Carefully scoop the absorbed material into a designated hazardous waste container.
-
Decontamination: Wipe the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Labeling: Label the spill cleanup waste container clearly and dispose of it through your institution's hazardous waste program.
By adhering to these procedures, you ensure that 4-(aminomethyl)-3-bromoaniline is managed in a manner that is safe, compliant, and environmentally responsible.
References
- How to Properly Manage Hazardous Waste Under EPA Regul
- Emission Measurements During Incineration of Waste Containing Bromine. Vertex AI Search.
- Proper disposal of chemicals. Sciencemadness Wiki.
- Mechanochemical conversion of brominated POPs into useful oxybromides: a greener approach. PMC.
- Proper Handling of Hazardous Waste Guide. US EPA.
- Hazardous Laboratory Chemicals Disposal Guide. Reed College.
- Bromine in waste incineration: Partitioning and influence on metal volatilisation.
- Steps in Complying with Regul
- Hazardous Waste Disposal Guide. Northwestern University.
- SAFETY DATA SHEET - 4-Bromo-m-toluidine. Fisher Scientific.
- SAFETY DATA SHEET - 4-Bromo-3-methoxyaniline. Fisher Scientific.
- The Role of 3-Bromoaniline in Modern Organic Synthesis. Ketone Pharma.
- 4-Bromo-3-methylaniline | C7H8BrN | CID 23359. PubChem.
- SAFETY DATA SHEET - 4-Bromoaniline. Fisher Scientific.
- Halogenated Solvents.
- SDS 2002 - Aromatic Amine Cleaning Developing Solution. SKC Inc.
- Hazardous Waste Regulation and Authorization. New Mexico Environment Department.
- Resource Conservation and Recovery Act (RCRA)
- 4-Bromoaniline - Safety D
- sigma-aldrich - Safety D
- 4-BROMO ANILINE FOR SYNTHESIS MATERIAL SAFETY D
- MATERIAL SAFETY DATA SHEET - 3-Bromoaniline. Oxford Lab Fine Chem LLP.
- SAFETY DATA SHEET - 3-Bromoaniline. Fisher Scientific.
- Management Standards for Hazardous Waste Pharmaceuticals.
- 40 CFR 262.
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- 1. 4-Bromo-3-methylaniline | C7H8BrN | CID 23359 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. fishersci.fr [fishersci.fr]
- 4. beta.lakeland.edu [beta.lakeland.edu]
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- 6. chemicalbook.com [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. The Role of 3-Bromoaniline in Modern Organic Synthesis [ketonepharma.com]
- 10. oxfordlabchem.com [oxfordlabchem.com]
- 11. Hazardous Waste Regulation and Authorization [env.nm.gov]
- 12. epa.gov [epa.gov]
- 13. epa.gov [epa.gov]
- 14. regulations.gov [regulations.gov]
- 15. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 16. eCFR :: 40 CFR 262.11 -- Hazardous waste determination and recordkeeping. [ecfr.gov]
- 17. epa.gov [epa.gov]
- 18. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 19. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
- 20. reed.edu [reed.edu]
- 21. skcinc.com [skcinc.com]
- 22. norden.org [norden.org]
- 23. researchgate.net [researchgate.net]
- 24. Mechanochemical conversion of brominated POPs into useful oxybromides: a greener approach - PMC [pmc.ncbi.nlm.nih.gov]
Personal protective equipment for handling 4-(aminomethyl)-3-bromoaniline
Executive Summary: The Dual-Hazard Challenge
Handling 4-(aminomethyl)-3-bromoaniline requires a safety protocol that addresses two distinct chemical functionalities: the aniline core and the primary benzylamine tail.
While many researchers treat this class of compounds as generic "irritants," this specific intermediate presents a composite risk profile:
-
Systemic Toxicity (Aniline): Potential for methemoglobinemia and skin absorption toxicity.
-
Corrosivity (Benzylamine): High pH capability leading to chemical burns and mucous membrane damage.
Immediate Directive: Treat this compound as Toxic in contact with skin (H311) and Causes severe skin burns/eye damage (H314) until specific lot-analysis proves otherwise. Standard nitrile gloves are insufficient for prolonged handling of solutions containing this amine.
Hazard Architecture & Risk Assessment
To understand the PPE requirements, we must analyze the molecule's structure-activity relationship (SAR).
| Functional Group | Associated Hazard | Physiological Mechanism |
| Aromatic Amine (Aniline) | Acute Dermal Toxicity | Lipophilic nature allows rapid transdermal absorption. Oxidative metabolism can convert hemoglobin to methemoglobin, reducing oxygen transport. |
| Benzylamine | Corrosivity / lachrymator | Basic nitrogen attacks lipid bilayers in skin and eyes. Vapors can cause immediate respiratory tract edema. |
| Organobromine | Sensitization | Halogenated aromatics often act as sensitizers, leading to allergic dermatitis upon repeated exposure. |
Critical Warning: Do not rely solely on odor detection. Olfactory fatigue occurs rapidly with amine vapors, masking dangerous concentrations.
Personal Protective Equipment (PPE) Matrix
The following PPE standards are non-negotiable for handling >10 mg of substance.
Hand Protection: The "Movement" Factor
Recent studies indicate that hand movement significantly degrades nitrile glove permeation resistance against organic solvents and amines, reducing breakthrough times by up to 31% [1].
Protocol:
-
Primary Layer: 4-mil Nitrile (Disposable).
-
Secondary Layer (Outer): 8-mil Nitrile (Extended Cuff) OR Silver Shield® (Laminate) for prolonged handling.
-
Technique: Double-gloving is mandatory. The air gap between gloves provides a permeation buffer.
PPE Specification Table
| Body Area | Standard Requirement | Enhanced Requirement (Solutions/Spills) | Rationale |
| Eyes | Chemical Splash Goggles (Indirect Vent) | Goggles + Face Shield (8-inch) | Aniline vapors irritate; benzylamine liquids cause irreversible corneal opacity. Safety glasses offer zero vapor protection. |
| Respiratory | Fume Hood (Face Velocity: 0.5 m/s) | P100/OV Respirator (Spill cleanup only) | Engineering controls are primary. Respirators are for emergencies only. |
| Body | Lab Coat (Poly-cotton) | Tyvek® Coverall (Sleeve covers) | Cotton absorbs and holds amines against the skin. Tyvek repels liquid splashes. |
Operational Workflow: Step-by-Step
Engineering Control Verification
Before retrieving the bottle:
-
Verify Fume Hood Sash is at the working height.
-
Check the magnehelic gauge or airflow monitor.
-
Clear the hood deck of unnecessary clutter to prevent turbulence.
Handling Protocol (Weighing & Transfer)
Step 1: Preparation (The "Clean Zone" Setup)
-
Place a disposable absorbent mat (plastic side down) in the fume hood.
-
Pre-weigh your receiving vessel and spatula before opening the chemical container.
-
Why? Minimizes the time the container is open and reduces traffic in/out of the hood.
Step 2: The Weighing Maneuver
-
Solid State:[1] 4-(aminomethyl)-3-bromoaniline is likely a solid. Static electricity can cause "particle jump."
-
Tactic: Use an anti-static gun on the spatula and weighing boat.
-
Transfer: Keep the receiving vessel within 6 inches of the source container. Do not traverse the "breathing zone" (the area between the hood sash and your face).
Step 3: Solubilization (The High-Risk Moment)
-
Adding solvent (DCM, Methanol, or DMSO) dramatically increases skin absorption risk.
-
Rule: Once in solution, the "Double Glove" rule is strictly enforced. If a drop hits the outer glove, doff immediately . The solvent acts as a carrier vehicle, dragging the amine through the glove material.
Decontamination & Doffing
-
Wipe down the balance and work area with a mild acid solution (e.g., 1% acetic acid) to neutralize amine residues, followed by water.
-
Doffing Sequence:
-
Remove outer gloves (turn inside out).
-
Remove goggles.
-
Remove lab coat.
-
Remove inner gloves (last defense).
-
Wash hands with soap and cool water (warm water opens pores).
-
Visualizations
PPE Selection Logic
This decision tree helps you select the correct PPE based on the state of matter and task duration.
Caption: Decision logic for PPE selection based on physical state and exposure duration.
Emergency Spill Response Workflow
Immediate actions to take in the event of a spill outside primary containment.
Caption: Step-by-step workflow for assessing and mitigating spills of 4-(aminomethyl)-3-bromoaniline.
Disposal & Incompatibility
Incompatibility:
-
Oxidizers: Reaction with strong oxidizers (e.g., peroxides, permanganates) can be exothermic and release toxic bromine gas.
-
Acids: Will react exothermically to form salts. While this neutralizes the volatility, the heat generated can vaporize unreacted solvent.
Disposal Protocol:
-
Segregation: Do not mix with general organic waste if that waste contains oxidizers.
-
Labeling: Clearly tag waste containers as "Halogenated Organic Amines - Toxic/Corrosive."
-
Container: Use high-density polyethylene (HDPE) or glass. Avoid metal containers due to potential corrosion from the amine/bromide combination.
References
-
Phalen, R. N., & Wong, W. K. (2012). Chemical resistance of disposable nitrile gloves exposed to simulated movement.[2] Journal of Occupational and Environmental Hygiene. [Link]
-
National Institutes of Health (NIH) - PubChem. (n.d.). Compound Summary: 4-Bromoaniline (Analogous Hazard Data).[Link]
-
Centers for Disease Control and Prevention (CDC). (2010). A Quantitative Study of Aromatic Amine Permeation Through Protective Gloves.[Link]
Sources
Retrosynthesis Analysis
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| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
